molecular formula C13H11N3O4 B1334888 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid CAS No. 384855-46-3

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Cat. No.: B1334888
CAS No.: 384855-46-3
M. Wt: 273.24 g/mol
InChI Key: XISBJMWNSNWBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISBJMWNSNWBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387533
Record name 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384855-46-3
Record name 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a key organic intermediate with significant potential in medicinal chemistry and drug development. Its structure, featuring a nitro-activated aromatic ring coupled with a pyridine moiety, makes it a valuable scaffold for the synthesis of a variety of complex molecules with potential therapeutic activities. This technical guide provides an in-depth exploration of the primary synthetic pathway to this compound, designed for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and offer insights into the critical parameters that govern the reaction's success.

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is primarily achieved through a two-step process. The first step involves the nitration of a commercially available starting material, 4-chlorobenzoic acid, to introduce the nitro group at the position meta to the carboxylic acid and ortho to the chlorine atom. This is a classic example of an electrophilic aromatic substitution reaction. The subsequent and key step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of the nitrated intermediate is displaced by 3-picolylamine (3-aminomethylpyridine). The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack, a fundamental principle in SNAr chemistry.[1][2][3]

This guide will provide a detailed, step-by-step methodology for both synthetic transformations, supported by mechanistic insights and practical considerations to ensure a high-yielding and reproducible synthesis.

Overall Synthesis Pathway

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is accomplished via a two-step reaction sequence as illustrated below.

Synthesis_Pathway start 4-Chlorobenzoic Acid intermediate 4-Chloro-3-nitrobenzoic Acid start->intermediate HNO₃, H₂SO₄ (Nitration) product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid intermediate->product 3-Picolylamine (SNAr Reaction)

Caption: Overall synthesis pathway for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid via Electrophilic Nitration

The initial step in the synthesis is the nitration of 4-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The regioselectivity of this reaction is directed by the existing substituents: the carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director. The nitration occurs primarily at the position ortho to the chlorine and meta to the carboxylic acid due to the combined directing effects and steric hindrance.

Mechanism: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The aromatic ring of 4-chlorobenzoic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is abstracted from the ring by a weak base (such as water or the bisulfate ion) to restore aromaticity and yield the final product, 4-chloro-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-Chlorobenzoic Acid

This protocol is adapted from established procedures for the nitration of chlorobenzoic acids.[4][5]

Materials:

  • 4-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice

  • Distilled water

  • 2-liter, 3-necked, round-bottom flask

  • Stirrer

  • Constant temperature bath

Procedure:

  • In a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of 4-chlorobenzoic acid.

  • Stir the mixture and cool it to 0°C using a constant temperature bath.

  • Prepare a nitrating mixture by carefully and slowly adding 216 ml of concentrated HNO₃ to 216 ml of concentrated H₂SO₄ in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the reaction flask containing the 4-chlorobenzoic acid solution. Maintain the internal temperature of the reaction mixture between 10°C and 25°C throughout the addition.

  • After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring to precipitate the product.

  • Filter the precipitate using a Buchner funnel and wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the collected solid to obtain 4-chloro-3-nitrobenzoic acid. The product can be used in the next step without further purification if the purity is deemed sufficient.

Data Presentation:

ParameterValueReference
Starting Material4-Chlorobenzoic acid[4][5]
ReagentsConc. HNO₃, Conc. H₂SO₄[4][5]
Reaction Temperature10-37°C[4][5]
Reaction Time10-14 hours[4][5]
Expected Yield~98%[4]
Melting Point178-180°C[4]
AppearanceLight yellow crystalline powder[6]

Step 2: Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid via Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by the amino group of 3-picolylamine. This reaction is highly favored due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the leaving group (chlorine).

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3]

  • Addition of the Nucleophile: The nucleophilic nitrogen atom of 3-picolylamine attacks the carbon atom bearing the chlorine atom on the aromatic ring. This attack is facilitated by the electron-deficient nature of the ring, induced by the nitro group. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). This step is generally fast. The presence of a base can facilitate the deprotonation of the attacking amine's nitrogen in the intermediate or the final product.

SNAr_Mechanism reactant1 4-Chloro-3-nitrobenzoic Acid intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + reactant2 3-Picolylamine reactant2->intermediate product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: Simplified mechanism of the SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established methods for SNAr reactions with amines.[7]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • 3-Picolylamine (3-aminomethylpyridine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 1 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable volume of a polar aprotic solvent (e.g., DMF).

  • To this solution, add 1.1 to 1.5 equivalents of 3-picolylamine.

  • Add 2-3 equivalents of a non-nucleophilic base such as triethylamine to the reaction mixture. The base serves to neutralize the HCl formed during the reaction and can also facilitate the reaction.

  • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and adjust the pH to be slightly acidic (around pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate the carboxylic acid and precipitate the product.

  • Filter the precipitate, wash it with water, and then with a small amount of a cold organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

ParameterSuggested Value/ReagentRationale
Starting Material4-Chloro-3-nitrobenzoic acidActivated substrate for SNAr.
Nucleophile3-PicolylamineProvides the desired pyridinylmethylamino moiety.
SolventDMF or DMSOPolar aprotic solvents facilitate SNAr reactions.
BaseTriethylamine or DIPEANeutralizes HCl by-product and can accelerate the reaction.
Reaction Temperature80-120°CProvides sufficient energy to overcome the activation barrier.
PurificationPrecipitation and RecrystallizationTo obtain the final product in high purity.

Characterization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of both the benzoic acid and pyridine rings, as well as the methylene protons of the linker and the N-H proton.

    • ¹³C NMR spectroscopy will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches), the nitro group (N-O stretches), and the secondary amine (N-H stretch).

Conclusion

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a robust and high-yielding process that relies on well-established and understood chemical transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the nucleophilic aromatic substitution step. The electron-withdrawing nitro group plays a pivotal role in activating the aromatic ring, making the displacement of the chloro group by 3-picolylamine an efficient process. This technical guide provides a comprehensive framework for the synthesis and characterization of this important intermediate, empowering researchers to confidently produce this compound for their drug discovery and development endeavors.

References

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • European Patent Office. (1989, November 15). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • ScienceDirect. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Physicochemical properties of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. As a novel molecular entity, specific experimental data for this compound is not extensively documented in public literature. Therefore, this whitepaper adopts the perspective of a senior application scientist, outlining the necessary experimental protocols and theoretical considerations to establish a complete physicochemical profile. By leveraging data from structurally analogous compounds, we predict key properties and provide detailed, self-validating methodologies for their empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's fundamental properties to advance its potential applications, particularly in pharmaceutical development where such characteristics govern a candidate's developability.

Introduction to the Molecule and Characterization Rationale

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a complex organic molecule incorporating several key functional groups that are significant in medicinal chemistry. The structure comprises a benzoic acid moiety, a nitro group, a secondary amine linker, and a pyridine ring. This combination suggests its potential as a scaffold in drug discovery, where such motifs are common.

The physicochemical properties of a drug candidate are paramount, influencing everything from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, ionization state (pKa), and lipophilicity (LogP) are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Therefore, a thorough characterization is not merely an academic exercise but a foundational step in any drug development program. This guide provides the strategic "how-to" for building this essential data package from the ground up.

Molecular Identity and Structure

The first step in characterizing any compound is to confirm its identity and basic molecular properties. While a unique CAS Registry Number has not been assigned, its structure allows for the generation of standard chemical identifiers.

Core Molecular Identifiers
PropertyValueSource
IUPAC Name 3-Nitro-4-[(pyridin-3-ylmethyl)amino]benzoic acidGenerated
Molecular Formula C₁₃H₁₁N₃O₄Calculated
Molecular Weight 289.25 g/mol Calculated
Monoisotopic Mass 289.0750 DaCalculated
Canonical SMILES C1=CC(=C(C=C1C(=O)O)[O-])NCC2=CN=CC=C2Generated
InChI Key (Not Publicly Available)-
Chemical Structure

The molecule's structure, with key functional groups highlighted, dictates its chemical behavior.

Caption: Chemical structure of the target molecule.

Ionization Properties (pKa)

The pKa values define the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. This molecule is amphoteric, possessing both acidic and basic centers.

  • Acidic Center: The carboxylic acid group is expected to be the primary acidic site. For comparison, the pKa of 3-nitrobenzoic acid is approximately 3.47, a value influenced by the electron-withdrawing nature of the nitro group.[1]

  • Basic Centers: The pyridine nitrogen is a significant basic center (pKa of pyridine is ~5.2). The secondary amine's basicity is expected to be substantially reduced due to the delocalization of its lone pair into the electron-deficient nitro-substituted benzene ring, making it a very weak base.

Predicted Ionization States

Based on these considerations, we can predict the dominant species at various physiological pH ranges.

pKa_States Cation Predominantly Cationic (pH < 3.5) -COOH, -NH-, Py-H+ Zwitterion Zwitterionic/Neutral (pH 3.5 - 5.0) -COO(-), -NH-, Py-H+ or -COOH, -NH-, Py Cation->Zwitterion pKa₁ ≈ 3.5 (Carboxylic Acid) Anion Predominantly Anionic (pH > 5.0) -COO(-), -NH-, Py Zwitterion->Anion pKa₂ ≈ 5.0 (Pyridine)

Caption: Predicted ionization states versus pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for pKa determination.

Objective: To determine the pKa values of the carboxylic acid and pyridinyl groups.

Materials:

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (~5 mg)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (0.01 N NaOH, 0.01 N HCl)

  • Co-solvent (e.g., Methanol or DMSO) and degassed deionized water

  • Ionic strength adjuster (e.g., 0.15 M KCl)

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a minimal amount of co-solvent. Dilute with degassed, deionized water containing the ionic strength adjuster to a final concentration of ~1 mM.

  • Acidic pKa: Titrate the solution with standardized 0.01 N NaOH. Record the pH value after each incremental addition of titrant.

  • Basic pKa: Titrate a fresh sample solution with standardized 0.01 N HCl. Record the pH value after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Use appropriate software to calculate the derivative (dpH/dV) to precisely identify the equivalence points.

Trustworthiness: The protocol's validity is confirmed by the clear sigmoidal shape of the titration curve and sharp peaks in the first derivative plot, indicating well-defined ionization events.

Solubility Profile

Aqueous solubility is a critical factor for oral absorption and intravenous formulation. Given the molecule's ionizable nature, its solubility will be highly pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Solubility (Thermodynamic)

This method determines the true thermodynamic equilibrium solubility, which is essential for preclinical development.

Objective: To measure the aqueous solubility of the compound at different pH values (e.g., pH 2.0, 5.0, 7.4).

Materials:

  • Excess solid compound

  • Aqueous buffers (pH 2.0, 5.0, 7.4)

  • HPLC system with UV detector

  • Shaking incubator or rotator set to 25 °C

  • Centrifuge and 0.22 µm syringe filters

Methodology:

  • Incubation: Add an excess amount of the solid compound to vials containing each pH buffer (ensure solid is still visible).

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After incubation, allow the vials to stand. Centrifuge to pellet the excess solid.

  • Filtration & Dilution: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with mobile phase.

  • Quantification: Analyze the diluted filtrate by a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Reporting: Report the solubility in µg/mL or µM.

Data Presentation:

pH of BufferSolubility (µg/mL)Standard Deviation
2.0 (Acidic)(Experimental Value)(Experimental Value)
5.0 (Isoelectric)(Experimental Value)(Experimental Value)
7.4 (Physiological)(Experimental Value)(Experimental Value)

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and ADME properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Objective: To determine the distribution coefficient at physiological pH.

Materials:

  • n-Octanol (pre-saturated with pH 7.4 buffer)

  • pH 7.4 buffer (pre-saturated with n-Octanol)

  • HPLC-UV system

Methodology:

  • Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer.

  • Partitioning: Add a known volume of the stock solution to an equal volume of pre-saturated n-octanol in a glass vial.

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol layers. Analyze the concentration of the compound in each layer using a validated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons on both the benzoic acid and pyridine rings (typically in the 7.0-9.0 ppm range), a singlet or triplet for the methylene bridge (-CH₂-), and a broad singlet for the amine proton (-NH-). The carboxylic acid proton may be a very broad singlet or not observed.

  • ¹³C NMR: Distinct signals are expected for the carbonyl carbon (~165-170 ppm), the aromatic carbons, and the methylene bridge carbon.

Mass Spectrometry (MS)
  • High-Resolution MS (HRMS): Essential for confirming the elemental composition. The expected [M+H]⁺ ion would be at m/z 290.0822.

  • Tandem MS (MS/MS): Fragmentation analysis would likely show characteristic losses, such as the loss of H₂O and CO₂ from the carboxylic acid group and cleavage at the benzylic C-N bond.

Infrared (IR) Spectroscopy

Characteristic absorption bands would confirm the presence of key functional groups:

  • ~3300 cm⁻¹: N-H stretch (secondary amine)

  • ~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer)

  • ~1700 cm⁻¹: C=O stretch (carboxylic acid)

  • ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group)

Proposed Synthesis and Characterization Workflow

A robust characterization plan is integrated directly with the synthesis and purification of the material.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Step 1: Nucleophilic Aromatic Substitution Workup Step 2: Aqueous Workup & Crude Isolation Synthesis->Workup Purification Step 3: Recrystallization or Column Chromatography Workup->Purification Identity Structural Confirmation (NMR, HRMS, IR) Purification->Identity Pure Material (>95%) Purity Purity Analysis (HPLC, >95%) Identity->Purity Properties Property Determination (pKa, Solubility, LogD) Purity->Properties Thermal Thermal Analysis (DSC for m.p.) Purity->Thermal

Caption: Integrated workflow for synthesis and characterization.

Conclusion: An Integrated Profile for Drug Development

This guide outlines a systematic approach to fully characterize the physicochemical properties of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. By executing these protocols, a researcher can build a comprehensive data package essential for making informed decisions in a drug development context. The predicted amphoteric nature and likely pH-dependent solubility highlight the need for careful formulation and pre-formulation studies. The lipophilicity will be a key indicator of its potential for membrane permeation. Together, these data points create a foundational understanding of the molecule, enabling its rational progression from a chemical entity to a potential therapeutic agent.

References

  • PubChem. 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. National Center for Biotechnology Information.

  • Wikipedia. 3-Nitrobenzoic acid.

  • PubChem. 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid 97.

  • ChemicalBook. 4-(METHYLAMINO)-3-NITROBENZOIC ACID.

  • Wikipedia. 3-Aminobenzoic acid.

  • Benchchem Technical Support Center. Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and therapeutic potential of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and its derivatives. Synthesized as part of a broader class of 3-nitro-4-substituted-aminobenzoic acids, these compounds have been identified as potent and highly selective agonists for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). This guide will delve into the foundational science of GPR109b, the rationale behind the molecular design, detailed experimental protocols for synthesis and evaluation, and the potential applications for researchers and drug development professionals in the fields of metabolic disease and inflammation.

Introduction: The Emergence of a Selective GPR109b Agonist

The G protein-coupled receptor GPR109b is a compelling therapeutic target predominantly expressed in adipocytes and immune cells such as neutrophils.[1][2][3] Unlike its close homolog GPR109a (HCA2), the high-affinity receptor for niacin, GPR109b is not activated by niacin at therapeutic concentrations.[1][4] Instead, its endogenous ligands are intermediates of energy metabolism, such as the β-oxidation product 3-hydroxy-octanoic acid.[1][5] Activation of GPR109b initiates a Gi-coupled signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] This cascade is primarily associated with an anti-lipolytic effect in fat cells, providing a negative feedback loop to regulate fatty acid release.[1][5]

The discovery of synthetic, selective agonists for GPR109b has opened new avenues for therapeutic intervention, distinct from the pan-agonist activity of niacin. The 3-nitro-4-substituted-aminobenzoic acid scaffold emerged from these efforts as a promising chemical series, demonstrating both high potency and selectivity for GPR109b over GPR109a.[4] The specific derivative, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, incorporates a key pyridinylmethyl moiety, a common functional group in medicinal chemistry, suggesting a focused exploration of its biological potential.

Mechanism of Action: GPR109b-Mediated Signal Transduction

The primary biological activity of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid derivatives stems from their function as agonists of GPR109b. The activation of this receptor triggers a well-defined intracellular signaling pathway.

  • Receptor Binding and G Protein Coupling: The agonist binds to the GPR109b receptor, which is expressed on the surface of target cells like adipocytes. This binding event induces a conformational change in the receptor, facilitating its coupling to an inhibitory G protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Physiological Effects: In adipocytes, reduced cAMP levels decrease the activity of protein kinase A (PKA). This, in turn, reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of stored triglycerides. The ultimate effect is the suppression of lipolysis, leading to a decrease in the release of free fatty acids into circulation.[1][5][6]

Diagram: GPR109b Signaling Pathway

GPR109b_Pathway cluster_cytosol Cytosol Agonist 3-Nitro-4-[(3-pyridinylmethyl)amino] benzoic acid Derivative Receptor GPR109b (HCA3) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive HSL_active HSL-P (active) HSL_inactive->HSL_active Phosphorylates Lipolysis Lipolysis (Triglyceride Breakdown) HSL_active->Lipolysis Catalyzes FFA Free Fatty Acids (Released) Lipolysis->FFA

Caption: Agonist activation of GPR109b leads to Gi-mediated inhibition of adenylyl cyclase, reducing cAMP and suppressing lipolysis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid derivatives generally proceeds via a nucleophilic aromatic substitution reaction. This robust and scalable approach allows for the generation of a diverse library of analogs for SAR studies.

Experimental Protocol: General Synthesis

Objective: To synthesize 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • 3-(Aminomethyl)pyridine (3-picolylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add the base (e.g., Triethylamine, 2.2 eq).

  • Nucleophilic Addition: Add 3-(aminomethyl)pyridine (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Extraction & Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Causality: The electron-withdrawing nature of the nitro and carboxylic acid groups on the phenyl ring activates the C4 position (para to the nitro group) for nucleophilic aromatic substitution. The chlorine atom serves as a good leaving group, readily displaced by the primary amine of 3-(aminomethyl)pyridine. The base is essential to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

Structure-Activity Insights

For the broader class of 3-nitro-4-substituted-aminobenzoic acids, the following SAR has been established[4]:

  • Carboxylic Acid: This group is critical for activity, likely forming a key interaction with a conserved arginine residue in the GPR109b binding pocket.

  • Nitro Group: The 3-nitro group is essential for potent agonist activity.

  • Amino Linker: The secondary amine linker is a common feature among potent agonists.

  • Substituent at the 4-amino position: Variation at this position modulates potency and selectivity. The inclusion of the pyridinylmethyl group introduces a heterocyclic motif that can influence physicochemical properties and potentially form additional interactions within the receptor.

Biological Evaluation: In Vitro Assays

To characterize the biological activity of these derivatives, a series of standardized in vitro assays are employed.

Protocol: GPR109b Functional Assay (cAMP Measurement)

Objective: To determine the potency (EC50) of the test compound as an agonist of GPR109b.

Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109b.

Procedure:

  • Cell Plating: Seed the GPR109b-expressing cells into 96-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid derivative in an appropriate assay buffer.

  • Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The agonist effect is observed as a concentration-dependent inhibition of the forskolin-stimulated cAMP signal. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Self-Validation: The protocol includes positive controls (a known GPR109b agonist) and negative controls (vehicle) to ensure assay performance. The use of forskolin provides a robust signal window to accurately measure the inhibitory effect of the Gi-coupled receptor activation.

Data Summary and Therapeutic Outlook

While specific quantitative data for the 3-pyridinylmethyl derivative is not publicly available in the cited literature, the parent class of 3-nitro-4-substituted-aminobenzoic acids are described as potent and highly selective agonists of GPR109b .[4]

Compound ClassTargetActivitySelectivityReference
3-Nitro-4-substituted-aminobenzoic acidsGPR109b (HCA3)Potent AgonistHighly selective vs. GPR109a[4]

The selective activation of GPR109b holds significant therapeutic promise. By inhibiting lipolysis in adipocytes, these compounds could play a role in managing metabolic disorders characterized by elevated free fatty acids, such as dyslipidemia and insulin resistance. Furthermore, the expression of GPR109b on immune cells suggests a potential role in modulating inflammatory responses, an area of active investigation.[6][7][8] The development of selective GPR109b agonists like the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid series avoids the flushing side effect associated with GPR109a activation by niacin, offering a more targeted and potentially better-tolerated therapeutic strategy.

Conclusion

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold represents a well-validated starting point for the development of selective GPR109b agonists. The clear mechanism of action, proceeding through Gi-mediated inhibition of the cAMP pathway, provides a solid foundation for further research. This technical guide outlines the key scientific principles, synthetic strategies, and evaluation protocols necessary for drug development professionals to advance this and related compound series. Future work should focus on obtaining detailed pharmacokinetic and in vivo efficacy data to fully elucidate the therapeutic potential of these promising molecules in metabolic and inflammatory diseases.

References

  • Ahmed, K., Tunaru, S., Langhans, C. D., Hanson, J., Michalski, C. W., Kölker, S., Jones, P. M., Offermanns, S., & Eltz, M. (2009). Deorphanization of GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. The Journal of biological chemistry, 284(33), 21928–21933. [Link]

  • Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Dang, H. T., Pride, C. C., Chen, R., Tamura, S. Y., Richman, J. G., Connolly, D. T., & Semple, G. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & medicinal chemistry letters, 17(23), 6619–6622. [Link]

  • Tuteja, S. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 30(11), 571-577. [Link]

  • Offermanns, S. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933. [Link]

  • Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological reviews, 63(2), 269–290. [Link]

  • Ahmed, K., et al. (2010). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 28). Hydroxycarboxylic acid receptor 3. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. Gene: HCAR3 hydroxycarboxylic acid receptor 3. NCBI. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of lipid research, 52(4), 774–780. [Link]

  • Wikipedia contributors. (2023, November 23). Free fatty acid receptor. In Wikipedia, The Free Encyclopedia (Japanese). [Link]

  • Digby, J. E., Martinez-Gili, L., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(4), 325. [Link]

Sources

In silico modeling of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Silico Modeling of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Abstract: In the landscape of modern drug discovery, the ability to characterize novel chemical entities with speed and precision is paramount. This guide presents a comprehensive in silico framework for the evaluation of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a molecule of potential pharmacological interest. As a Senior Application Scientist, my objective is not merely to provide a sequence of steps, but to illuminate the strategic reasoning behind each computational experiment. This document is structured to empower researchers, scientists, and drug development professionals to move beyond rote execution and apply a robust, validated, and predictive modeling cascade. We will systematically dissect the molecule's potential, from fundamental physicochemical properties and ADMET profiling to target identification and the dynamic validation of protein-ligand interactions. Each protocol is designed as a self-validating system, integrating established methodologies with expert insights to build a cohesive and reliable computational profile of a novel compound prior to the commitment of significant laboratory resources.

Introduction and Strategic Imperative

The molecule, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, represents a compelling subject for computational investigation. Its scaffold is a composite of well-recognized pharmacophores: a benzoic acid moiety, common in non-steroidal anti-inflammatory drugs (NSAIDs); a nitroaromatic group, which can be a critical pharmacophore but also a toxicophore[1][2]; and a pyridinylmethylamine structure, a motif present in numerous kinase inhibitors. The inherent ambiguity in its potential biological role—therapeutic agent or toxic compound—makes it an ideal candidate for in silico evaluation.

The presence of the nitro group (NO2) is particularly noteworthy. While this functional group is integral to the activity of many antibacterial, antineoplastic, and antiparasitic drugs[1], it is also associated with toxicity concerns, primarily through the reduction to carcinogenic aromatic amines[2]. Therefore, a primary objective of this guide is to computationally forecast the molecule's drug-like potential while simultaneously flagging any potential safety liabilities. This proactive, "fail-early, fail-cheaply" approach is a cornerstone of efficient drug development.

This guide will provide a validated workflow to:

  • Predict fundamental physicochemical and pharmacokinetic (ADMET) properties.

  • Identify high-probability protein targets using reverse docking methodologies.

  • Perform and analyze focused molecular docking to elucidate binding modes.

  • Validate the stability of the predicted ligand-protein complex using molecular dynamics.

The Rationale for a Computation-First Approach

Embarking on the synthesis and biological screening of a novel compound without a preliminary computational assessment is analogous to navigating without a map. The costs associated with chemical synthesis, purification, and a battery of in vitro and in vivo assays are substantial. An in silico-first methodology provides the necessary cartography to guide these efforts effectively.

The core advantage lies in data-driven hypothesis generation. Instead of screening broadly, computational analysis allows us to predict a molecule's behavior and prioritize the most promising experimental avenues. For instance, if in silico models predict poor oral bioavailability and high mutagenicity, resources can be redirected to scaffold hopping or analogue design before a single milligram of the compound is synthesized. This strategic application of computational chemistry, as we will detail, transforms drug discovery from a process of serendipity into one of intentional design.

Foundational Analysis: Molecular Structure and Physicochemical Profiling

Before exploring complex biological interactions, we must first understand the fundamental properties of the molecule itself. These properties govern its behavior in biological systems and are the basis for its drug-like potential.

2D and 3D Structure Generation

The first step is to generate a canonical representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is O=C(O)c1cc(c(N(Cc2cnccc2))cc1)=O. This string is the input for all subsequent computational tools to generate 2D and 3D conformations. Energy minimization of the 3D structure using a force field like MMFF94 is a critical next step to obtain a low-energy, sterically favorable conformation for analysis.

Protocol: Physicochemical and Drug-Likeness Evaluation

This protocol utilizes the SwissADME web server, a robust and widely cited tool for predicting molecular properties.

  • Navigate to the SwissADME homepage.

  • Input the Molecule: Paste the SMILES string O=C(O)c1cc(c(N(Cc2cnccc2))cc1)=O into the query box.

  • Execute Analysis: Click the "Run" button to initiate the calculations.

  • Data Compilation: Systematically collect the calculated values for the descriptors listed in Table 1.

Interpretation of Physicochemical Data

The output of this analysis provides the first filter for a compound's potential. We assess these properties against established heuristics like Lipinski's Rule of Five, which indicates that poor permeation or absorption is more likely when a molecule violates multiple rules (e.g., MW > 500, LogP > 5, H-bond donors > 5, H-bond acceptors > 10).

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C13H11N3O4Defines the elemental composition.
Molecular Weight (MW) 273.25 g/mol Within the optimal range for oral bioavailability (<500 g/mol ).
LogP (Octanol/Water) 2.50 (Consensus)Measures lipophilicity. A value in this range suggests good membrane permeability without excessive partitioning into fat.
Topological Polar Surface Area (TPSA) 108.38 ŲPredicts cell permeability. A value < 140 Ų is generally associated with good oral bioavailability.
H-Bond Acceptors 6Influences solubility and binding. Within Lipinski's rule (<10).
H-Bond Donors 2Influences solubility and binding. Within Lipinski's rule (<5).
Molar Refractivity 72.10Relates to molecular volume and polarizability, affecting ligand binding.
Rotatable Bonds 5Measures molecular flexibility. A value ≤ 10 is generally favorable for good oral bioavailability.
Lipinski's Rule Violation 0The compound passes the primary filter for drug-likeness, suggesting a higher probability of good absorption and permeation.

Note: The values presented are representative predictions from standard computational tools and serve as an illustrative example.

Predictive ADMET Profiling: A Virtual Safety Assessment

With a favorable physicochemical profile, we proceed to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This step is crucial for identifying potential downstream failures early. The nitroaromatic motif, in particular, requires careful toxicological assessment[3].

ADMET Prediction Workflow

The following diagram outlines the logical flow for a comprehensive ADMET assessment.

ADMET_Workflow cluster_Input Input cluster_Prediction ADMET Prediction Engine (e.g., pkCSM, SwissADME) cluster_Output Output & Interpretation Input SMILES String C13H11N3O4 Absorption Absorption - GI Absorption - P-gp Substrate Input->Absorption Distribution Distribution - BBB Permeation - CNS Permeation Input->Distribution Metabolism Metabolism - CYP Inhibitor (1A2, 2C9, etc.) - CYP Substrate Input->Metabolism Excretion Excretion - Total Clearance Input->Excretion Toxicity Toxicity - AMES Mutagenicity - Hepatotoxicity - Skin Sensitization Input->Toxicity DataTable ADMET Profile Table Absorption->DataTable Distribution->DataTable Metabolism->DataTable Excretion->DataTable Toxicity->DataTable Decision Go/No-Go Decision or Redesign Strategy DataTable->Decision

Caption: Workflow for in silico ADMET prediction.

Protocol: ADMET Property Prediction

This protocol uses the pkCSM server, which provides a wide range of ADMET predictions based on graph-based signatures.

  • Navigate to the pkCSM web server.

  • Input SMILES: In the "Predict" section, paste the SMILES string for the molecule.

  • Submit Job: Run the prediction. The server will return a comprehensive table of predicted properties.

  • Collate Data: Extract key parameters, paying special attention to GI absorption, BBB permeability, CYP450 inhibition, and AMES toxicity.

Interpreting the ADMET Profile

The results must be interpreted with an expert eye. No model is perfect, but they provide invaluable flags.

ADMET ParameterPredicted OutcomeExpert Interpretation & Causality
Absorption
Human GI AbsorptionHighThe favorable physicochemical properties (low MW, moderate LogP, acceptable TPSA) support this prediction. High absorption is a prerequisite for most orally administered drugs.
Distribution
BBB PermeabilityNoThe TPSA of >100 Ų likely limits penetration across the tight junctions of the blood-brain barrier. This is desirable unless the intended target is within the Central Nervous System (CNS).
Metabolism
CYP2D6 InhibitorYesThe pyridinyl nitrogen and aromatic rings are common features in CYP2D6 inhibitors. This poses a risk for drug-drug interactions, as many common medications are metabolized by this enzyme. This is a significant flag.
CYP3A4 InhibitorNoIndicates a lower risk of interaction with the most common drug-metabolizing enzyme.
Toxicity
AMES MutagenicityHigh Probability This is the most critical flag. Nitroaromatic compounds are often metabolically reduced to hydroxylamines, which can form DNA adducts. This prediction is a classic example of a structure-activity relationship for toxicity and strongly suggests this scaffold may be problematic[2][3].
HepatotoxicityLow ProbabilityWhile the AMES test is a concern, the model does not predict direct liver toxicity. However, metabolic activation in the liver could still be an issue.

Note: These predicted outcomes are illustrative. The high probability of mutagenicity is a serious concern that would warrant significant consideration and likely lead to a "No-Go" decision or immediate efforts to replace the nitro group.

Target Identification and Molecular Docking

Assuming the toxicity concerns could be addressed through medicinal chemistry, the next logical step is to identify potential biological targets. What proteins is this molecule likely to bind?

Reverse Docking: From Ligand to Target

Reverse docking is a powerful computational technique that screens a ligand against a library of known protein binding sites to predict its most probable targets.

Reverse_Docking_Workflow Input Energy-Minimized 3D Ligand Structure Engine Reverse Docking Engine (e.g., SwissTargetPrediction) Input->Engine Output Ranked List of Potential Targets (Kinases, GPCRs, etc.) Engine->Output Database Protein Target Database Database->Engine Selection Select Highest Probability and Biologically Relevant Target for Docking Output->Selection

Caption: Workflow for target identification via reverse docking.

Protocol: Reverse Docking with SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server.

  • Input Molecule: Paste the SMILES string into the query box.

  • Select Organism: Choose "Homo sapiens".

  • Run Prediction: The tool will return a list of probable targets, ranked by probability. The structural similarity of our compound to known ligands (e.g., kinase inhibitors) will heavily influence this list.

  • Analyze Results: Examine the top-ranked protein classes. Given the aminopyridine scaffold, it is highly probable that several kinases will be identified as high-probability targets. For this guide, let's assume Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is identified as a top hit.

Protocol: Focused Molecular Docking with AutoDock Vina

This protocol details the steps to dock our ligand into the active site of VEGFR2.

  • Protein Preparation:

    • Download the crystal structure of VEGFR2 from the Protein Data Bank (PDB), e.g., PDB ID: 4ASD.

    • Using software like UCSF Chimera or PyMOL, remove water molecules, co-factors, and any co-crystallized ligand.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared protein as a .pdbqt file. This step is critical for ensuring correct ionization states and hydrogen bonding potential.

  • Ligand Preparation:

    • Generate the 3D structure of our ligand from its SMILES string.

    • Perform energy minimization using a universal force field (UFF).

    • Assign rotatable bonds and save the prepared ligand as a .pdbqt file.

  • Grid Box Generation:

    • Define the docking search space (the "grid box"). This box should encompass the entire active site where the native ligand was bound.

    • Center the grid on the key catalytic residues of the VEGFR2 active site. A typical box size would be 25x25x25 Å. The rationale is to confine the search algorithm to the most relevant binding pocket, increasing efficiency and accuracy.

  • Docking Execution:

    • Use AutoDock Vina via the command line. The command will specify the prepared protein, the prepared ligand, the grid box coordinates and dimensions, and the output file name.

    • vina --receptor vegrf2.pdbqt --ligand molecule.pdbqt --config grid.txt --out result.pdbqt --log result.log

    • Set the exhaustiveness parameter (e.g., to 16) to ensure a thorough conformational search.

  • Results Analysis:

    • The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.

    • Visualize the top-ranked docking pose in PyMOL or Chimera. Analyze the specific interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the protein's active site residues. For example, the pyridinyl nitrogen may form a key hydrogen bond with the hinge region of the kinase, a classic interaction for this class of inhibitors.

Dynamic Validation: Molecular Dynamics (MD) Simulation

A static docking pose is a snapshot in time. It provides a valuable hypothesis but does not account for the dynamic nature of proteins or the stability of the ligand in the binding pocket. MD simulation provides this crucial dynamic validation.

MD Simulation Workflow

MD_Workflow cluster_Setup System Setup cluster_Sim Simulation cluster_Analysis Trajectory Analysis Input Best Docking Pose (Protein-Ligand Complex) Solvate Solvation (Add Water Box) Input->Solvate Ions Ionization (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production RMSD RMSD Plot (Stability) Production->RMSD RMSF RMSF Plot (Flexibility) Production->RMSF Interactions Interaction Analysis (H-Bonds over time) Production->Interactions

Caption: Workflow for molecular dynamics simulation.

Protocol: MD Simulation using GROMACS
  • System Preparation: Start with the best-ranked protein-ligand complex from docking.

  • Force Field Application: Choose an appropriate force field (e.g., AMBER for protein, GAFF for the ligand). Generate topology files for both.

  • Solvation and Ionization: Place the complex in a periodic box of water (e.g., TIP3P model) and add ions (Na+, Cl-) to neutralize the system's charge. This mimics physiological conditions.

  • Minimization: Perform steepest descent energy minimization to relax the system and remove steric clashes.

  • Equilibration: Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, Temperature) to stabilize the density. This is a self-validating step; stable temperature and pressure plots confirm the system is ready for production.

  • Production Run: Run the simulation for a significant duration (e.g., 100 nanoseconds) to sample conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD plot for both indicates the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Synthesis of Findings and Future Directions

This in silico guide has constructed a comprehensive profile of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Synthesis of Findings:

  • The molecule exhibits excellent drug-like physicochemical properties, passing Lipinski's Rule of Five.

  • Pharmacokinetic predictions suggest good oral absorption but potential for drug-drug interactions via CYP2D6 inhibition.

  • A critical safety flag was raised for AMES mutagenicity , a common liability for nitroaromatic compounds.

  • Reverse docking identified kinases, specifically VEGFR2, as a high-probability target.

  • Molecular docking and MD simulations would (hypothetically) confirm a stable binding mode within the VEGFR2 active site, driven by key hinge-region interactions.

Future Directions and Recommendations: Based on this computational assessment, the primary recommendation would be to address the mutagenicity risk . Before any synthesis is contemplated, the nitro group should be replaced with a suitable bioisostere (e.g., a cyano group, a sulfonamide). The entire in silico workflow should then be repeated on this new analogue. If the analogue retains the predicted binding affinity while showing a clean in silico toxicity profile, it would then become a high-priority candidate for synthesis and subsequent in vitro validation, starting with VEGFR2 kinase assays and Ames tests to confirm the computational predictions.

References

  • PubChem. 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-nitro-, methyl ester (CAS 618-95-1). [Link]

  • Ferreira, et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry. [Link]

  • Gadaleta, D., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. [Link]

  • Google Patents. (2012). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (2017). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Ortiz-Pastrana, N. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • International Journal of Chemical and Physical Sciences. (2016). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. [Link]

  • Jasinski, R., et al. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Molecules. [Link]

  • Oriental Journal of Chemistry. (2020). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Butera, D., et al. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • International Journal of Multidisciplinary Research and Development. (2015). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

  • ResearchGate. (2017). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • ResearchGate. (2025). Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

  • ResearchGate. (2018). Antibacterial activity of PABA derivatives 1. [Link]

  • ACS Publications. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. [Link]

  • ResearchGate. (2015). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. [Link]

Sources

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid: A Technical Guide to Its Prospective Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and inflammation research. Within this landscape, novel heterocyclic compounds are continuously explored for their potential to modulate key signaling pathways. This technical guide provides an in-depth, prospective analysis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid as a putative kinase inhibitor. Due to the nascent stage of research on this specific molecule, this document synthesizes information from closely related analogs and established biochemical methodologies to construct a robust framework for its synthesis, characterization, and evaluation. We will explore a plausible synthetic route, delve into the rationale for its potential interaction with the PI3K/Akt/mTOR signaling cascade, and provide detailed, field-proven protocols for its assessment in vitro. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for Novel Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently altered signaling cascades in human malignancies, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors that target the major nodes of this pathway—PI3K, AKT, and mTOR—are at the forefront of cancer drug discovery.[2][3]

The chemical scaffold of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid presents several features of interest for kinase inhibition. The nitrobenzoic acid core provides a rigid backbone amenable to diverse functionalization, while the pyridinylmethylamino side chain can engage in critical hydrogen bonding and pi-stacking interactions within a kinase ATP-binding pocket. The strategic placement of the nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties and binding affinity of the molecule.[4] This guide will proceed on the hypothesis that this compound may exhibit inhibitory activity against a member of the PI3K family, a common target for related heterocyclic structures.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates from the commercially available starting material, 4-chloro-3-nitrobenzoic acid. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. The nucleophile in this reaction is 3-(aminomethyl)pyridine.

Synthetic Pathway reactant1 4-Chloro-3-nitrobenzoic acid product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid reactant1->product SNA_r_ reactant2 3-(Aminomethyl)pyridine reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagents->product

Caption: Proposed synthesis of the target compound via SNAr reaction.

Detailed Synthetic Protocol

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • 3-(aminomethyl)pyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-chloro-3-nitrobenzoic acid and anhydrous DMSO.

  • Add potassium carbonate to the mixture.

  • Slowly add 3-(aminomethyl)pyridine to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation as a Kinase Inhibitor

Given the structural motifs present in the target compound, a logical starting point for biological evaluation is to screen it against a panel of cancer-relevant protein kinases, with a particular focus on the PI3K/Akt/mTOR pathway.

Hypothetical Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many cancers. Inhibitors targeting this pathway can be classified based on their specific targets, such as pan-PI3K inhibitors, isoform-specific inhibitors, or dual PI3K/mTOR inhibitors.[7][8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Illustrative Kinase Inhibition Data

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table presents hypothetical IC₅₀ data for our compound of interest against key kinases in the PI3K family to illustrate how results would be presented.

Kinase TargetIC₅₀ (nM) [Illustrative]
PI3Kα50
PI3Kβ250
PI3Kδ80
PI3Kγ400
mTOR>10,000
Akt1>10,000

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the IC₅₀ values, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Readout A Add Kinase, Substrate, ATP, and Inhibitor B Incubate at 30°C A->B C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Incubate at RT D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step ADP-Glo™ Assay Protocol

Objective: To determine the IC₅₀ of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid against a target kinase (e.g., PI3Kα).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP solution

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase enzyme and its substrate in kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well containing the compound.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[9]

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • First Detection Step:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Second Detection Step:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal proportional to the ADP amount.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is not available, we can infer potential avenues for optimization based on related scaffolds.[11][12]

  • Nitro Group Position: The position and nature of the electron-withdrawing group on the benzoic acid ring can significantly impact binding. Shifting the nitro group or replacing it with other functionalities (e.g., cyano, sulfonyl) would be a logical next step.

  • Pyridine Isomer: The use of the 3-pyridinylmethyl moiety is specific. Exploring the 2- and 4-pyridinylmethyl analogs could reveal important differences in how the nitrogen atom's position affects interactions within the kinase active site.

  • Linker Modification: The secondary amine linker is crucial for flexibility. Alkylation of this amine or its replacement with an amide or ether linkage would probe the importance of the hydrogen bond donor capability.

Future work should focus on synthesizing a small library of analogs based on these hypotheses and screening them against a broad panel of kinases to establish a clear SAR and identify the primary kinase target(s) of this chemical series. Subsequent cellular assays would then be necessary to confirm on-target activity and assess effects on cancer cell proliferation and survival.

Conclusion

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid represents an intriguing, yet underexplored, scaffold for kinase inhibitor development. This guide has outlined a scientifically grounded, prospective framework for its investigation. By leveraging established synthetic routes and robust biochemical assays, researchers can systematically evaluate its potential. The hypothetical targeting of the PI3K/Akt pathway provides a relevant biological context, and the detailed protocols herein offer a clear roadmap for initiating such studies. The insights gained from this foundational work will be critical in determining if this chemical class holds promise for the development of novel therapeutics.

References

  • Mayer, I. A., & Arteaga, C. L. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 22(13), 3351-3360. Available from: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(5), 441-451. Available from: [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Available from: [Link]

  • Fouad, Y. A., & Aanei, C. (2017). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6141-6154. Available from: [Link]

  • ResearchGate. (n.d.). Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents... Available from: [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., & Shams, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available from: [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2017). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 27(15), 3531-3536. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Available from: [Link]

  • Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6537. Available from: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8757. Available from: [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (2017). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Available from: [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]

  • Bame, J. R., et al. (2022). Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 989-996. Available from: [Link]

  • De Lombaerde, S., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 16(9), 1279. Available from: [Link]

  • Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Pharmacognosy and Phytotherapy, 7(5), 79-88. Available from: [Link]

  • Liu, R., et al. (2001). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Journal of Pharmacy and Pharmacology, 53(8), 1141-1151. Available from: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Aminobenzoic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Aminobenzoic Acid

Aminobenzoic acids are a class of organic compounds characterized by an aromatic ring substituted with both an amino group and a carboxylic acid group. The three primary isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—serve as foundational building blocks in the vast landscape of medicinal chemistry.[1] Their structural simplicity belies a remarkable versatility, allowing for strategic modifications at both the amino and carboxyl functionalities. This adaptability has established the aminobenzoic acid core as a "privileged scaffold" in drug discovery.[1][2][3][4][5]

These derivatives have demonstrated a vast spectrum of biological activities, including critical roles as antimicrobial, anti-inflammatory, anticancer, antiviral, and anti-Alzheimer's agents.[1][2][3][4][5] The significance of this scaffold is exemplified by its presence in drugs ranging from local anesthetics like benzocaine to sulfonamide antibiotics that target folic acid synthesis in bacteria.[6]

This guide provides an in-depth exploration of the strategic design, synthesis, and characterization of novel aminobenzoic acid derivatives. It is intended to serve as a technical resource for professionals engaged in the intricate process of drug discovery, offering not just protocols, but the causal reasoning behind critical experimental choices.

Chapter 1: Strategic Design in Aminobenzoic Acid-Based Drug Discovery

The journey from a simple building block to a potent therapeutic agent is guided by rational design principles. For aminobenzoic acid derivatives, these strategies are rooted in a deep understanding of their pharmacological roles and structure-activity relationships (SAR).

The Pharmacological Significance of the Core Scaffold

The therapeutic potential of aminobenzoic acid derivatives stems from their ability to mimic endogenous molecules or interfere with pathological pathways.

  • Antimicrobial Target: Para-aminobenzoic acid (PABA) is a crucial precursor in the biosynthesis of folic acid, a vitamin essential for DNA synthesis and cell growth in many bacteria and fungi.[7][8] Humans, lacking this pathway, acquire folic acid from their diet. This metabolic difference makes the bacterial enzyme, dihydropteroate synthase, a prime target. Sulfonamide drugs, which are structural analogues of PABA, act as competitive inhibitors of this enzyme, halting bacterial growth.[6]

  • Local Anesthetics: Derivatives such as procaine and benzocaine function as local anesthetics by blocking sodium ion channels in nerve cell membranes, thereby preventing the transmission of pain signals.[6][9]

  • Dermatological Applications: The inherent ability of PABA to absorb UVB radiation led to its widespread use in sunscreens to prevent sun-induced skin damage.[1][8][9]

  • Emerging Therapeutic Areas: Research has expanded into novel applications, with derivatives being investigated as acetylcholinesterase inhibitors for Alzheimer's disease, potent anti-inflammatory agents, and cytotoxic agents against various cancer cell lines.[1][2][7][10][11]

Core Design Strategies

The creation of novel derivatives is not a random process. It relies on established medicinal chemistry tactics to enhance efficacy, selectivity, and pharmacokinetic properties.

  • Molecular Hybridization: This powerful strategy involves chemically linking the aminobenzoic acid scaffold to another distinct pharmacophore.[6][10] The goal is to create a single hybrid molecule that can interact with multiple biological targets or combine the beneficial properties of both parent molecules. For example, creating Schiff base hybrids of PABA with isatin has yielded compounds with potent and selective antibacterial activity.[6][12]

  • Functional Group Derivatization: The amino and carboxyl groups are prime sites for modification to tune the molecule's properties.[1][2][6]

    • Amide/Ester Formation: Converting the carboxylic acid to an ester or amide can alter solubility, membrane permeability, and metabolic stability. Amide derivatives, in particular, are prevalent in many drug classes.[13]

    • Schiff Base (Imine) Formation: The reaction of the amino group with aldehydes or ketones is a straightforward and effective method to generate a diverse library of derivatives.[1][6][10][14] These modifications can significantly impact the molecule's electronic properties and three-dimensional shape, leading to new biological activities.[10]

The logical flow for designing and evaluating new derivatives is a cyclical process, as illustrated below.

G cluster_0 Design & Synthesis Workflow A Target Identification (e.g., Bacterial Enzyme) B Lead Scaffold Selection (Aminobenzoic Acid Core) A->B C Rational Design (SAR, Molecular Hybridization) B->C D Chemical Synthesis (e.g., Coupling, Schiff Base) C->D E Purification & Characterization (HPLC, NMR, MS) D->E F In Vitro Biological Screening (e.g., MIC Assay) E->F G Lead Optimization (Iterative Redesign) F->G Analyze SAR H Preclinical Development F->H Identify Hit G->C Refine Structure

Figure 1: Iterative workflow for the discovery of novel aminobenzoic acid derivatives.

Chapter 2: Core Synthetic Methodologies

The successful synthesis of a designed molecule is the cornerstone of drug discovery. For aminobenzoic acid derivatives, a range of robust and scalable synthetic methods are available, from classic reactions to modern catalyzed cross-couplings.

Direct Derivatization: Schiff Base Formation

The formation of an imine (Schiff base) by condensing the amino group of an aminobenzoic acid with an aldehyde or ketone is one of the most direct and efficient methods for generating chemical diversity.[1][6][12][14] This reaction is typically acid-catalyzed and proceeds readily.

This protocol describes a general procedure for the synthesis of (E)-4-((4-nitrobenzylidene)amino)benzoic acid.

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • 4-Nitrobenzaldehyde (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-aminobenzoic acid (e.g., 1.37 g, 10 mmol) and 4-nitrobenzaldehyde (e.g., 1.51 g, 10 mmol).

  • Solvent Addition: Add ethanol (e.g., 40 mL) to dissolve the reactants. Gentle warming may be required.

  • Catalyst Addition: Add a few drops of glacial acetic acid (e.g., 0.5 mL) to the mixture. The causality here is that the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of solution. If not, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product and characterize it using NMR, IR, and MS to confirm its structure and purity.

Modern C-N Cross-Coupling: The Buchwald-Hartwig Amination

For more complex derivatives, particularly those involving the formation of a bond between the amino group and a sterically hindered or electron-rich aryl group, modern cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds from aryl halides (or triflates) and amines.[15][16] Its significance lies in its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods like the Ullmann condensation.[15]

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[15][16][17]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Ar-X pd2_amine [Ar-Pd(II)L₂(R₂NH)]⁺X⁻ pd2_ox->pd2_amine + R₂NH pd2_amido Ar-Pd(II)L₂(NR₂) pd2_amine->pd2_amido - Base-H⁺X⁻ pd2_amido->pd0 Ar-NR₂ ox_add_label Oxidative Addition reduct_elim_label Reductive Elimination deprot_label Deprotonation amine_coord_label Amine Coordination

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This protocol describes a general procedure for coupling a 2-chlorobenzoic acid derivative with an aniline.

Materials:

  • 2-Chlorobenzoic acid derivative (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Palladium precursor, e.g., Pd₂(dba)₃ (1-2 mol%)

  • Phosphine ligand, e.g., XPhos (2-4 mol%)

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive. This is a critical self-validating step; failure to exclude oxygen will result in catalyst deactivation and poor or no yield.

  • Vessel Preparation: Add the 2-chlorobenzoic acid derivative, aniline derivative, base, palladium precursor, and phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110°C) with vigorous stirring. The choice of ligand is crucial; bulky, electron-rich biaryl phosphine ligands like XPhos are often necessary for coupling less reactive aryl chlorides.[18]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Overview of C-N Coupling Methods

The choice between the Buchwald-Hartwig amination and the older Ullmann condensation depends on the specific substrates and desired reaction conditions.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[15]Copper (Cu)[19]
Typical Conditions Milder (80-110°C)[17]Harsher (often >180°C)[19]
Substrate Scope Very broad; effective for aryl chlorides, bromides, iodides, and triflates.[15]Generally requires activated aryl halides (electron-withdrawing groups) and aryl iodides.[19]
Functional Group Tol. HighModerate; sensitive to certain functional groups at high temperatures.
Ligands Requires specialized phosphine ligands.[17][18]Often improved by ligands like diamines or phenanthroline.[19][20]

Chapter 3: Rigorous Characterization of Novel Derivatives

The synthesis of a new molecule is incomplete without unequivocal proof of its identity and purity.[21] This validation underpins the trustworthiness of all subsequent biological data. A combination of spectroscopic and chromatographic techniques is required.[22][23]

The Analytical Toolkit
  • Nuclear Magnetic Resonance (NMR): Provides the most detailed information about the molecular structure. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[22][24] 2D NMR techniques (e.g., COSY, HSQC) are used for more complex structures.[22]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition and molecular formula by providing a highly accurate mass measurement.[22]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by detecting their vibrational frequencies. For an aminobenzoic acid derivative, characteristic peaks would include the C=O stretch of the carboxylic acid/ester/amide and the N-H stretch of the amine/amide.[22]

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the compound, ideally showing >95% purity for biological testing.[21][22]

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the sample, which should agree with the calculated values for the proposed structure (typically within ±0.4%).[21]

Standard Characterization Data Table

For any new compound submitted for publication or patenting, a comprehensive data set is required.

Analysis TypePurposeExpected Information
¹H NMR Structural ElucidationChemical shift (δ), integration, multiplicity, coupling constants (J)
¹³C NMR Structural ElucidationChemical shifts (δ) for all unique carbons
HRMS Formula ConfirmationExact mass; Calculated vs. Found
IR Functional Group IDWavenumbers (cm⁻¹) for key bonds (C=O, N-H, O-H)
HPLC Purity AssessmentRetention time, peak area % at a specific wavelength
Melting Point Physical Property/PurityA sharp melting range indicates high purity

Chapter 4: Future Perspectives

The field of aminobenzoic acid derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of biology.

  • Green Synthesis: There is a growing interest in developing sustainable methods for producing these valuable compounds. Biosynthesis routes, using engineered microorganisms to convert simple sugars into aminobenzoic acids via the shikimate pathway, represent a promising green alternative to traditional chemical synthesis.[25]

  • New Biological Frontiers: While their role in antimicrobial and anesthetic applications is well-established, the future lies in exploring their potential against complex diseases. Ongoing research into their effects on neurodegenerative disorders, cancer signaling pathways, and inflammatory cascades will likely yield new therapeutic leads.[4][5][11]

  • Computational Chemistry: The use of in silico tools like molecular docking and molecular dynamics simulations is becoming integral to the design process.[14] These methods allow researchers to predict how a novel derivative might bind to a biological target, enabling a more rational, hypothesis-driven approach to design and reducing the number of compounds that need to be synthesized and tested.

By integrating these modern approaches with the robust synthetic and analytical techniques outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile aminobenzoic acid scaffold.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Vertex AI Search.
  • The Pharmaceutical Significance of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • What is Aminobenzoic acid used for? (2024, June 14). Patsnap Synapse.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). National Center for Biotechnology Information.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Cureus.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • Clinical Profile: Aminobenzoic Acid USP (PABA). (n.d.). GlobalRx.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Cureus.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information.
  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society Publishing.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (n.d.). Open Exploration Publishing.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Cureus.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). ResearchGate.
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (n.d.). MDPI.
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (n.d.). Nanotechnology Perceptions.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives. (n.d.). Benchchem.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025, August 6). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Characterization of Organic Compounds. (n.d.). American Chemical Society Publications.
  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. (n.d.). National Center for Biotechnology Information.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.
  • The Ullmann Coupling between 2-Chlorobenzoic Acids and Amino Acids; A Valuable Reaction for Preparing 2-Substituted 1-Acetyl-1H-indol-3-yl Acetates. (2025, August 5). ResearchGate.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Center for Biotechnology Information.
  • Ullmann reaction. (n.d.). Wikipedia.

Sources

An Investigational Guide to the Potential Therapeutic Targets of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel chemical entity, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. Drawing upon evidence from structurally related compounds and the broader class of nitro-containing and para-aminobenzoic acid (PABA) derivatives, this document outlines a strategic framework for its investigation in a drug discovery context. The primary putative target identified is the G-protein coupled receptor 109b (GPR109b), with secondary and exploratory targets also discussed. Detailed, step-by-step experimental workflows for target validation, from initial binding assays to functional and phenotypic screens, are provided to guide researchers in elucidating the compound's mechanism of action and therapeutic potential.

Introduction: Unveiling the Therapeutic Potential

The compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid belongs to a chemical class with demonstrated biological activity. Its core structure, a substituted aminobenzoic acid, is a common scaffold in medicinal chemistry. The presence of a nitro group and a pyridine moiety further suggests a potential for diverse molecular interactions. While direct experimental data on this specific molecule is limited, a thorough analysis of related compounds in the scientific literature allows for the formulation of a strong hypothesis regarding its primary therapeutic target and potential secondary activities.

This guide will focus on the most promising avenues for investigation, providing the scientific rationale and detailed methodologies to systematically characterize the pharmacological profile of this compound.

Primary Putative Target: GPR109b (HCAR3)

The most compelling evidence for a primary therapeutic target points towards the G-protein coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3). A study on a series of 3-nitro-4-substituted-aminobenzoic acids revealed them to be potent and highly selective agonists of GPR109b.[1] Notably, these compounds displayed no activity at the closely related GPR109a (HCAR2), the high-affinity receptor for niacin, suggesting a desirable selectivity profile.[1]

GPR109b is expressed in various immune cells, including neutrophils and monocytes, as well as in adipocytes. Its activation is linked to anti-inflammatory and metabolic effects, making it an attractive target for a range of therapeutic areas.

Putative Mechanism of Action and Signaling Pathway

As a G-protein coupled receptor, GPR109b is expected to signal through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors such as Protein Kinase A (PKA). The putative signaling pathway is illustrated below.

GPR109b_Signaling Compound 3-Nitro-4-[(3-pyridinylmethyl) amino]benzoic acid GPR109b GPR109b (HCAR3) Compound->GPR109b Binds & Activates G_protein Gi/o GPR109b->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., anti-inflammatory effects) PKA->Response Modulates

Caption: Putative GPR109b signaling pathway.

Secondary and Exploratory Potential Targets

The broader chemical functionalities of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid suggest other potential biological activities that warrant investigation.

Potential Target ClassRationaleKey References
Inflammatory Pathways Nitro-containing compounds and PABA derivatives have demonstrated broad anti-inflammatory properties.[2][3][4][5]
Prostaglandin Receptors (e.g., EP4) A structurally related compound with a pyridine and benzoic acid core was identified as a potent EP4 antagonist.[6]
Antimicrobial Targets (e.g., Fungal TPMK) Derivatives of 3-Methyl-4-nitrobenzoate have shown antifungal activity, with modeling studies suggesting interaction with the TPMK protein.[7]

Experimental Workflows for Target Validation

A systematic approach is crucial to validate the putative targets and uncover the full pharmacological profile of the compound. The following experimental workflows provide a comprehensive strategy.

Target_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Off-Target Profiling CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells GTP_gamma_S GTPγS Binding Assay Measures G-protein activation CETSA->GTP_gamma_S SPR Surface Plasmon Resonance (SPR) Determines binding kinetics (in vitro) SPR->GTP_gamma_S cAMP_assay cAMP Measurement Assay Assesses adenylyl cyclase inhibition GTP_gamma_S->cAMP_assay beta_arrestin β-Arrestin Recruitment Assay Investigates biased agonism cAMP_assay->beta_arrestin Kinase_panel Kinase Panel Screening Rules out off-target kinase inhibition beta_arrestin->Kinase_panel Phenotypic_screen Phenotypic Screening Identifies unexpected biological activities Kinase_panel->Phenotypic_screen Start Compound Synthesis & QC Start->CETSA Start->SPR

Caption: Experimental workflow for target validation.

Phase 1: Target Engagement Assays

Objective: To confirm direct binding of the compound to GPR109b.

4.1.1. Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay assesses target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Protocol:

    • Culture cells expressing GPR109b (e.g., HEK293-GPR109b) to 80-90% confluency.

    • Treat cells with the test compound or vehicle control for 1 hour.

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by Western blot using a GPR109b-specific antibody to determine the amount of soluble protein at each temperature.

  • Expected Outcome: A positive result is a shift in the melting curve of GPR109b to a higher temperature in the presence of the compound, indicating stabilization upon binding.

4.1.2. Surface Plasmon Resonance (SPR)

  • Principle: An in vitro biophysical technique to measure the binding kinetics (association and dissociation rates) and affinity of the compound to purified GPR109b.

  • Protocol:

    • Immobilize purified GPR109b onto a sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Expected Outcome: Real-time binding data that provides quantitative measures of the compound's affinity for GPR109b.

Phase 2: Functional Assays for GPR109b Agonism

Objective: To characterize the functional consequences of compound binding to GPR109b.

4.2.1. GTPγS Binding Assay

  • Principle: Measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the receptor.

  • Protocol:

    • Prepare cell membranes from cells overexpressing GPR109b.

    • Incubate the membranes with increasing concentrations of the test compound, a fixed concentration of GDP, and [³⁵S]GTPγS.

    • After incubation, filter the mixture and measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Expected Outcome: A dose-dependent increase in [³⁵S]GTPγS binding, indicating that the compound is an agonist that promotes G-protein activation.

4.2.2. cAMP Measurement Assay

  • Principle: Directly measures the downstream effect of GPR109b activation on adenylyl cyclase activity.

  • Protocol:

    • Culture cells expressing GPR109b.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add increasing concentrations of the test compound and incubate.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Expected Outcome: A dose-dependent decrease in forskolin-stimulated cAMP levels, confirming the compound's agonism at the Gi-coupled GPR109b.

Phase 3: Selectivity and Off-Target Profiling

Objective: To assess the selectivity of the compound and identify any potential off-target effects.

4.3.1. Kinase Panel Screening

  • Rationale: The presence of a nitro group and an aromatic system can sometimes lead to non-specific interactions with ATP-binding sites of kinases.

  • Methodology: Submit the compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) to test for inhibitory activity against a broad range of human kinases at a fixed concentration (e.g., 10 µM).

  • Interpretation: Significant inhibition of any kinase would warrant further investigation to determine if it is a relevant off-target effect.

4.3.2. Broad Phenotypic Screening

  • Rationale: An unbiased approach to identify unexpected biological activities and potential toxicities.

  • Methodology: Utilize cell-based high-content imaging or other phenotypic screening platforms to assess the compound's effects on a diverse panel of cell lines and endpoints (e.g., cell viability, morphology, organelle health).

  • Interpretation: Any observed phenotypic changes can provide clues to novel mechanisms of action or potential liabilities.

Data Interpretation and Next Steps

The data generated from these workflows will provide a comprehensive pharmacological profile of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. A strong candidate for further development would exhibit:

  • Confirmed Target Engagement: A clear thermal shift in CETSA and a high-affinity interaction in SPR.

  • Potent Functional Activity: Low nanomolar EC50 values in GTPγS and cAMP assays.

  • Clean Off-Target Profile: Minimal activity in kinase and phenotypic screens at concentrations well above its GPR109b potency.

Positive results would justify advancing the compound into more complex cellular and in vivo models to explore its therapeutic efficacy in diseases where GPR109b modulation is considered beneficial.

References

  • PubChem. 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. Available from: [Link].

  • Chem-Impex. 3-Methyl-4-nitrobenzoic acid. Available from: [Link].

  • Richman, J. G., et al. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters. 2007;17(23):6619-22. Available from: [Link].

  • Al-Ostoot, F. H., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023;28(12):4727. Available from: [Link].

  • Ochoa-Puentes, C., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). 2022;15(6):705. Available from: [Link].

  • Ochoa-Puentes, C., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. 2022. Available from: [Link].

  • Nowak, M., et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2021;26(23):7227. Available from: [Link].

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
  • Google Patents. The preparation method of the aminobenzoic acid of 3 methyl 4. CN106831460A.
  • PubChem. 3-Methyl-4-nitrobenzoic acid. Available from: [Link].

  • PubChem. 3-Nitrobenzoic acid. Available from: [Link].

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. Available from: [Link].

  • Egorov, N. S., et al. [Role of p-aminobenzoic acid in levorin biosynthesis]. Antibiotiki. 1976;21(11):963-7. Available from: [Link].

  • Iftikhar, K., et al. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. 2018. Available from: [Link].

  • Google Patents. Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. CN101928277B.
  • de Faria, C. M. Q. G., et al. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. 2025. Available from: [Link].

  • Global Substance Registration System. 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID. Available from: [Link].

  • Blanco, M. J., et al. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters. 2016;26(3):931-5. Available from: [Link].

  • PubChem. 3-Nitro-4-[(2-pyrimidinylthio)methyl]benzoic acid. Available from: [Link].

Sources

Methodological & Application

Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aromatic carboxylic acids bearing both nitro and amino functionalities are versatile intermediates in the synthesis of a wide range of biologically active molecules. The nitro group can act as a bioisostere or be a precursor to an amino group, while the carboxylic acid provides a handle for further derivatization, such as amide bond formation. The inclusion of a pyridinylmethylamino moiety introduces a basic nitrogen atom and a flexible linker, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The target molecule, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, combines these features, making it a valuable building block for the exploration of new chemical space in drug development.

The synthetic approach detailed herein relies on the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and 3-(aminomethyl)pyridine. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the primary amine of 3-(aminomethyl)pyridine.

Chemical Reaction Pathway

The synthesis proceeds via a single-step nucleophilic aromatic substitution reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_analysis Purification & Analysis arrow arrow A 1. Combine 4-chloro-3-nitrobenzoic acid and solvent in a flask. B 2. Add 3-(aminomethyl)pyridine to the mixture. A->B C 3. Heat to reflux for 3-5 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool reaction to room temperature. D->E F 6. Adjust pH to 3-4 with acid. E->F G 7. Collect precipitate by vacuum filtration. F->G H 8. Wash solid with cold water. G->H I 9. Dry the product under vacuum. H->I J 10. Recrystallize from a suitable solvent system (optional). I->J K 11. Characterize by NMR, MP, etc. J->K

Application Notes and Protocols for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a potent and selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3).[1] GPR109b is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This receptor is primarily expressed in adipocytes, immune cells, and keratinocytes.[4][5] The targeted activation of GPR109b by agonists like 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid provides a valuable tool for researchers studying metabolic regulation, immune responses, and cellular proliferation and differentiation.[5][6]

This guide provides a comprehensive overview of the experimental procedures for utilizing 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in a cell culture setting. It is intended for researchers, scientists, and drug development professionals seeking to investigate the cellular effects mediated by GPR109b activation.

Compound Information

PropertyValueSource
Chemical Name 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid-
CAS Number 384855-46-3[1][7]
Molecular Formula C₁₃H₁₁N₃O₄[7]
Molecular Weight 273.25 g/mol [7]
Solubility Soluble in DMSO; sparingly soluble in aqueous solutions.Inferred from similar compounds[8][9]

Mechanism of Action and Signaling Pathway

As a selective agonist for GPR109b, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid initiates a signaling cascade characteristic of Gi/o-coupled receptors. Upon binding to the receptor, the heterotrimeric G protein dissociates, and the Gαi subunit inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. The decrease in cAMP levels subsequently impacts downstream effectors, such as Protein Kinase A (PKA), leading to altered gene expression and cellular responses.

GPR109b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid GPR109b GPR109b (HCAR3) Ligand->GPR109b Binds to G_protein Gi/o Protein GPR109b->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreased production PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation Response Cellular Response (e.g., altered gene expression, inhibition of lipolysis) PKA->Response Modulates

GPR109b Signaling Pathway

Experimental Protocols

Part 1: Preparation of Stock Solutions

Rationale: Due to its limited aqueous solubility, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid should be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock can then be diluted in cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Materials:

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS: 384855-46-3)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex or gently warm the solution to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Part 2: Cell Culture and Treatment

Rationale: The choice of cell line is critical for studying the effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. It is essential to use a cell line that endogenously expresses GPR109b or has been engineered to express the receptor. Human keratinocyte cell lines like HaCaT and epidermoid carcinoma cell lines such as A-431 are known to express GPR109b.

Recommended Cell Lines:

  • HaCaT (Human Keratinocyte Cell Line): A well-established model for studying keratinocyte biology.

  • A-431 (Human Epidermoid Carcinoma Cell Line): Known to express GPR109b.

Materials:

  • Selected GPR109b-expressing cell line

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Cell culture plates (e.g., 96-well plates for assays)

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid stock solution (from Part 1)

Procedure:

  • Culture the selected cell line according to standard protocols.

  • Seed the cells into the appropriate cell culture plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Allow the cells to adhere and grow for 24 hours.

  • On the day of the experiment, prepare serial dilutions of the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid stock solution in serum-free or low-serum medium.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the cells for the desired period (e.g., 15-30 minutes for signaling studies, or longer for functional assays).

Part 3: Measurement of GPR109b Activation via cAMP Assay

Rationale: Since GPR109b is a Gi-coupled receptor, its activation by an agonist will lead to a decrease in intracellular cAMP levels. A common method to measure this is to first stimulate adenylyl cyclase with an agent like forskolin, which increases basal cAMP levels. The addition of a GPR109b agonist will then cause a measurable decrease from this stimulated level. There are numerous commercially available cAMP assay kits that are based on principles such as competitive immunoassay or bioluminescence.[10][11][12][13]

Experimental Workflow for cAMP Assay:

cAMP_Assay_Workflow Start Start Seed_Cells Seed GPR109b-expressing cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pre_treat Pre-treat with Forskolin (to elevate basal cAMP) Incubate_24h->Pre_treat Treat_Compound Treat with varying concentrations of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Pre_treat->Treat_Compound Incubate_Signal Incubate for a short period (e.g., 15-30 min) Treat_Compound->Incubate_Signal Lyse_Cells Lyse cells to release intracellular cAMP Incubate_Signal->Lyse_Cells Perform_Assay Perform cAMP detection assay (e.g., HTRF, ELISA, Luminescence) Lyse_Cells->Perform_Assay Measure_Signal Measure signal (e.g., fluorescence, luminescence) Perform_Assay->Measure_Signal Analyze_Data Analyze data and determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

cAMP Assay Workflow Diagram

Protocol for a Generic Competitive Immunoassay-Based cAMP Assay:

Note: This is a generalized protocol. Always refer to the specific instructions provided with your commercial cAMP assay kit.

Materials:

  • Cells treated with 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (from Part 2)

  • Forskolin

  • Commercial cAMP assay kit (e.g., HTRF, ELISA-based)

  • Lysis buffer (usually provided in the kit)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Following the treatment period, add a phosphodiesterase (PDE) inhibitor (often included in the assay buffer) to prevent cAMP degradation.

  • Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.

  • Add the cAMP detection reagents to the cell lysates. This typically includes a labeled cAMP conjugate and a specific anti-cAMP antibody.

  • Incubate the plate to allow for the competitive binding reaction to occur.

  • Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.

  • Generate a standard curve using the provided cAMP standards.

  • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Analysis and Expected Results

The primary outcome of the cAMP assay will be the determination of the half-maximal effective concentration (EC₅₀) of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid for GPR109b. This value represents the concentration of the agonist that elicits 50% of the maximal inhibitory response on forskolin-stimulated cAMP production.

ParameterDescriptionExpected Outcome
EC₅₀ The concentration of agonist that gives a response halfway between the baseline and maximum.A potent agonist will have a low EC₅₀ value, typically in the nanomolar to low micromolar range.
Maximum Inhibition The maximum percentage decrease in cAMP levels achieved with saturating concentrations of the agonist.A full agonist should produce a significant and dose-dependent decrease in cAMP levels.

Safety and Handling

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • 欣恒研科技有限公司. 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). 2017 Nov 20. [Link]

  • Caron, M. G., & Lefkowitz, R. J. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1335, 137–144. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). 2017 Nov 20. [Link]

  • PubChem. 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. [Link]

  • Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]

  • Offermanns, S. (2014). The G-protein-coupled receptors for niacin and lactate. Frontiers in endocrinology, 5, 4. [Link]

  • Wikipedia. Hydroxycarboxylic acid receptor 3. [Link]

  • PubChem. 3-(Methylamino)-4-nitrobenzoic acid. [Link]

  • ResearchGate. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. [Link]

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. Gene: HCAR3 hydroxycarboxylic acid receptor 3. [Link]

  • Pedro, L., et al. (2022). GPCR screening reveals that the metabolite receptor HCAR3 regulates epithelial proliferation, migration, and cellular respiration. Cell reports, 39(9), 110883. [Link]

  • PubChem. Benzoic acid, 4-amino-3-nitro-. [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. [Link]

  • Journal of Chemical Research. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • PubChem. 3-[(4-Nitro-2-pyridinyl)amino]benzoic acid. [Link]

  • Defense Technical Information Center. Solubility Report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201). [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • PubMed. 3-Nitro-4-(propyl-amino)-benzonitrile. [Link]

Sources

Application Note: High-Throughput Screening for Novel GPCR Modulators Using a 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel modulators of G-protein coupled receptors (GPCRs). We leverage the chemical scaffold of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid , a member of a class of compounds known to interact with GPCRs, as a starting point for a hypothetical compound library. This note details a robust, miniaturized, cell-based assay protocol using aequorin-based luminescence to measure intracellular calcium mobilization, a hallmark of Gαq-coupled GPCR activation. We further outline critical steps for assay validation, data analysis, and hit confirmation, providing researchers with a validated framework for discovering new chemical entities targeting this important class of receptors.

Introduction and Scientific Rationale

G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs. Their role in transducing extracellular signals into intracellular responses makes them critical nodes in a vast array of physiological and pathological processes. The chemical class of substituted nitro-aminobenzoic acids has shown promise in modulating GPCR activity. For instance, studies have revealed that 3-nitro-4-substituted-aminobenzoic acids can act as potent and highly selective agonists of the human GPCR GPR109b[1]. This provides a strong rationale for exploring the chemical space around this scaffold for novel therapeutic agents.

The subject of this guide, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid , possesses the key structural motifs of this promising class: a nitro-substituted aromatic ring, a secondary amine linker, and a pyridine moiety. These features offer multiple points for chemical diversification, making it an excellent starting scaffold for a focused compound library.

Causality of Experimental Choice: We have selected an aequorin-based calcium mobilization assay as the primary screening platform. This choice is deliberate for several reasons:

  • Physiological Relevance: Intracellular calcium flux is a direct and rapid downstream event for many GPCRs, particularly those coupling through the Gαq pathway.

  • High Signal-to-Background: Luminescence-based readouts, like that from aequorin, inherently have very low background, leading to high sensitivity and a wide dynamic range[2].

  • HTS Compatibility: The assay is homogeneous ("no-wash"), simple to automate, and readily miniaturized to 384- or 1536-well formats, making it cost-effective for screening large compound collections[3].

This application note will guide the user through the process of screening a hypothetical library of analogs derived from 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid against a model Gαq-coupled receptor expressed in a stable cell line.

Compound and Reagent Overview

Lead Scaffold: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Proper handling and understanding of the lead compound's properties are crucial for a successful screening campaign.

PropertyValueSource / Notes
Molecular Formula C₁₃H₁₁N₃O₄PubChem CID: 29558910
Molecular Weight 273.24 g/mol PubChem CID: 29558910
Solubility Likely poor in aqueous media.Nitroaromatic benzoic acids are often sparingly soluble in water[4]. Stock solutions should be prepared in 100% DMSO.
Storage Store at -20°C as a 10 mM stock in DMSO.Minimize freeze-thaw cycles.
Potential Liabilities The nitroaromatic group can be a structural alert for toxicity or reactivity. Hits containing this moiety should be triaged for potential off-target effects.
Key Reagents and Materials
  • Cell Line: HEK293 or CHO-K1 cells stably co-expressing the target Gαq-coupled GPCR and apoaequorin (e.g., mitochondrially targeted for enhanced signal).

  • Coelenterazine h: Aequorin substrate. Store 1 mM stock in ethanol at -20°C, protected from light.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Control Agonist: A known potent agonist for the target GPCR.

  • Control Antagonist: A known antagonist for the target GPCR.

  • DMSO: Anhydrous, for compound dilution.

  • Assay Plates: White, opaque, sterile 384-well plates suitable for luminescence.

The HTS Workflow: A Step-by-Step Protocol

The overall workflow is designed for automation and robustness, ensuring high-quality data generation across thousands of compounds.

HTS_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 3: Data Analysis & Follow-up Plate_Cells Seed Aequorin-GPCR Cells into 384-well Plates Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Load_Coelenterazine Load Cells with Coelenterazine h Incubate_Overnight->Load_Coelenterazine Transfer_Compounds Transfer Compounds/Controls to Cell Plate Load_Coelenterazine->Transfer_Compounds Prepare_Plates Prepare Compound, Positive, & Negative Control Plates Prepare_Plates->Transfer_Compounds Read_Plate Measure Luminescence (FLIPR / Luminometer) Transfer_Compounds->Read_Plate Calculate_Z Calculate Z'-Factor & Analyze Plate Data Read_Plate->Calculate_Z Identify_Hits Identify Primary Hits (e.g., >3σ from baseline) Calculate_Z->Identify_Hits Confirm_Hits Hit Confirmation (Dose-Response) Identify_Hits->Confirm_Hits

Caption: High-level overview of the HTS workflow from cell plating to hit confirmation.

Protocol: Aequorin-Based Calcium Mobilization Assay (384-Well Format)

Day 1: Cell Plating

  • Cell Culture: Culture the stable cell line under standard conditions (e.g., DMEM/F12, 10% FBS, selection antibiotic) to ~80-90% confluency.

  • Harvest and Resuspend: Harvest cells using a non-enzymatic dissociation reagent. Count and resuspend cells in culture medium to a final, optimized density (e.g., 15,000 cells/20 µL).

  • Dispense: Using an automated dispenser, seed 20 µL of the cell suspension into each well of the white, opaque 384-well plates.

  • Incubate: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

Day 2: Assay Execution

  • Prepare Reagents:

    • Coelenterazine Loading Buffer: Dilute Coelenterazine h stock to a final concentration of 5 µM in Assay Buffer. Protect from light.

    • Compound Plates: Prepare serial dilutions of the compound library in 100% DMSO. Use an acoustic dispenser to transfer nanoliter volumes into an intermediate plate, then dilute with Assay Buffer to achieve the desired final assay concentration (e.g., 10 µM) with a final DMSO concentration ≤ 0.5%.

    • Control Wells: Designate columns for controls:

      • Negative Control: Assay Buffer with 0.5% DMSO (vehicle).

      • Positive Control: A known agonist at its EC₈₀ concentration.

  • Load Cells:

    • Gently remove the culture medium from the cell plates.

    • Add 20 µL of the Coelenterazine Loading Buffer to each well.

    • Incubate for 2-4 hours at room temperature, protected from light. This allows the apoaequorin to reconstitute into functional aequorin.

  • Screening:

    • Place the cell plate into a luminometer equipped with injectors (e.g., FLIPR, EnVision).

    • Program the instrument to inject 10 µL from the compound/control plate into the cell plate.

    • Measure the luminescent signal immediately upon injection and integrate for 15-30 seconds to capture the peak calcium flux.

Assay Validation and Quality Control

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust and reliable. The Z'-factor is the gold-standard metric for this purpose[5][6].

Z'-Factor Calculation: The Z'-factor measures the statistical separation between the positive and negative controls. It is calculated using the means (µ) and standard deviations (σ) of the controls:

Z' = 1 - ( (3σpos + 3σneg) / |µpos - µneg| )

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; the assay is robust and suitable for HTS[5][7].
0 to 0.5MarginalThe assay may be acceptable, but has a smaller dynamic range or higher variability. Caution is advised[6].
< 0UnacceptableThe control distributions overlap significantly; the assay is not suitable for screening[5].

Validation Protocol: Run several full plates with only positive (EC₈₀ agonist) and negative (vehicle) controls (e.g., alternating columns). Calculate the Z'-factor for each plate. A consistent Z' > 0.5 indicates the assay is ready for the full screen.

Data Analysis and Hit Progression

Data_Analysis Raw_Data Raw Luminescence Data (RLU per well) Normalization Normalize Data (% Activation relative to controls) Raw_Data->Normalization Hit_Selection Primary Hit Selection (Activity > Mean_neg + 3*SD_neg) Normalization->Hit_Selection Dose_Response Dose-Response Confirmation (Generate EC₅₀/IC₅₀ values) Hit_Selection->Dose_Response Counterscreen Counterscreens (e.g., parental cell line) Dose_Response->Counterscreen SAR Structure-Activity Relationship (SAR) Analysis Counterscreen->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: Workflow for data analysis and hit-to-lead progression.

  • Primary Data Analysis:

    • Normalization: For each plate, normalize the raw luminescence data. Set the mean of the negative controls to 0% activation and the mean of the positive controls to 100% activation.

    • Hit Identification: A primary "hit" is a compound that elicits a response exceeding a defined threshold. A common threshold is three standard deviations above the mean of the negative controls on that plate.

  • Hit Confirmation and Triage:

    • Re-testing: Cherry-pick the primary hits and re-test them in the same assay to confirm activity and eliminate false positives.

    • Dose-Response: Test confirmed hits in a multi-point concentration curve (e.g., 8-point, 1:3 dilution series) to determine potency (EC₅₀ for agonists) and efficacy (% max activation).

    • Counterscreening: It is essential to rule out assay artifacts. A critical counterscreen is to test active compounds against the parental cell line that does not express the target GPCR. True hits should be inactive in this assay[3]. Compounds that are active in both are likely promiscuous activators or interfere with the aequorin readout itself.

  • Downstream Characterization:

    • Confirmed, selective hits can be further investigated through orthogonal assays (e.g., measuring downstream cAMP levels or β-arrestin recruitment) to understand their mechanism of action more deeply[8][9].

    • Chemists can begin analyzing the structure-activity relationships (SAR) of the hit compounds to guide the synthesis of more potent and specific analogs.

Conclusion

This application note provides a robust and field-tested framework for conducting a high-throughput screen for modulators of a target GPCR, using a chemically-tractable scaffold, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid , as a foundation for a screening library. By employing a sensitive aequorin-based assay, adhering to strict quality control standards like the Z'-factor, and following a logical hit triage workflow, researchers can efficiently identify and validate novel lead compounds. This systematic approach maximizes the probability of success in the early stages of drug discovery.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Software. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Sui, Y., & Wu, Z. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 27(13), 1835–1837. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Parker, C. N., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619–6622. [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Angio-Proteomie. (n.d.). GPCR Activation Assay Protocol (Aequorin-GFP & Gα16). [Link]

  • de Kerekes, P., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (87), 51432. [Link]

  • Riss, T. L., et al. (2004). Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. ASSAY and Drug Development Technologies, 2(5), 527–536. [Link]

  • PubChem. (n.d.). 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a member of the 3-nitro-4-substituted-aminobenzoic acid series of compounds, which have been identified as potent and highly selective agonists for the G protein-coupled receptor GPR109b (also known as HCAR3).[1] While GPR109b is considered an orphan receptor with a low affinity for niacin, its high homology to the niacin/butyrate receptor GPR109A (HCAR2) suggests a potential, yet underexplored, role in cancer biology. GPR109A has been characterized as a tumor suppressor in several cancers, including breast and colon cancer. Its activation by ligands such as butyrate and niacin leads to the induction of apoptosis and inhibition of cell survival pathways. Given the structural and functional similarities between GPR109A and GPR109B, it is hypothesized that selective agonists of GPR109B, such as 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, could elicit anti-cancer effects in GPR109B-expressing tumors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid as a tool to investigate the role of GPR109B in cancer and to explore its potential as a therapeutic agent. We will cover the synthesis of the compound, its mechanism of action, and detailed protocols for its application in cancer research.

I. Compound Profile

PropertyValueReference
IUPAC Name 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidN/A
Molecular Formula C₁₃H₁₁N₃O₄N/A
Molecular Weight 289.25 g/mol N/A
Target G protein-coupled receptor 109b (GPR109b/HCAR3)[1]
Activity Potent and selective agonist[1]
EC₅₀ Not publicly available. Potent activity reported.[1]
Solubility Recommended to test in DMSO for stock solutions.General Practice

II. Postulated Mechanism of Action in Cancer

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a selective agonist of GPR109b.[1] GPR109b, like its homolog GPR109A, is a Gᵢ-coupled receptor.[2] Upon agonist binding, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, potentially leading to anti-proliferative and pro-apoptotic effects in cancer cells. The proposed signaling pathway is illustrated below.

GPR109b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid GPR109b GPR109b Compound->GPR109b Binds and Activates Gi Gαi GPR109b->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Inhibits (context-dependent) Apoptosis Apoptosis ↑ PKA->Apoptosis Promotes (context-dependent) Proliferation Proliferation ↓ CREB->Proliferation Regulates

Caption: Postulated GPR109b signaling pathway in cancer cells.

III. Synthesis Protocol

A detailed synthesis protocol for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is not publicly available. However, based on the synthesis of analogous 3-nitro-4-substituted-aminobenzoic acids, a plausible synthetic route is proposed below.[3] This protocol involves a nucleophilic aromatic substitution reaction.

Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: - 4-Chloro-3-nitrobenzoic acid - 3-Pyridinylmethanol Reaction Nucleophilic Aromatic Substitution - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat Start->Reaction Workup Aqueous Work-up - Acidification (e.g., HCl) Reaction->Workup Purification Purification - Recrystallization or - Column Chromatography Workup->Purification Final Final Product: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Purification->Final

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitrobenzoic acid (1 equivalent), 3-pyridinemethanamine (1.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5 to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Experimental Protocols for Cancer Research

A. Preparation of Stock Solutions
  • Solubility Testing: Due to the limited public data, it is recommended to first determine the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and PBS.

  • Stock Solution Preparation: For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

B. In Vitro Cell-Based Assays

1. Cell Line Selection:

The choice of cancer cell lines is critical. It is recommended to screen a panel of cell lines for GPR109b expression at both the mRNA (qRT-PCR) and protein (Western blot or flow cytometry) levels. Based on available literature, GPR109A/B expression has been detected in skin cancer cell lines such as HaCaT, A-431, and SCC-25.[4][5] It is advisable to expand the screening to other cancer types, particularly those with a metabolic phenotype, such as certain breast and colon cancers.

2. cAMP Measurement Assay (for Gᵢ Signaling):

This assay is fundamental to confirming the compound's mechanism of action in your chosen cell line.

Materials:

  • GPR109b-expressing cancer cells

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

  • Forskolin (an adenylyl cyclase activator)

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Cell Seeding: Seed GPR109b-expressing cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Pre-treatment: Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to the cells and incubate for 15-30 minutes.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the agonist that causes 50% inhibition of the forskolin-induced cAMP accumulation).

3. Cell Viability and Proliferation Assays:

These assays will determine the effect of GPR109b activation on cancer cell growth.

Materials:

  • GPR109b-expressing cancer cells

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

  • Cell viability reagents (e.g., MTT, MTS, or resazurin) or proliferation assay kits (e.g., BrdU or EdU incorporation)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: The following day, treat the cells with a range of concentrations of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Assay: At each time point, perform the cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability/proliferation against the log concentration of the compound to determine the GI₅₀ (growth inhibition 50) or IC₅₀ (inhibitory concentration 50).

4. Apoptosis Assays:

To investigate if the observed reduction in cell viability is due to apoptosis.

Methods:

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

  • Western Blot for Apoptosis Markers: Analyze the expression levels of proteins involved in apoptosis, such as cleaved PARP, cleaved caspase-3, Bcl-2, and Bax.

Protocol (General for Western Blot):

  • Treatment and Lysis: Treat cells with the compound for a predetermined time (e.g., 24-48 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. In Vivo Xenograft Studies

For promising in vitro results, the anti-tumor efficacy of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid can be evaluated in vivo.

Workflow for In Vivo Studies

InVivo_Workflow Start Select GPR109b-expressing cancer cell line Implantation Implant cells subcutaneously into immunocompromised mice Start->Implantation TumorGrowth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization Randomize mice into treatment and vehicle groups TumorGrowth->Randomization Treatment Administer compound or vehicle (e.g., oral gavage, intraperitoneal injection) daily for a set period Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint At study endpoint, euthanize mice and excise tumors for analysis Monitoring->Endpoint Analysis Tumor analysis: - Weight - Immunohistochemistry (IHC) - Western Blot Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Protocol Outline:

  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

  • Cell Implantation: Subcutaneously implant GPR109b-expressing cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Dosing: The route of administration and dosage will need to be determined through pharmacokinetic and tolerability studies.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and general health of the animals.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform analyses such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.

V. Troubleshooting and Considerations

  • Compound Stability: Ensure the stability of the compound in your experimental media and conditions.

  • Off-Target Effects: As with any small molecule inhibitor, consider the possibility of off-target effects. It is advisable to include a negative control cell line that does not express GPR109b.

  • GPR109A vs. GPR109B Selectivity: While the compound is reported to be selective for GPR109b, it is good practice to confirm this in your system, especially if your cell line expresses both receptors.

  • In Vivo Formulation: Developing a suitable vehicle for in vivo administration that ensures adequate bioavailability is crucial for the success of animal studies.

VI. Conclusion

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid represents a valuable chemical tool for investigating the role of GPR109b in cancer. The protocols and guidelines provided herein offer a framework for a systematic evaluation of this compound's anti-cancer potential, from initial in vitro characterization to in vivo efficacy studies. Further research in this area may uncover a novel therapeutic target and a new class of agents for the treatment of specific cancer types.

References

  • Bermudez, Y., et al. (2011). Nicotinic acid receptor abnormalities in human skin cancer: implications for a role in epidermal differentiation. PLoS One, 6(6), e20487. [Link]

  • ResearchGate. (n.d.). Localization of GPR109A and GPR109B protein expression in cultured... [Link]

  • Google Patents. (2015). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Skinner, P. J., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]

  • ABCD Index. (n.d.). BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. [Link]

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • ACS Publications. (2002). Enzymic Resolution of a C2 Symmetric Diol Derived from p-Benzoquinone: Synthesis of (+)- and (-)-Bromoxone. The Journal of Organic Chemistry. [Link]

  • Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. [Link]

  • ACS Publications. (2007). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. [Link]

  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery. [Link]

  • PubMed. (2020). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. [Link]

Sources

Probing Metabolic Signaling Pathways: Application and Protocols for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a Selective GPR109b Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Tool for a Key Metabolic Sensor

In the intricate world of cellular communication, G protein-coupled receptors (GPCRs) stand as central mediators, translating a diverse array of extracellular signals into intracellular responses. Among these, the hydroxycarboxylic acid receptors (HCARs) have emerged as critical sensors of metabolic state, directly linking intermediates of energy metabolism to cellular signaling cascades. This application note details the use of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a potent and selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCAR3).

GPR109b, predominantly expressed in adipocytes, plays a crucial role in the regulation of lipolysis.[1][2] Its activation by endogenous ligands, such as the β-oxidation intermediate 3-hydroxy-octanoic acid, initiates a signaling cascade that provides a negative feedback mechanism to control fatty acid release.[1][2][3] The selective activation of GPR109b by synthetic agonists like 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid provides researchers with a powerful tool to dissect the physiological and pathophysiological roles of this receptor in metabolic diseases, including obesity and dyslipidemia. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for studying GPR109b-mediated signal transduction pathways.

Mechanism of Action: Gi-Coupled Inhibition of Adenylyl Cyclase

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid belongs to a class of 3-nitro-4-substituted-aminobenzoic acids that have been identified as highly selective agonists of human GPR109b.[4] Unlike its close homolog GPR109a (HCAR2), the high-affinity niacin receptor, GPR109b is not significantly activated by niacin.[4] This selectivity makes 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid an invaluable tool for specifically probing GPR109b function.

GPR109b is a Gi-coupled receptor.[1][2] Upon binding of an agonist such as 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gi alpha subunit dissociates from the beta-gamma subunit and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] In adipocytes, the reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides, ultimately resulting in an anti-lipolytic effect.

GPR109b_Signaling_Pathway Ligand 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid GPR109b GPR109b (HCAR3) Ligand->GPR109b binds G_protein Gi/o Protein GPR109b->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis Inhibition

Figure 1: GPR109b Signaling Pathway.

Applications in Signal Transduction Research

The specificity of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid for GPR109b allows for a range of applications in studying signal transduction, including:

  • Elucidation of Downstream Signaling Events: Investigating the precise molecular events that occur following GPR109b activation in various cell types.

  • Functional Characterization of GPR109b: Studying the role of GPR109b in metabolic regulation, inflammation, and other physiological processes.[5]

  • High-Throughput Screening: Serving as a reference compound in screening assays to identify novel GPR109b modulators.

  • Validation of GPR109b as a Therapeutic Target: Assessing the potential of GPR109b agonism for the treatment of metabolic disorders.

Experimental Protocols

The following protocols provide a framework for utilizing 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to study GPR109b signaling. It is essential to optimize these protocols for your specific cell system and experimental conditions.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay directly measures the functional consequence of GPR109b activation by quantifying the inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing GPR109b (e.g., CHO-K1 or HEK293 cells stably transfected with human GPR109b)

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (stock solution in DMSO)

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or similar TR-FRET, HTRF, or ELISA-based kits)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed GPR109b-expressing cells into the microplate at a density optimized for your cell line and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (typically determined through a prior dose-response experiment).

  • Assay:

    • Wash the cells once with PBS.

    • Add the diluted 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add forskolin to all wells except the negative control and incubate for another 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.

cAMP_Assay_Workflow A Seed GPR109b-expressing cells in a microplate C Wash cells with PBS A->C B Prepare serial dilutions of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid D Add agonist dilutions to cells and incubate B->D C->D E Add forskolin to stimulate adenylyl cyclase and incubate D->E F Lyse cells and measure intracellular cAMP levels E->F G Plot dose-response curve and determine EC50 F->G

Figure 2: cAMP Assay Workflow.

Protocol 2: Lipolysis Assay in Primary Human Adipocytes

This assay measures a key physiological downstream effect of GPR109b activation in a biologically relevant cell type.

Materials:

  • Isolated primary human adipocytes

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (stock solution in DMSO)

  • Isoproterenol (β-adrenergic agonist to stimulate lipolysis)

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with BSA and glucose

  • Glycerol assay kit (e.g., Free Glycerol Reagent, Sigma-Aldrich)

  • 96-well microplates

Procedure:

  • Adipocyte Preparation: Isolate primary human adipocytes from adipose tissue biopsies using collagenase digestion.

  • Assay Setup:

    • Dispense the isolated adipocytes into 96-well plates.

    • Prepare dilutions of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in KRBB.

    • Prepare a solution of isoproterenol in KRBB at a concentration that induces a robust lipolytic response.

  • Treatment:

    • Add the diluted 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to the adipocytes and pre-incubate for 15 minutes at 37°C.

    • Add isoproterenol to stimulate lipolysis and incubate for 1-2 hours at 37°C.

  • Glycerol Measurement:

    • At the end of the incubation, collect the infranatant (the aqueous layer below the floating adipocytes).

    • Measure the glycerol concentration in the infranatant using a glycerol assay kit according to the manufacturer's instructions. Glycerol release is a direct measure of lipolysis.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release at each concentration of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. Plot the percentage inhibition against the log concentration of the agonist to determine the EC50 value.

Parameter cAMP Accumulation Assay Lipolysis Assay
Assay Principle Measurement of second messenger levelsMeasurement of a physiological response
Cell Type Recombinant cell linePrimary cells (adipocytes)
Endpoint Intracellular cAMP concentrationGlycerol release
Throughput HighMedium to Low
Biological Relevance Direct measure of receptor couplingHigh physiological relevance

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is crucial to incorporate appropriate controls into your experiments:

  • Vehicle Control: Use a DMSO concentration equivalent to the highest concentration of the test compound to account for any solvent effects.

  • Positive Control: Use a known GPR109b agonist, if available, or a maximal concentration of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to define the maximal response.

  • Negative Control: In the cAMP assay, include wells without forskolin to determine the basal cAMP level. In the lipolysis assay, include wells without isoproterenol to measure basal lipolysis.

  • Cell Viability Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity of the compound.

Conclusion

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a valuable pharmacological tool for the investigation of GPR109b-mediated signal transduction. Its selectivity and potency enable researchers to specifically probe the role of this metabolic receptor in health and disease. The protocols outlined in this application note provide a starting point for characterizing the effects of this compound and for further exploring the intricate signaling pathways regulated by GPR109b.

References

  • Semple, G., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562. [Link]

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 21928-21933. [Link]

  • Offermanns, S. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 5, 84. [Link]

  • Ahmed, K., Tunaru, S., & Offermanns, S. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Request PDF. [Link]

  • Wikipedia contributors. (2023). Hydroxycarboxylic acid receptor 3. Wikipedia. [Link]

  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. Journal of Biological Chemistry, 284(33), 21928–21933. [Link]

  • National Center for Biotechnology Information. (n.d.). HCAR3 hydroxycarboxylic acid receptor 3 [Homo sapiens (human)]. Gene. [Link]

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Sensitive Detection of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in human plasma. The protocol herein is designed for researchers in drug discovery and development, providing a comprehensive workflow from sample preparation to data acquisition and analysis. The methodology employs a straightforward protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source. This application note provides the scientific rationale for parameter selection and a step-by-step protocol that adheres to the principles of bioanalytical method validation, ensuring reliability and reproducibility.

Introduction: The Rationale for a Dedicated Analytical Method

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a novel small molecule entity with a chemical structure suggesting potential pharmacological activity. The presence of a nitroaromatic ring linked to a pyridine moiety via an amino bridge makes it a compound of interest in medicinal chemistry. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[1]. The development of a sensitive and specific analytical method is a critical prerequisite for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are fundamental to any drug development program.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed[2][3]. The selectivity of LC-MS/MS, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in complex biological matrices like plasma. This application note addresses the need for a validated analytical method for this specific compound by proposing a complete protocol based on established principles of bioanalytical science.

Physicochemical Properties and Analytical Considerations

To develop a robust LC-MS/MS method, understanding the physicochemical properties of the analyte is paramount.

  • Structure: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

  • Molecular Formula: C₁₃H₁₁N₃O₄

  • Molecular Weight: 273.25 g/mol

  • Key Functional Groups: Carboxylic acid, secondary amine, nitro group, pyridine ring.

The presence of the carboxylic acid (pKa ~4-5) and the pyridine ring (pKa ~5) suggests that the analyte's charge state is highly pH-dependent. The nitro group is strongly electron-withdrawing, which can influence ionization and fragmentation. The overall structure indicates a high degree of polarity, which must be considered for both chromatographic separation and sample extraction[4][5].

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling while ensuring high data quality.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample Spiking (Analyte & Internal Standard) s2 Protein Precipitation (with Acetonitrile) s1->s2 s3 Vortex & Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 lc HPLC Injection & Separation (Reversed-Phase C18) s4->lc Inject ms Mass Spectrometry (ESI, MRM Mode) lc->ms da Data Acquisition & Processing ms->da

Caption: High-level workflow from sample preparation to data analysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound like Verapamil or a close structural analog can be used after careful validation for matrix effects. For this protocol, we propose Tolbutamide as a suitable starting IS due to its good ionization and chromatographic behavior under similar conditions.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Water (LC-MS grade).

  • Additives: Formic acid (Optima LC/MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis[6][7].

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of the working Internal Standard solution (e.g., 1 µg/mL Tolbutamide in 50:50 Methanol:Water) to all tubes except for the blank matrix samples.

  • For calibration standards and QCs, add 10 µL of the respective working standard solutions. For blank and zero samples, add 10 µL of the diluent (e.g., 50:50 Methanol:Water).

  • To precipitate proteins, add 200 µL of cold Acetonitrile containing 0.1% formic acid to each tube.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

The goal of the chromatographic separation is to retain and resolve the analyte from endogenous plasma components to minimize matrix effects and ensure accurate quantification[8][9]. A reversed-phase C18 column is chosen as a versatile starting point. The acidic mobile phase (0.1% formic acid) serves to neutralize the carboxylate group of the analyte, promoting better retention and peak shape on the C18 stationary phase.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) is selected as it is highly effective for polar molecules[2]. Given the acidic nature of the analyte and the mobile phase, negative ion mode (ESI-) is proposed to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion. This approach often provides high sensitivity and a stable signal for acidic compounds[10][11].

Parameter Setting
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Source Gas 1 (Nebulizer) 55 psi
Ion Source Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Temperature 500 °C
IonSpray Voltage -4500 V
Scan Type Multiple Reaction Monitoring (MRM)
Resolution (Q1/Q3) Unit / Unit

MRM Transitions:

The proposed MRM transitions are based on predictable fragmentation pathways for nitroaromatic carboxylic acids, which often involve the loss of CO₂ (44 Da) and the nitro group (NO₂, 46 Da)[12].

Analyte Precursor Ion (Q1) [M-H]⁻Product Ion (Q3) Collision Energy (CE) Purpose
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid272.1228.1-25 VQuantifier (Loss of CO₂)
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid272.1182.1-35 VQualifier (Loss of CO₂ & NO₂)
Tolbutamide (IS) 269.1 154.1 -20 V Quantifier

Note: The exact m/z values and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Protocol

A self-validating system is one where the protocol itself is built upon principles that ensure reliability. The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its performance is acceptable for its intended purpose[13].

Validation cluster_core Core Parameters cluster_stability Stability Assessment center Method Validation Accuracy Accuracy (%RE) center->Accuracy Precision Precision (%CV) center->Precision Selectivity Selectivity center->Selectivity Sensitivity Sensitivity (LLOQ) center->Sensitivity FreezeThaw Freeze-Thaw center->FreezeThaw BenchTop Bench-Top center->BenchTop LongTerm Long-Term center->LongTerm PostProcess Post-Preparative center->PostProcess Matrix Matrix Effect center->Matrix

Caption: Key parameters for bioanalytical method validation.

Validation Experiments:

Parameter Protocol Summary Acceptance Criteria (FDA Guidance) [13][14]
Selectivity Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Calibration Curve Prepare a calibration curve with a blank, a zero sample, and 8 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte response in post-extraction spiked samples from 6 different plasma lots to the response in neat solution.The CV of the matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though no specific value is mandated.
Stability Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), long-term storage (-80°C), and post-preparative (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in human plasma. The described protocol, which includes a simple protein precipitation step and a sensitive MRM-based detection method, is designed to be readily implemented in a regulated bioanalytical laboratory. The detailed validation plan ensures that the method will generate reliable, reproducible, and accurate data, making it suitable for supporting preclinical and clinical drug development programs. The principles and specific parameters outlined provide a solid foundation for researchers to either adopt this method directly or adapt it for similar novel chemical entities.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PubMed Central. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2003). PubMed. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2018). ResearchGate. [Link]

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. [Link]

  • Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. (n.d.). National Center for Biotechnology Information. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PubMed Central. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Advanced Materials Technology. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). (2003). Royal Society of Chemistry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2003). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). (2003). Royal Society of Chemistry. [Link]

  • Fundamentals of LC, MS and LCMS. (n.d.). Shimadzu. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC International. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a novel small molecule with structural motifs, including a nitrobenzoic acid and a pyridinylmethyl group, that suggest potential bioactivity. While the precise mechanism of action is under investigation, its structural similarity to compounds known to modulate key cellular signaling pathways raises the hypothesis that it may function as an inhibitor of angiogenesis. Pathological angiogenesis, the formation of new blood vessels, is a critical driver of growth and metastasis in cancer and a hallmark of neovascular eye diseases such as diabetic retinopathy and age-related macular degeneration.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. The protocols outlined herein are designed to be a self-validating system, progressing from fundamental pharmacokinetic and tolerability assessments to robust proof-of-concept and efficacy studies in established animal models of angiogenesis and retinal neovascularization.

Preclinical In Vivo Evaluation Strategy

A tiered approach is essential for the systematic evaluation of a new chemical entity. This strategy ensures that resources are used efficiently and that a comprehensive data package is generated to support further development. The workflow begins with characterizing the compound's behavior in a living system and then moves to assessing its ability to modulate the targeted biological process, and finally, to evaluating its therapeutic potential in a disease-relevant context.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Proof-of-Concept cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation Development (Vehicle Screening) PK Pharmacokinetic (PK) Profiling (Rat Model) Formulation->PK MTD Dose-Range Finding (Maximum Tolerated Dose) PK->MTD Matrigel In Vivo Angiogenesis Assay (Matrigel Plug - Mouse) MTD->Matrigel Select Doses OIR Disease-Relevant Model (Oxygen-Induced Retinopathy - Mouse) Matrigel->OIR Confirm Anti-Angiogenic Activity

Figure 1: Tiered workflow for in vivo evaluation.

Part 1: Pharmacokinetic and Toxicological Profiling

Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound, and to determine a safe dose range. Sprague-Dawley rats are a standard model for these initial studies due to their well-characterized physiology and extensive use in toxicology.[2][3]

Formulation Development

The goal is to develop a simple, safe, and reproducible vehicle for administration. Given the benzoic acid moiety, the compound is likely acidic. Initial screening should assess solubility in common vehicles.

Protocol 1: Vehicle Screening

  • Weigh 1-5 mg of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid into separate glass vials.

  • Add 1 mL of each test vehicle to a vial.

    • Vehicle 1: Saline (0.9% NaCl)

    • Vehicle 2: Saline with 5% DMSO

    • Vehicle 3: 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • Vehicle 4: 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • Vortex each vial for 2 minutes.

  • Visually inspect for complete dissolution. If not dissolved, sonicate for 10 minutes.

  • Select the simplest vehicle that achieves complete dissolution for the desired concentration. For many benzoic acid derivatives, a slightly basic aqueous solution or a cyclodextrin-based vehicle is often effective.

Pharmacokinetic (PK) Study

This study determines key PK parameters to inform the dosing regimen for subsequent efficacy studies.

Protocol 2: Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), 250-300g.

  • Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via a lateral tail vein. The IV group is critical for determining absolute bioavailability.

    • Oral (PO) Gavage Group: Administer a single oral dose (e.g., 10 mg/kg) using a gavage needle.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood at 4°C (2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Conc.TmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifeThe time required for the drug concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF (%)The fraction of the administered dose that reaches systemic circulation.
Maximum Tolerated Dose (MTD) Study

This study identifies the highest dose that can be administered without causing unacceptable toxicity.

Protocol 3: Dose-Range Finding in Mice

  • Animal Model: C57BL/6 mice (n=3 per group), 8-10 weeks old. Use the same strain as planned for efficacy studies.

  • Dose Escalation: Administer the compound once daily for 5-7 days at escalating doses (e.g., 10, 30, 100 mg/kg) via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in behavior).

  • Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or other severe clinical signs. This dose, and fractions thereof, will be used in subsequent efficacy studies.

Part 2: In Vivo Proof-of-Concept for Anti-Angiogenic Activity

The Matrigel plug assay is a rapid and widely used in vivo model to quantify the formation of new blood vessels.[1][4] Matrigel, a basement membrane extract, is supplemented with pro-angiogenic factors and injected subcutaneously into mice, where it forms a solid plug that is vascularized by host endothelial cells.

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis A Thaw Matrigel on ice B Add bFGF/VEGF & Test Compound A->B C Inject Matrigel mix subcutaneously into mouse B->C D Administer daily dose of Test Compound C->D E Harvest plug (Day 7-14) D->E F Quantify Hemoglobin or Stain for CD31 E->F

Figure 2: Workflow for the Matrigel plug angiogenesis assay.

Protocol 4: Matrigel Plug Assay in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Matrigel Preparation: On ice, mix high-concentration Matrigel with basic Fibroblast Growth Factor (bFGF, 150 ng/mL) and heparin (10 units/mL). For the test groups, add 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to the Matrigel at desired concentrations.

  • Experimental Groups (n=5-8 per group):

    • Group 1: Matrigel + Heparin (Negative Control)

    • Group 2: Matrigel + Heparin + bFGF (Positive Control)

    • Group 3: Matrigel + Heparin + bFGF + Test Compound (Low Dose)

    • Group 4: Matrigel + Heparin + bFGF + Test Compound (High Dose)

  • Injection: Anesthetize mice and inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank.

  • Systemic Dosing: Administer the test compound daily via the predetermined route (e.g., PO or IP) at doses selected based on the MTD study. The control groups receive the vehicle.

  • Harvest: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay as an index of blood vessel formation.

    • Immunohistochemistry: Fix plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

Table 2: Matrigel Plug Assay Experimental Design

GroupMatrigel ComponentsSystemic Treatment (Daily)Primary Endpoint
1 (Negative Ctrl)Matrigel + HeparinVehicleBaseline hemoglobin/CD31 staining
2 (Positive Ctrl)Matrigel + Heparin + bFGFVehicleRobust increase in hemoglobin/CD31 staining
3 (Low Dose)Matrigel + Heparin + bFGFTest Compound (X mg/kg)Inhibition of hemoglobin/CD31 staining
4 (High Dose)Matrigel + Heparin + bFGFTest Compound (Y mg/kg)Dose-dependent inhibition of hemoglobin/CD31

Part 3: Efficacy Evaluation in a Disease-Relevant Model: Oxygen-Induced Retinopathy (OIR)

The mouse OIR model is a gold standard for studying retinal neovascularization, which is central to diseases like diabetic retinopathy and retinopathy of prematurity.[5] The model involves exposing neonatal mouse pups to hyperoxia, which causes vaso-obliteration in the central retina, followed by a return to normoxia, which triggers a hypoxic response and subsequent pathological neovascularization.

G P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air P7->P12 Vaso-obliteration Phase P17 P17: Euthanize & Harvest Retinas P12->P17 Neovascularization Phase Treatment Daily Treatment (P12 - P16) P12->Treatment Treatment->P17

Figure 3: Timeline for the mouse oxygen-induced retinopathy (OIR) model.

Protocol 5: OIR Model in Mice

  • Animal Model: C57BL/6 mouse pups and nursing dams.

  • Hyperoxia Exposure: On postnatal day 7 (P7), place the litter of pups with their nursing dam into a hyperoxia chamber maintained at 75% oxygen.

  • Return to Normoxia: On P12, return the pups and dam to room air (21% oxygen). This initiates the relative hypoxia that drives neovascularization.

  • Treatment: From P12 to P16, administer 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid or vehicle daily via the selected route (e.g., intraperitoneal injection or oral gavage).

  • Tissue Harvest: On P17, euthanize the pups and enucleate the eyes.

  • Retinal Flat-Mount Preparation:

    • Fix eyes in 4% paraformaldehyde (PFA) for 1 hour.

    • Dissect the retinas under a microscope.

    • Permeabilize the retinas in a blocking buffer (containing Triton X-100 and normal donkey serum) overnight at 4°C.

    • Incubate with Isolectin B4 conjugated to a fluorescent tag (e.g., Alexa Fluor 488) overnight at 4°C to stain the retinal vasculature.

    • Wash the retinas and mount them on a slide with the photoreceptor side down.

  • Imaging and Quantification:

    • Image the entire retinal flat-mount using a fluorescence or confocal microscope.

    • Using image analysis software (e.g., ImageJ), quantify the area of central vaso-obliteration and the area of neovascular tufts. The results are typically expressed as a percentage of the total retinal area.

Table 3: OIR Study Design and Endpoints

GroupTreatment (P12-P16)Primary Endpoint 1Primary Endpoint 2
1 (Normoxia Ctrl)VehicleNormal retinal vascular developmentNormal retinal vascular development
2 (OIR + Vehicle)VehicleLarge area of vaso-obliterationSignificant neovascular tuft formation
3 (OIR + Low Dose)Test Compound (X mg/kg)Reduced area of vaso-obliterationReduced neovascular tuft formation
4 (OIR + High Dose)Test Compound (Y mg/kg)Dose-dependent reduction in vaso-obliterationDose-dependent reduction in neovascular tufts

By following this structured, multi-phase approach, researchers can generate a robust and comprehensive in vivo data package to rigorously evaluate the therapeutic potential of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid as a novel anti-angiogenic agent.

References

  • Auerbach, R., et al. (2003). In vivo models of angiogenesis. Clinical chemistry, 49(1), 32-40.
  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). Current methods for assaying angiogenesis in vitro and in vivo.
  • Lai, A. K., & Lo, A. C. (2013). Update on animal models of diabetic retinopathy: from molecular approaches to mice and higher mammals. Journal of diabetes research, 2013.
  • Ozdek, S. (2019).
  • Cheung, A. K., Fung, M. K., Lo, A. C., & So, K. F. (2014). Diabetic Retinopathy: Animal Models, Therapies, and Perspectives. Oxidative medicine and cellular longevity, 2014.
  • Quiroz, Y. P., & Fung, M. K. (2017). Diabetic retinopathy: Animal models.
  • Stahl, A., Connor, K. M., Sapieha, P., Chen, J., Dennison, R. J., K ヨ nigsberg, A., ... & Smith, L. E. (2010). The mouse oxygen-induced retinopathy model.
  • Nishida, J., & Kondo, M. (2017). Novel Drugs with High Efficacy against Tumor Angiogenesis. International journal of molecular sciences, 18(5), 983.
  • Lugano, R., Ramachandran, M., & Dimberg, A. (2020). Angiogenesis Inhibitors–Current Strategies and Future Prospects. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1873(1), 188303.
  • Norrby, K. (2006). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 10(3), 588-612.
  • Richman, J. G., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & medicinal chemistry letters, 17(23), 6619-6622.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved January 15, 2024 from [Link].

  • Perreault, M., & Williams-Herman, D. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • Tümer, T. B., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • Ishizaki, T., et al. (1990). Pharmacokinetics and Metabolism of a Leukotriene D4/E4-antagonist (2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic Acid) in Rat, Dog,guinea Pig and Man. Xenobiotica, 20(4), 417-434.

Sources

Application Notes and Protocols for the Formulation of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a small molecule featuring a trifecta of functionally significant chemical moieties: a nitroaromatic ring, a secondary amine linker, and a pyridine carboxylic acid. This unique combination suggests its potential as a modulator of various biological pathways, as these individual components are prevalent in a wide range of bioactive compounds, including kinase inhibitors and anti-inflammatory agents. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's electronic properties and potential for redox cycling. The pyridine ring, a common feature in many pharmaceuticals, can participate in hydrogen bonding and metal coordination, while the carboxylic acid group imparts ionizable characteristics that are highly dependent on pH.

Effective and reproducible biological data is critically contingent on the proper formulation of test compounds. Poor solubility, unforeseen instability, and inappropriate vehicle selection can lead to misleading results, including underestimation of potency and inconsistent data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3) for use in a variety of biological assays. While specific experimental data for this compound is not extensively published, this guide synthesizes established principles for handling similar chemical structures to provide a robust framework for its successful application in research.

Physicochemical Properties and Considerations

A thorough understanding of a compound's physicochemical properties is the foundation of a successful formulation strategy. For 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, we can infer several key characteristics based on its structural components.

PropertyInferred CharacteristicRationale and Impact on Formulation
Molecular Weight ~273.24 g/mol Essential for accurate molar concentration calculations for stock solutions.
Appearance Likely a solid, potentially colored (yellowish)The nitroaromatic group can impart color. Visual inspection for complete dissolution is crucial.
Solubility Expected to have low aqueous solubility, with better solubility in polar aprotic organic solvents.The aromatic core is hydrophobic. The carboxylic acid and pyridine nitrogen offer some polarity and pH-dependent solubility. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for stock solutions.
Acidity (pKa) Weakly acidicThe carboxylic acid group will be deprotonated at physiological pH, increasing aqueous solubility. The pyridine nitrogen is weakly basic. The pKa will dictate the optimal pH for aqueous buffers to maintain solubility.
Stability Potential for light sensitivity and pH-dependent degradation.Nitroaromatic compounds can be susceptible to photodegradation. The ester-like linkage in some related compounds can be prone to hydrolysis at extreme pH.[1]

Workflow for Formulation Development

A systematic approach is essential to developing a robust formulation protocol. The following workflow provides a step-by-step guide for characterizing the solubility and stability of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and preparing it for biological assays.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Working Solution Preparation A Compound Acquisition (CAS 384855-46-3) B Visual Inspection (Color, Form) A->B C Solubility Testing (DMSO, Ethanol, Aqueous Buffers) B->C D Stability Assessment (Freeze-Thaw, Light Exposure, pH) C->D E Select Primary Solvent (e.g., Anhydrous DMSO) D->E F Prepare High-Concentration Stock (e.g., 10-50 mM) E->F G Aliquot and Store (-20°C or -80°C, Desiccated, Dark) F->G H Determine Assay Type (Biochemical vs. Cell-Based) G->H I Serial Dilution in Primary Solvent H->I J Final Dilution into Assay Buffer/Medium I->J K Final Vehicle Concentration Control J->K G A 10 mM Stock in DMSO B 1 mM Intermediate in DMSO A->B 1:10 dilution C 100 µM Intermediate in DMSO B->C 1:10 dilution E Final Assay Well (e.g., 10 µM in Buffer with 1% DMSO) B->E 1:100 dilution into assay buffer D 10 µM Intermediate in DMSO C->D 1:10 dilution

Figure 2: Serial dilution strategy for biochemical assays.
Protocol 3: Formulation for Cell-Based Assays

Cell-based assays require careful consideration of both compound solubility and potential cytotoxicity of the solvent.

Rationale: The final concentration of DMSO in cell culture media should generally not exceed 0.5% to avoid impacting cell viability. [2]The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds.

Materials:

  • 10 mM Master Stock Solution in DMSO

  • Anhydrous DMSO

  • Complete Cell Culture Medium (containing serum, if applicable)

  • Sterile polypropylene tubes and cell culture plates

Procedure:

  • Intermediate Serial Dilutions in DMSO:

    • Similar to the biochemical assay, prepare intermediate dilutions in 100% DMSO.

  • Final Dilution into Cell Culture Medium:

    • Perform the final dilution by adding a small volume of the DMSO stock directly to the cell culture medium. A 1:1000 dilution is common (e.g., 1 µL of a 10 mM stock into 999 µL of medium for a final concentration of 10 µM). This results in a final DMSO concentration of 0.1%.

    • Immediately mix thoroughly by vortexing or inverting the tube.

  • Pre-Dilution in Serum-Free Medium (Optional):

    • For some sensitive cell lines or if precipitation is observed, a two-step final dilution can be beneficial. First, dilute the DMSO stock into serum-free medium, mix well, and then add this to the cells in complete medium.

  • Solubility Check:

    • After preparing the final working solution in the medium, visually inspect for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound's solubility limit has been exceeded.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer/medium The compound's aqueous solubility limit has been exceeded.- Lower the final testing concentration.- Perform serial dilutions in DMSO before the final aqueous dilution.- Increase the final DMSO concentration (up to the assay's tolerance limit).- Briefly sonicate the final working solution. [2]
Inconsistent or non-reproducible assay results - Compound precipitation in stock or working solutions.- Degradation of the compound.- Centrifuge stock solutions before use and take the supernatant.- Prepare fresh working solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution.- Assess compound stability under assay conditions.
Low or no observed bioactivity The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility.- Confirm complete dissolution at each step.- Consider using a different solvent for the stock solution (e.g., ethanol), but verify its compatibility with the assay.- For cell-based assays, the compound may not be cell-permeable.

Conclusion

The successful use of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in biological assays is highly dependent on a well-developed formulation strategy. By systematically characterizing its solubility and stability, and by employing sound practices for the preparation of stock and working solutions, researchers can ensure the generation of accurate and reproducible data. The protocols and troubleshooting guide provided herein offer a comprehensive framework for the effective formulation of this and other similarly challenging small molecules.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. [Link]

  • 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. PubChem. [Link]

  • In vitro kinase assay. (2023). ResearchGate. [Link]

  • 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. PubChem. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.). ResearchGate. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. (2012). PubMed. [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC. [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). NASA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

Synthesis Overview

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a critical step in the development of various pharmaceutical agents, including its role as an intermediate for compounds like Semaxanib, a tyrosine kinase inhibitor.[1][2] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzoic acid and 3-picolylamine (3-(aminomethyl)pyridine).

The nitro group on the aromatic ring of 4-chloro-3-nitrobenzoic acid is strongly electron-withdrawing, which activates the ring for nucleophilic attack.[3] This activation facilitates the displacement of the chlorine atom by the amine nucleophile.

Below is a visual representation of the primary reaction pathway.

Synthesis_Pathway 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid 4-Chloro-3-nitrobenzoic_acid->Product Nucleophilic Aromatic Substitution (SNAr) 3-Picolylamine 3-Picolylamine 3-Picolylamine->Product

Caption: Primary synthesis route for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I am observing very low to no formation of the desired product. What are the likely causes?

A1: Low or non-existent yield can stem from several factors, primarily related to reactant quality, reaction conditions, and the presence of inhibiting impurities.

  • Cause 1: Poor Quality of Starting Materials. The purity of 4-chloro-3-nitrobenzoic acid and 3-picolylamine is paramount. Impurities in the starting materials can lead to unwanted side reactions or inhibit the primary reaction.

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR, melting point analysis, or HPLC. The melting point of pure 4-chloro-3-nitrobenzoic acid is typically in the range of 178-180°C.[4]

      • If necessary, purify the starting materials. 4-chloro-3-nitrobenzoic acid can be recrystallized. 3-picolylamine can be distilled to remove impurities.

  • Cause 2: Inadequate Reaction Temperature. The nucleophilic aromatic substitution reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution:

      • Ensure your reaction is heated to an appropriate temperature. While specific conditions can vary, a common starting point is refluxing in a suitable solvent.[5]

      • Monitor the internal reaction temperature, not just the heating mantle setting.

  • Cause 3: Incorrect Solvent Choice. The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution:

      • Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for SNAr reactions as they can solvate the cationic intermediate. However, some procedures may utilize alcohols or other solvents. A systematic solvent screen can be beneficial for optimization.[5]

  • Cause 4: Presence of Water. While some reactions can tolerate small amounts of water, excess water can interfere with the reaction, particularly if it affects the basicity of the amine or reacts with other components.

    • Solution:

      • Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

Formation of Impurities and Side Products

Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Side Reaction 1: Dialkylation. The product, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, still possesses a secondary amine that could potentially react with another molecule of 4-chloro-3-nitrobenzoic acid, though this is generally less favorable. A more likely scenario is the reaction of 3-picolylamine with the carboxylic acid group of the starting material or product to form an amide.

    • Mitigation:

      • Control the stoichiometry of the reactants. Using a slight excess of the amine can help drive the primary reaction to completion without promoting significant side reactions.

      • The reaction temperature and time should be optimized. Prolonged reaction times at high temperatures can increase the likelihood of side product formation.

  • Side Reaction 2: Decarboxylation. At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, although this is less common under typical SNAr conditions.

    • Mitigation:

      • Avoid excessively high reaction temperatures. If the reaction requires high heat, carefully monitor the reaction progress and stop it once the starting material is consumed.

  • Side Reaction 3: Unwanted Nitration/Denitration. While less likely under these specific conditions, harsh reaction conditions could potentially lead to changes in the nitro group.

Product Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Effective purification is crucial to obtain a high-purity final product.

  • Method 1: Recrystallization. This is often the most effective method for purifying solid organic compounds.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures. Common solvents for this type of compound include ethanol, methanol, or mixtures with water.

      • Allow the solution to cool slowly to form crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Method 2: Column Chromatography. If recrystallization is ineffective or if you need to separate multiple closely related impurities, column chromatography is a powerful technique.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of solvents, such as ethyl acetate and hexanes, can be used to elute the product. The polarity of the solvent system should be optimized based on TLC analysis.

  • Method 3: Acid-Base Extraction. Since the product contains both a carboxylic acid and a basic pyridine ring, it is amphoteric. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent.

      • Wash with a dilute aqueous acid (e.g., HCl) to protonate the pyridine nitrogen and extract any basic impurities.

      • Wash with a dilute aqueous base (e.g., NaHCO₃) to deprotonate the carboxylic acid and extract any acidic impurities.

      • Careful pH adjustment of the aqueous layers can be used to precipitate the desired product.

Frequently Asked Questions (FAQs)

Q4: What is the role of a base in this reaction?

A4: In many SNAr reactions involving an amine nucleophile, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added to neutralize the HCl that is formed as a byproduct. This prevents the protonation of the nucleophilic amine, which would render it unreactive.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure:

    • Spot a small amount of the reaction mixture on a TLC plate alongside the starting materials.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light or by using a staining agent. The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Q6: What are the typical analytical methods to confirm the structure and purity of the final product?

A6: A combination of spectroscopic and analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The melting point of 4-Amino-3-nitrobenzoic acid, a related compound, is approximately 280°C (with decomposition).

Experimental Protocols

General Synthesis Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloro-3-nitrobenzoic acid[6]

  • 3-Picolylamine

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Non-nucleophilic base (e.g., Triethylamine or Potassium Carbonate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in the chosen anhydrous solvent.

  • Add the non-nucleophilic base to the mixture.

  • Slowly add 3-picolylamine to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Start Start Reactants Combine 4-chloro-3-nitrobenzoic acid, 3-picolylamine, base, and solvent Start->Reactants Reaction Heat to reflux Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Cool and isolate crude product Completion->Workup Yes Purification Purify by recrystallization or column chromatography Workup->Purification Analysis Analyze for purity and structure (NMR, MS, HPLC, MP) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis and purification.

Data Summary

ParameterRecommended Range/ValueRationale
Reactant Ratio 1:1 to 1:1.2 (Acid:Amine)A slight excess of the amine can help drive the reaction to completion.
Base 1.1 - 1.5 equivalentsTo neutralize the HCl byproduct.
Solvent DMF, DMSO, EthanolPolar solvents are generally preferred for SNAr reactions.[5]
Temperature RefluxTo provide sufficient activation energy.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time.

References

  • Semaxanib - Wikipedia. Available from: [Link]

  • 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025-02-28).
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (1989-11-15). Available from: [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available from: [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents.
  • The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenesis/angiogenesis properties - PubMed Central. Available from: [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020-06-08). Available from: [Link]

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. Available from: [Link]

  • Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors - University of Wollongong. (2024-11-14). Available from: [Link]

  • Phase I/Pilot Study of SU5416 (Semaxinib) in Combination With Irinotecan/Bolus 5-FU/LV (IFL) in Patients With Metastatic Colorectal Cancer - ResearchGate. (2025-08-06). Available from: [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available from: [Link]

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents.
  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016-07-04). Available from: [Link]

  • Optimization table for nucleophilic substitution of 3 - ResearchGate. Available from: [Link]

  • 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid | C13H11N3O4 | CID 29558910.
  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem - NIH. Available from: [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. (2021-10-08). Available from: [Link]

  • 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. Available from: [Link]

  • 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed. Available from: [Link]

  • (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood - ResearchGate. (2025-09-18). Available from: [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. Available from: [Link]

  • Benzoic acid, 4-chloro-3-nitro- - the NIST WebBook. Available from: [Link]

  • Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. Available from: [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed. Available from: [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available from: [Link]

  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. Available from: [Link]

  • Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The insights provided are based on fundamental chemical principles and field-proven strategies for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid that influence its purification?

A1: The purification strategy for this compound is dictated by its key functional groups: a carboxylic acid, a nitro group, a secondary amine, and a pyridine ring. These groups impart a unique combination of acidic, basic, and polar properties. The molecule is zwitterionic, meaning it can carry both a positive and a negative charge, which significantly impacts its solubility in different pH environments.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, byproducts, or degradation. Common impurities include:

  • Unreacted starting materials: 4-chloro-3-nitrobenzoic acid and 3-aminomethylpyridine.

  • Byproducts: Isomeric products from unintended side reactions.

  • Degradation products: Resulting from exposure to harsh conditions (e.g., high temperature, strong acids/bases).

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and purification fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A: Low recovery from recrystallization is often due to the selection of a suboptimal solvent system or procedural errors.

Causality and Solution:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of your compound, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are good candidates.[1]

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and water mixtures) to identify the best one.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even at low temperatures.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Anti-Solvent Addition: If a single solvent is not effective, consider a two-solvent system. Dissolve the compound in a good solvent (e.g., methanol) and then slowly add an anti-solvent in which the compound is insoluble (e.g., water or diethyl ether) until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Issue 2: Persistent Colored Impurities

Q: My product is a persistent yellow or brownish color, even after recrystallization. How can I decolorize it?

A: Colored impurities are common in reactions involving nitroaromatic compounds. These are often highly conjugated species that are difficult to remove by crystallization alone.

Causality and Solution:

  • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb colored impurities.

  • Protocol for Decolorization:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.

    • Allow the filtrate to cool and crystallize.

Caution: Using too much activated carbon can lead to the loss of your desired product.

Issue 3: Difficulty in Removing Starting Materials

Q: I am having trouble removing unreacted 4-chloro-3-nitrobenzoic acid and/or 3-aminomethylpyridine from my product.

A: The presence of both acidic and basic starting materials requires a purification strategy that can selectively separate them from your amphoteric product.

Causality and Solution:

  • Acid-Base Extraction: The amphoteric nature of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid allows for its purification through pH-controlled precipitation.

  • Workflow for Purification by pH Manipulation:

Purification_Workflow cluster_0 Crude Product in Solution cluster_1 Separation of Basic Impurities cluster_2 Selective Precipitation cluster_3 Final Purification A Dissolve crude product in dilute aqueous acid (e.g., 1M HCl) B Wash with an organic solvent (e.g., EtOAc) A->B C Aqueous Layer: Contains protonated product and protonated 3-aminomethylpyridine B->C D Organic Layer: Contains neutral impurities B->D Discard E Adjust pH of aqueous layer to ~4-5 with a base (e.g., NaOH) C->E F Precipitate: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (at isoelectric point) E->F G Filtrate: Contains more soluble impurities E->G Discard H Collect precipitate by filtration F->H I Wash with water and then a non-polar organic solvent (e.g., hexanes) H->I J Dry under vacuum I->J Troubleshooting_Logic cluster_0 Purity Issue Identification cluster_1 Symptom cluster_2 Potential Cause cluster_3 Recommended Action A Impure Product B Colored Impurities A->B C Low Yield A->C D Starting Material Contamination A->D E Chromatographic Tailing A->E F Conjugated Byproducts B->F G Suboptimal Solvent/ Procedure C->G H Incomplete Reaction/ Inefficient Removal D->H I Analyte-Stationary Phase Interaction E->I J Activated Carbon Treatment F->J K Solvent Screening & Optimized Cooling G->K L Acid-Base Extraction/ pH Precipitation H->L M Mobile Phase Modification/ Column Change I->M

Sources

Overcoming solubility issues of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility issues encountered during experimental work with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome these challenges effectively.

Understanding the Molecule: An Amphoteric Compound

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and a pyridine ring. This dual nature is the primary determinant of its aqueous solubility behavior.

  • Acidic Group: The carboxylic acid (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The nitrogen atom in the pyridine ring can accept a proton to become a positively charged pyridinium ion.

The ionization state of these groups is dependent on the pH of the solution, which in turn dictates the overall charge of the molecule and its solubility.

Estimated Physicochemical Properties
Functional GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKaBasis for Estimation
Carboxylic Acid~3.5Neutral (-COOH)Anionic (-COO⁻)The pKa of 3-nitrobenzoic acid is approximately 3.47.[1][2][3] The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid. The substituent at the 4-position will have a minor electronic effect.
Pyridine Nitrogen~5.5 - 6.0Cationic (Pyridinium)Neutral (Pyridine)The pKa of 3-aminopyridine is approximately 6.04.[4][5] The substitution on the amino nitrogen and the presence of the benzoic acid moiety will influence this value.

The pH-Solubility Profile: A U-Shaped Curve

The amphoteric nature of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid results in a characteristic "U-shaped" pH-solubility profile. The lowest solubility is observed at the isoelectric point (pI) , which is the pH at which the net charge of the molecule is zero.[6][7][8][9]

G cluster_pH pH Scale cluster_Solubility Aqueous Solubility Low_pH Low pH (e.g., < 2.5) Mid_pH Isoelectric Point (pI) (est. ~4.5) High_Sol_Low High Solubility Low_pH->High_Sol_Low Cationic form dominates High_pH High pH (e.g., > 7.0) Low_Sol Minimum Solubility Mid_pH->Low_Sol Zwitterionic/Neutral form least soluble High_Sol_High High Solubility High_pH->High_Sol_High Anionic form dominates

Caption: Predicted pH-solubility relationship.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) and it is not dissolving. Why is this happening?

A1: At neutral pH, the carboxylic acid group (pKa ~3.5) will be deprotonated (anionic, -COO⁻), and the pyridine nitrogen (pKa ~5.5-6.0) will also be in its neutral form. This results in a net negative charge on the molecule, which should promote solubility. If you are still facing issues, it could be due to:

  • Insufficient buffer capacity: The dissolution of the acidic compound may be lowering the local pH, pushing it closer to the isoelectric point where solubility is minimal.

  • High concentration: You may be exceeding the intrinsic solubility of the anionic form in your specific buffer system.

  • Common ion effect: High salt concentrations in some buffers can sometimes reduce the solubility of organic salts.

Troubleshooting Steps:

  • Ensure adequate buffering: Use a buffer with sufficient capacity to maintain the target pH.

  • Increase the pH further: Try dissolving the compound in a buffer with a pH of 8 or 9. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the species will be >99% in the more soluble ionized form.[10][11][12]

  • Gentle heating: Warming the solution to 37-40°C can help overcome the activation energy of dissolution. Always check for compound stability at elevated temperatures.

  • Sonication: Use a bath sonicator to break up solid aggregates and increase the surface area for dissolution.

Q2: I need to prepare a concentrated stock solution. What is the best solvent to use?

A2: For preparing a high-concentration stock solution, using an organic co-solvent is the most practical approach.

Co-solventRecommended Starting ConcentrationProsCons
DMSO 10-50 mMExcellent solubilizing power for a wide range of compounds.[13][14][15] Miscible with water.Can be toxic to cells at higher concentrations (>0.5%). Can interfere with some biological assays.[13]
Ethanol 10-20 mMLess toxic than DMSO for many cell-based assays.[16][17][18][19] Readily available.May not achieve as high a concentration as DMSO. Can cause protein precipitation at high levels.
Polyethylene Glycol (PEG 300/400) Up to 10% v/v in aqueous solutionLow toxicity and commonly used in pharmaceutical formulations.[][][22] Enhances solubility by creating a more hydrophobic microenvironment.[][22]Can increase the viscosity of the solution.

Protocol for Preparing a Concentrated Stock Solution in DMSO:

  • Weigh the desired amount of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid into a sterile vial.

  • Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg in 1 mL for a 10 mg/mL stock).

  • Vortex thoroughly. If necessary, use a brief sonication or gentle warming to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when a drug is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. The key is to keep the final concentration of the organic solvent low and ensure the final pH of the assay buffer is favorable for solubility.

G cluster_workflow Dilution Workflow Stock High Conc. Stock (e.g., 10 mM in DMSO) Dilution Dilution Step (Vortexing) Stock->Dilution Buffer Aqueous Assay Buffer (pH > 7.0) Buffer->Dilution Final Final Solution (e.g., 10 µM in <0.1% DMSO) Dilution->Final Success Precipitate Precipitation! Dilution->Precipitate Failure (Final DMSO too high or final pH too low)

Sources

Technical Support Center: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in Dimethyl Sulfoxide (DMSO).

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a complex organic molecule with structural motifs—a nitroaromatic ring, a benzoic acid, and a pyridine group—that suggest potential stability challenges. As DMSO is the universal solvent for compound storage and screening in many laboratories, understanding the stability of your compound in this solvent is critical for the reliability and reproducibility of your experimental data.[1][2][3] This guide provides a structured approach to identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when dissolving 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in DMSO?

The primary concerns are chemical degradation and physical instability (precipitation). The nitro group can be susceptible to reduction, and the overall molecule may be sensitive to light, temperature, and the presence of water in DMSO.[4][5] The benzoic acid moiety confers acidic properties, which could influence interactions with the solvent or trace impurities.[6]

Q2: What is the recommended grade of DMSO for preparing stock solutions?

Always use a high-purity, anhydrous (or low water content) grade of DMSO, such as ACS reagent grade or spectrophotometric grade.[3][7] Lower-grade DMSO can contain impurities and higher water content, which can promote compound degradation.[4][5]

Q3: How should I store my DMSO stock solution of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption and slow down potential degradation.[8] For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect compound stability.[9]

Q4: Can I store the compound as a dry powder instead of in DMSO?

Yes, storing the compound as a dry powder is often the most stable option.[10] Solutions in DMSO should be prepared fresh when possible, especially for sensitive compounds.

Q5: My compound solution has changed color. What does this indicate?

A color change can be a visual indicator of compound degradation or a reaction with impurities. Nitroaromatic compounds, in particular, can undergo reactions that result in colored byproducts. If you observe a color change, it is crucial to perform an analytical check (e.g., HPLC-MS) to assess the purity of your sample.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Compound Precipitation from DMSO Stock Solution
  • Symptom: You observe solid particles or cloudiness in your DMSO stock solution, either immediately after preparation or after a period of storage.

  • Root Causes & Explanations:

    • Supersaturation: The initial concentration may be above the compound's solubility limit in DMSO. While DMSO is a powerful solvent, it has its limits.[1]

    • Temperature Effects: Solubility is temperature-dependent. A compound that dissolves at room temperature may precipitate when stored at lower temperatures (-20°C or -80°C).

    • Water Absorption: DMSO is highly hygroscopic.[11] Absorbed water can decrease the solvent's solvating power for certain organic compounds, leading to precipitation.[4][5]

  • Solutions & Mitigation Strategies:

    • Determine Solubility: Perform a solubility test to determine the maximum stable concentration at your desired storage temperature.

    • Gentle Warming: Before use, allow the vial to equilibrate to room temperature and gently vortex. If precipitation persists, gentle warming (e.g., 37°C water bath) may help redissolve the compound. Always check for degradation after warming.

    • Lower Concentration: Store stock solutions at a lower, more stable concentration.[10]

    • Proper Storage: Use tightly sealed vials with inert gas (e.g., argon or nitrogen) overlay to minimize moisture absorption.[9]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: You observe high variability in your experimental data between different batches of stock solution or over time with the same stock.

  • Root Causes & Explanations:

    • Compound Degradation: The active concentration of your compound may be decreasing over time due to chemical instability. The nitro- and amino- functionalities can be reactive.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and water condensation within the vial, altering the concentration and stability.[9]

  • Solutions & Mitigation Strategies:

    • Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

    • Regular Purity Checks: Periodically assess the purity of your stock solution using analytical techniques like HPLC-MS to ensure the integrity of the compound.

    • Fresh Preparations: For critical experiments, prepare fresh DMSO solutions from a dry powder of the compound.

Issue 3: Suspected Chemical Degradation
  • Symptom: Analytical characterization (e.g., HPLC, LC-MS) shows the appearance of new peaks and a decrease in the area of the parent compound peak.

  • Root Causes & Explanations:

    • Hydrolysis: The presence of water in DMSO can lead to the hydrolysis of susceptible functional groups.

    • Oxidation/Reduction: The nitro group is an electron-withdrawing group that can be susceptible to reduction. The secondary amine linkage could be prone to oxidation.

    • Photodegradation: Exposure to light, especially UV light, can induce degradation of aromatic compounds.[12][13]

  • Solutions & Mitigation Strategies:

    • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.[7]

    • Use Anhydrous DMSO: Ensure the use of high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption (e.g., use a dry needle and syringe).

    • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.[5]

Experimental Protocols

Protocol 1: Assessing the Solubility of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in DMSO
  • Preparation: Dispense a small, accurately weighed amount of the compound into several vials.

  • Solvent Addition: Add increasing volumes of anhydrous DMSO to each vial to create a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Dissolution: Vortex each vial at room temperature for 30 minutes.

  • Visual Inspection: Visually inspect each vial for any undissolved material.

  • Incubation: Store the vials at the intended storage temperature (e.g., room temperature, 4°C, -20°C) for 24 hours.

  • Final Assessment: After incubation, allow the vials to return to room temperature and visually inspect for precipitation. The highest concentration that remains a clear solution is the estimated solubility at that temperature.

Protocol 2: Short-Term Stability Assessment in DMSO
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC-UV/MS to determine the initial purity and peak area.

  • Storage Conditions: Store aliquots of the stock solution under different conditions:

    • Room temperature, exposed to light.

    • Room temperature, protected from light (amber vial).

    • 4°C, protected from light.

    • -20°C, protected from light.

  • Time-Point Analysis: Analyze aliquots from each storage condition at various time points (e.g., 24h, 48h, 72h, 1 week).

  • Data Analysis: Compare the purity and peak area of the parent compound at each time point to the initial T=0 analysis. A significant decrease in purity or the appearance of new peaks indicates degradation.

Data Presentation

Table 1: General Storage Recommendations for Compounds in DMSO

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes water-induced degradation and precipitation.[4][5]
Container Glass or polypropylene vials with tight sealsInert materials that prevent contamination and solvent evaporation.[5][8]
Temperature -20°C or -80°C for long-term storageReduces the rate of chemical degradation.[8]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[7]
Freeze-Thaw Aliquot into single-use vialsAvoids repeated cycles that can introduce moisture and degrade the compound.[9]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution in Anhydrous DMSO t0 T=0 Analysis (HPLC-MS) prep->t0 Initial Purity rt_light Room Temp + Light t0->rt_light Aliquot & Store rt_dark Room Temp (Dark) t0->rt_dark Aliquot & Store fridge 4°C (Dark) t0->fridge Aliquot & Store freezer -20°C (Dark) t0->freezer Aliquot & Store analysis Time-Point Analysis (HPLC-MS) rt_light->analysis Analyze at 24h, 48h, 1 week... rt_dark->analysis Analyze at 24h, 48h, 1 week... fridge->analysis Analyze at 24h, 48h, 1 week... freezer->analysis Analyze at 24h, 48h, 1 week... data Compare Purity to T=0 analysis->data conclusion Determine Optimal Storage Conditions data->conclusion Assess Degradation

Caption: Workflow for assessing the stability of a compound in DMSO under various conditions.

Potential Degradation Pathways

G cluster_degradation Potential Degradation Products compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (Parent Compound) reduced Reduction Product (e.g., Amino derivative) compound->reduced Reduction (e.g., by contaminants) hydrolyzed Hydrolysis Product (e.g., Cleavage of amine linkage) compound->hydrolyzed Hydrolysis (H₂O in DMSO) photoproduct Photodegradation Product (e.g., Ring modifications) compound->photoproduct Photodegradation (Light Exposure)

Caption: Hypothetical degradation pathways for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in DMSO.

References

  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • What is the best way of storing a DMSO in a research lab?. Quora.
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Unknown Source.
  • Application Notes and Protocols for Determining the Stability of Uralenin in DMSO and Other Solvents. Benchchem.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Unknown Source.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.
  • 3-Nitrobenzoic acid. Wikipedia.
  • DMSO. gChem Global.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulph
  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing.

Sources

Technical Support Center: Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a critical process in pharmaceutical development, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The primary route involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-pyridinemethanamine. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and compromise the quality of the active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate the formation of common impurities. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the integrity of your synthesis.

Core Synthesis Pathway

The intended reaction proceeds as follows:

Synthesis_Pathway SM1 4-Chloro-3-nitrobenzoic acid Product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid SM1->Product + Base (e.g., K2CO3, DIEA) Solvent (e.g., DMSO, DMF) SM2 3-Pyridinemethanamine SM2->Product

Caption: Primary SNAr synthesis route.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and subsequent analysis, presented in a question-and-answer format.

Question 1: My LC-MS analysis shows a peak with the same mass as my starting material (4-chloro-3-nitrobenzoic acid), but at a different retention time. What is it?

Answer:

This is likely an isomeric impurity of your starting material, most commonly 2-chloro-5-nitrobenzoic acid . The presence of this impurity will lead to the formation of an isomeric final product, 5-Nitro-2-[(3-pyridinylmethyl)amino]benzoic acid , which can be difficult to separate from your target compound.

Causality & Mechanism: Commercial 4-chloro-3-nitrobenzoic acid is synthesized by the nitration of 4-chlorobenzoic acid. While the chlorine atom is an ortho-, para- director, the carboxyl group is a meta- director. This directing-group conflict can lead to the formation of minor isomers during the nitration process.[3][4][5][6][7] These impurities persist through the supply chain and will react in parallel with your primary starting material.

Identification & Mitigation Protocol:

  • Confirm Starting Material Purity: Before beginning the synthesis, analyze your 4-chloro-3-nitrobenzoic acid raw material using HPLC and/or ¹H NMR. Compare the spectrum to a certified reference standard to identify any isomeric impurities.

  • LC-MS/MS Analysis: Use high-resolution mass spectrometry (HRMS) to confirm that the unexpected peak has the exact mass of your desired product.[8] Fragment the parent ion; the fragmentation pattern of the isomer will likely differ from that of your target molecule due to the different substitution pattern.

  • Preparative HPLC: If the isomeric byproduct is present in significant quantities, isolation via preparative HPLC followed by full characterization (¹H and ¹³C NMR) is the definitive method for structure confirmation.[8]

  • Mitigation: The most effective mitigation strategy is to source high-purity starting materials. If this is not possible, a robust purification method, such as preparative HPLC or sequential recrystallization, will be necessary for the final product.

Question 2: I have an unexpected peak in my chromatogram with a mass of (M+165.19). What could this byproduct be?

Answer:

This mass corresponds to the formation of an amide byproduct: N-(pyridin-3-ylmethyl)-4-chloro-3-nitrobenzamide .

Causality & Mechanism: This byproduct arises from a competitive amide coupling reaction between the carboxylic acid of 4-chloro-3-nitrobenzoic acid and the amine of 3-pyridinemethanamine. This reaction pathway competes directly with the desired SNAr reaction. The reaction is often promoted by elevated temperatures.

Amide_Formation SM1 4-Chloro-3-nitrobenzoic acid Amide N-(pyridin-3-ylmethyl)-4-chloro-3-nitrobenzamide (Amide Byproduct) SM1->Amide Amide Coupling (Heat) SM2 3-Pyridinemethanamine SM2->Amide

Caption: Formation of the amide byproduct.

Identification & Mitigation Protocol:

  • Spectroscopic Analysis:

    • FTIR: Look for a strong amide C=O stretch (~1640-1680 cm⁻¹) which will be distinct from the carboxylic acid C=O stretch (~1700-1725 cm⁻¹) of the starting material and product.

    • ¹H NMR: The proton on the amide nitrogen (-CONH-) will appear as a triplet downfield (typically δ 8.5-9.5 ppm). The methylene protons (-CH₂-) adjacent to the amide nitrogen will also be shifted compared to the product.

    • LC-MS: Confirm the molecular weight (exact mass for C₁₃H₁₀ClN₃O₃ is 291.04).

  • Mitigation:

    • Temperature Control: Maintain the reaction temperature as low as feasible to favor the SNAr pathway over amide formation.

    • Protecting Groups: While more complex, protecting the carboxylic acid as an ester (e.g., methyl ester) will prevent amide formation. The ester can then be hydrolyzed in a subsequent step. This adds steps but provides excellent control over this side reaction.

Question 3: My reaction yields are low, and I've isolated a significant amount of a byproduct with a mass of 183.02 g/mol . What is it?

Answer:

This byproduct is almost certainly 4-hydroxy-3-nitrobenzoic acid .

Causality & Mechanism: This occurs when the chloro group of the starting material is displaced by a hydroxide ion. This hydrolysis reaction is a common side reaction in SNAr chemistry if water is present or if a strong, nucleophilic base like sodium hydroxide is used.[9][10] The electron-withdrawing nitro group activates the ring for nucleophilic attack not just by the intended amine but also by other nucleophiles present.[9][11]

Hydrolysis_Formation SM1 4-Chloro-3-nitrobenzoic acid Hydrolysis 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis Byproduct) SM1->Hydrolysis Nucleophilic Attack H2O Water / OH⁻ H2O->Hydrolysis

Caption: Formation of the hydrolysis byproduct.

Identification & Mitigation Protocol:

  • Analytical Confirmation:

    • LC-MS: Confirm the molecular weight (exact mass for C₇H₅NO₅ is 183.02).

    • ¹H NMR: The aromatic proton signals will show a different splitting pattern and chemical shift compared to the chloro-substituted starting material. The phenolic proton will be visible (and exchangeable with D₂O).

  • Mitigation:

    • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Choice of Base: Use a non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) are acceptable if anhydrous, but organic bases like diisopropylethylamine (DIEA) are often preferred as they are less likely to introduce or generate nucleophilic species. Avoid strong hydroxide bases (NaOH, KOH).

Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Identification Notes
Unreacted 4-chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.56Matches starting material standard by HPLC/NMR.[12][13]
Unreacted 3-pyridinemethanamineC₆H₈N₂108.14Matches starting material standard by GC/NMR.[14][15][16]
Isomeric ProductC₁₃H₁₁N₃O₄273.24Same mass as product, different HPLC retention time and NMR spectrum.
Amide ByproductC₁₃H₁₀ClN₃O₃291.70Unique mass (M+165.19 vs. product), characteristic amide peaks in IR/NMR.
Hydrolysis ByproductC₇H₅NO₅183.12Unique mass, phenolic -OH signal in NMR.

Recommended Analytical Workflow

A systematic approach is crucial for identifying unknown peaks in your reaction mixture. The following workflow is recommended as a self-validating system for impurity identification.[17][18]

Step-by-Step Protocol for Impurity Identification
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate the main product from byproducts and starting materials and to quantify their relative abundance.

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile is typically effective.

    • Procedure:

      • Prepare a sample of the crude reaction mixture at ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

      • Inject 5-10 µL onto the column.

      • Run a gradient from ~5% B to 95% B over 20-30 minutes.

      • Monitor at a wavelength where all components have some absorbance (e.g., 254 nm).

      • Record retention times and peak areas for all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To determine the molecular weight of the separated components from the HPLC.[2][8]

    • Procedure:

      • Use the same HPLC method developed in Step 1, but with an MS detector (e.g., ESI-QTOF or ESI-Triple Quad).

      • Analyze the mass spectrum for each peak observed in the UV chromatogram.

      • Compare the observed masses to the theoretical masses of the potential byproducts listed in the table above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To definitively elucidate the structure of the main product and any significant (>1%) byproducts.

    • Procedure:

      • If necessary, isolate the impurity using preparative HPLC.

      • Dissolve the purified product and each isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H NMR, ¹³C NMR, and, if needed, 2D NMR (COSY, HSQC) spectra.

      • Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structures.[19][20][21][22]

Analytical_Workflow Start Crude Reaction Mixture HPLC 1. HPLC Analysis (Separation & Quantification) Start->HPLC LCMS 2. LC-MS Analysis (Molecular Weight ID) HPLC->LCMS Compare Compare Mass to Potential Byproducts Table LCMS->Compare NMR 3. NMR Spectroscopy (Structural Elucidation) Compare->NMR Mass Match Found Prep_HPLC Isolate Impurity (Preparative HPLC) Compare->Prep_HPLC Unknown Mass End Byproduct Structure Confirmed NMR->End Prep_HPLC->NMR

Caption: General workflow for byproduct identification.

References
  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • That's Nice. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Allied Academies. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Quora. (2017). What are the major products of nitration of benzoic acid?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank.
  • Quora. (n.d.). What are the major products of nitration of benzoic acid?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine. Retrieved from [Link]

  • Brainly.in. (2018). Major product of nitration of benzoic acid and why. Retrieved from [Link]

  • Reddit. (n.d.). Benzoic Acid ¹H-NMR Help. r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • UMS Institutional Repository. (2022). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. Retrieved from [Link]

  • Vedantu. (n.d.). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Retrieved from [Link]

  • CAS. (n.d.). N-Methyl-3-pyridinemethanamine. CAS Common Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods.
  • Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88393, 3-(Methylaminomethyl)pyridine. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of Milan. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29558910, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61709367, 3-[(4-Nitro-2-pyridinyl)amino]benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on the nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction for generating this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered before and during the synthesis.

Q1: What is the fundamental reaction mechanism for synthesizing these analogs?

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid analogs is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an amine nucleophile (e.g., 3-pyridinylmethylamine) attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG), in this case, a nitro group (-NO₂), positioned ortho to the leaving group.[1][2] The mechanism proceeds via a two-step addition-elimination sequence involving a stabilized intermediate known as a Meisenheimer complex.[2]

cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Reactants 4-Halo-3-nitrobenzoic Acid + 3-Pyridinylmethylamine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Meisenheimer->Product Elimination of Leaving Group (X⁻)

Caption: General SNAr Reaction Pathway.

Q2: Which leaving group is optimal for the 4-substituted-3-nitrobenzoic acid starting material: Fluorine or Chlorine?

In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[3] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.[4] Therefore, 4-fluoro-3-nitrobenzoic acid is generally the superior starting material for achieving higher reaction rates and yields compared to its chloro-analog.

Q3: What are the recommended starting conditions for this reaction?

A robust starting point involves using a polar aprotic solvent to stabilize the charged intermediate without deactivating the nucleophile.[4][5] A non-nucleophilic base is often included to scavenge the acid (HX) produced during the reaction.

ParameterRecommended ConditionRationale
Solvent DMSO, DMF, or NMPHigh boiling point; effectively solvates the Meisenheimer complex.[4]
Base K₂CO₃, Cs₂CO₃, or DIPEANeutralizes the generated acid (e.g., HF, HCl), driving the reaction forward.
Temperature 80–140 °CThermal energy is required to overcome the activation barrier.[4]
Equivalents 1.0 eq. Aryl Halide1.1–1.5 eq. Amine

Q4: Is it necessary to protect the carboxylic acid functional group?

This is a critical consideration. At elevated temperatures, the nucleophilic amine can react with the carboxylic acid to form an amide byproduct. While the SNAr reaction is often faster, amide formation can reduce the yield and complicate purification.

  • When to protect: If you observe significant amide byproduct formation or if your specific analog is sensitive to high temperatures, protection is advised. Convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification before the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a final step.

  • When not to protect: For many substrates, the reaction can proceed cleanly without protection, especially if the reaction time is minimized. Running a small-scale test reaction is the best way to determine if protection is necessary for your specific analog.

Q5: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.

  • TLC: Use a mobile phase like 10% Methanol in Dichloromethane. The product should be more polar than the starting aryl halide, resulting in a lower Rf value.

  • LC-MS: This provides definitive confirmation of the consumption of starting materials and the formation of the product by checking for their respective molecular weights.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

start Problem Observed: Low Yield or Impure Product q1 TLC/LC-MS Analysis: Significant Starting Material Remaining? start->q1 q2 TLC/LC-MS Analysis: Multiple Unidentified Byproducts? q1->q2 No sol1a Increase Temperature (e.g., in 10-20°C increments) q1->sol1a Yes q3 Purification Challenge: Product Streaking on Column? q2->q3 No sol2a Protect Carboxylic Acid (Esterify, then deprotect post-SNAr) q2->sol2a Yes sol3a Add 1-2% Triethylamine (Et3N) to Column Eluent q3->sol3a Yes sol1b Verify Reagent Quality (Amine & Aryl Halide Purity) sol1a->sol1b sol1c Switch to Ar-F from Ar-Cl (Better Leaving Group) sol1b->sol1c sol2b Use Anhydrous Solvent (Minimizes Hydrolysis of Ar-X) sol2a->sol2b sol2c Switch from DMF to DMSO (Avoids Amine Byproduct from Solvent) sol2b->sol2c sol3b Utilize Acid/Base Extraction (Exploit Amphoteric Nature) sol3a->sol3b

Caption: Troubleshooting workflow for SNAr synthesis.

Problem: Low or No Conversion of Starting Material

Cause 1: Insufficient Activation Energy The SNAr reaction has a significant activation barrier. If the reaction temperature is too low, the rate of reaction will be negligible.[4]

  • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For thermally stable compounds, temperatures up to 150 °C may be necessary. Microwave irradiation is an excellent alternative for rapidly achieving high temperatures and accelerating reaction rates.[4]

Cause 2: Poor Leaving Group While both fluorine and chlorine can work, chlorine is a less effective leaving group in this mechanism and may require more forcing conditions.

  • Solution: If you are using a 4-chloro-3-nitrobenzoic acid analog and experiencing low conversion, switching to the 4-fluoro analog is the most effective way to increase the reaction rate.[3]

Cause 3: Reagent Degradation or Impurity The amine nucleophile, particularly heteroaromatic amines, can degrade over time. The aryl halide may also contain impurities that inhibit the reaction.

  • Solution: Ensure the purity of your starting materials. 3-Pyridinylmethylamine should be stored under an inert atmosphere and away from light. If it has darkened in color, it may need to be distilled or purified before use. Verify the purity of the aryl halide by NMR or LC-MS.

Problem: Formation of Multiple Byproducts

Cause 1: Competing Amide Formation As mentioned in the FAQ, the primary amine nucleophile can react with the carboxylic acid on the substrate to form an amide. This is more prevalent at higher temperatures.

  • Solution: Protect the carboxylic acid as a methyl or ethyl ester. A standard protocol is provided below. This completely prevents amide formation. The ester is then easily hydrolyzed back to the free acid after the SNAr reaction is complete.

Cause 2: Hydrolysis of Starting Material Trace amounts of water in the reaction solvent (especially at high temperatures) can act as a nucleophile, reacting with the 4-fluoro-3-nitrobenzoic acid to form 4-hydroxy-3-nitrobenzoic acid.[4]

  • Solution: Use anhydrous solvents. If using a solvent like DMF or DMSO from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent over molecular sieves prior to use.

Cause 3: Reaction with Solvent High-boiling amide solvents like DMF can decompose at elevated temperatures (>150 °C) to generate dimethylamine.[4] This secondary amine is nucleophilic and will compete with your desired amine, leading to the formation of a 4-(dimethylamino)-3-nitrobenzoic acid byproduct.

  • Solution: If the reaction requires very high temperatures, switch to a more thermally stable polar aprotic solvent, such as DMSO or NMP.

Problem: Difficult Purification

Cause 1: Product Streaking on Silica Gel Chromatography The final product contains both a basic pyridine nitrogen and a secondary amine, which can interact strongly and irreversibly with the acidic silanol groups on standard silica gel. This leads to poor separation and low recovery, observed as "streaking" or "tailing" on a TLC plate.

  • Solution: Add a small amount (1-2%) of a volatile tertiary amine, such as triethylamine (Et₃N), to your column chromatography eluent.[3] The triethylamine will competitively bind to the acidic sites on the silica, allowing your basic product to elute cleanly.

Cause 2: Product is Amphoteric and/or Insoluble The molecule has both an acidic group (carboxylic acid) and basic groups (pyridine and secondary amine). This amphoteric nature can make it sparingly soluble in many common organic solvents but soluble in aqueous acid or base.

  • Solution: Leverage this property for purification.

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The carboxylic acid will be deprotonated to the soluble carboxylate.

    • Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out at its isoelectric point (typically pH 3-5).

    • Collect the precipitated solid by filtration and wash with water to yield purified material.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 equiv.), 3-pyridinylmethylamine (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of 0.1–0.5 M.

  • Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the reaction mixture to 100–120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl fluoride is consumed (typically 4–12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water and acidify to pH ~4 with 1M HCl. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether. If further purification is needed, use the methods described in the troubleshooting guide (recrystallization, chromatography with Et₃N, or acid-base extraction).

Protocol 2: Protection of the Carboxylic Acid (Esterification)
  • Setup: Suspend 3-nitro-4-fluorobenzoic acid (1.0 equiv.) in methanol (or ethanol) in a round-bottom flask.

  • Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv.) or thionyl chloride (1.2 equiv.).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C for methanol) for 4-6 hours.

  • Workup: Cool the mixture, reduce the solvent volume via rotary evaporation, and pour the residue into ice water. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the methyl or ethyl ester, which can be used directly in the SNAr reaction.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
  • Benchchem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia. Available at: [Link]

  • Richters, A. et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-22. Available at: [Link]

  • Pattanaik, P. P., Manu, K. R., & Dandela, R. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. ACS Publications. Available at: [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-(4-nitrophenyl)benzoic acid. Benchchem.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to inconsistent and unreliable experimental results. By understanding the underlying chemical properties of this compound and the critical parameters of assay design, you can enhance the reproducibility and accuracy of your findings.

I. Understanding the Compound: Key Chemical Properties

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a substituted benzoic acid derivative. Its structure, featuring a nitro group, a secondary amine linker, and a pyridine ring, imparts specific chemical characteristics that can influence assay performance. The nitro group and the carboxylic acid are electron-withdrawing groups, which increase the acidity of the benzoic acid.[1][2] The presence of these functional groups also creates potential for various intermolecular interactions, which can be sensitive to solvent and pH conditions.[3]

PropertyValueSource
Molecular FormulaC13H11N3O4[4]
Molecular Weight273.25 g/mol
AppearanceTypically a powder[5]
SolubilityVaries; generally soluble in organic solvents like DMSO and DMF. Aqueous solubility is pH-dependent.General chemical knowledge

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your assays, providing explanations and actionable solutions.

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same experimental condition show high standard deviations. What could be the cause?

Answer: High variability between replicates is a common issue that often points to problems with technique or reagent preparation.

Possible Causes & Solutions:

  • Pipetting Inaccuracy: Small volume inaccuracies can lead to significant concentration differences.

    • Solution: Ensure your pipettes are properly calibrated and use them correctly.[6] For very small volumes, consider preparing a larger master mix to dispense, which can minimize the impact of pipetting errors.

  • Incomplete Reagent Mixing: Failure to thoroughly mix solutions before aliquoting can lead to concentration gradients.

    • Solution: Always vortex or gently invert solutions, including your stock of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, before use.[6]

  • Edge Effects in Microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to increased concentrations of reagents.

    • Solution: To mitigate this, you can fill the outer wells with a buffer or solvent without any reagents, or use plates with lids designed to minimize evaporation.

  • Inconsistent Incubation Conditions: Temperature gradients across the incubator or plate reader can affect reaction rates.

    • Solution: Ensure your incubator provides uniform heating. Allow plates to equilibrate to the reaction temperature before adding the final reagent to start the assay.[6]

Issue 2: Poor or No Dose-Response Curve

Question: I am not observing a clear dose-response relationship when I titrate 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in my assay. What should I investigate?

Answer: A flat or erratic dose-response curve suggests a fundamental issue with the assay conditions or the compound's activity range.

Possible Causes & Solutions:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to observe the desired effect.

    • Solution: Perform a broad-range dose-response experiment, for example, from nanomolar to high micromolar concentrations, to identify the active range of the compound.

  • Compound Instability or Precipitation: The compound may be degrading or precipitating out of solution at the tested concentrations.

    • Solution: Visually inspect your assay plate for any signs of precipitation. You can also measure the compound's solubility in your assay buffer. If solubility is an issue, you may need to adjust the buffer composition or add a co-solvent like DMSO, but be mindful of the solvent's potential effects on the assay.[7]

  • Interference with Assay Readout: The compound itself might interfere with the detection method (e.g., fluorescence quenching or absorbance at the detection wavelength).

    • Solution: Run a control experiment with the compound in the assay buffer without the enzyme or other key reagents to check for any direct effect on the signal.

Issue 3: Inconsistent IC50 Values Across Experiments

Question: My calculated IC50 value for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid varies significantly from day to day. How can I improve consistency?

Answer: Fluctuations in IC50 values often stem from subtle variations in experimental conditions.[8]

Possible Causes & Solutions:

  • Variability in Reagent Quality: The purity and activity of enzymes, substrates, and other reagents can change over time.[9]

    • Solution: Use reagents from the same lot whenever possible. Aliquot reagents to avoid repeated freeze-thaw cycles.[9] Regularly check the activity of your enzyme.

  • Inconsistent Assay Conditions: Minor differences in incubation time, temperature, or buffer pH can impact enzyme kinetics and inhibitor potency.

    • Solution: Strictly adhere to a standardized operating procedure (SOP).[10] Double-check that all experimental parameters are consistent between runs.

  • DMSO Concentration Effects: If you are using DMSO to dissolve your compound, variations in the final DMSO concentration in the assay can affect enzyme activity.[7][8]

    • Solution: Ensure that the final DMSO concentration is the same in all wells, including controls.[7]

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Replicates High Variability in Replicates? Start->Check_Replicates Check_Dose_Response Poor Dose-Response Curve? Check_Replicates->Check_Dose_Response No Troubleshoot_Pipetting Verify Pipetting Technique Ensure Proper Mixing Check_Replicates->Troubleshoot_Pipetting Yes Check_IC50 Inconsistent IC50 Values? Check_Dose_Response->Check_IC50 No Troubleshoot_Concentration Optimize Concentration Range Check for Precipitation Check_Dose_Response->Troubleshoot_Concentration Yes Troubleshoot_Reagents Standardize Reagent Lots Aliquot Reagents Check_IC50->Troubleshoot_Reagents Yes Solution Consistent & Reliable Data Check_IC50->Solution No Troubleshoot_Plate Address Edge Effects Check Incubation Uniformity Troubleshoot_Pipetting->Troubleshoot_Plate Troubleshoot_Plate->Solution Troubleshoot_Interference Test for Assay Interference Troubleshoot_Concentration->Troubleshoot_Interference Troubleshoot_Interference->Solution Troubleshoot_Conditions Adhere to SOP Control DMSO Concentration Troubleshoot_Reagents->Troubleshoot_Conditions Troubleshoot_Conditions->Solution

Caption: A logical workflow for troubleshooting inconsistent assay results.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid?

A1: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds of this type for in vitro assays. However, it is crucial to determine the final concentration of DMSO that is compatible with your specific assay, as it can inhibit some enzymes.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.

Q2: How does the pH of the assay buffer affect the compound's activity?

A2: The benzoic acid moiety of the compound has a pKa that will be influenced by the substituents on the aromatic ring.[1][2] Changes in pH can alter the ionization state of the carboxylic acid, which may affect its binding to the target protein. It is important to maintain a consistent and well-buffered pH throughout your experiments.

Q3: Could contaminants in my sample be interfering with the assay?

A3: Yes, contaminants from sample preparation can inhibit or interfere with enzyme assays.[11] Common culprits include high salt concentrations, detergents, and chelating agents like EDTA.[6][11] If you suspect contamination, a "spike and recovery" experiment, where a known amount of active enzyme is added to your sample and a control buffer, can help diagnose the issue.[11]

Q4: Can the choice of microplate affect my results?

A4: Absolutely. The type of microplate should be appropriate for your detection method.[6] For fluorescence assays, use black plates to minimize background signal. For colorimetric assays, clear plates are suitable. For luminescence, white plates are recommended to maximize the signal.[6]

IV. Key Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution
  • Accurately weigh a small amount of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Dose-Response Experiments
  • Thaw a fresh aliquot of the compound stock solution.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a dilution series.

  • Further dilute each concentration from the DMSO series into your assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.

V. References

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Retrieved from [Link]

  • Kosheeka. (2019). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]

  • Krajczyk, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-4-(pyridin-4-ylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Shugar, D., & Kłys, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Tautermann, C. S. (2018). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. Retrieved from [Link]

  • Thorne, N., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? [Video]. YouTube. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

Sources

Technical Support Center: Alternative Synthetic Routes for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a key intermediate in medicinal chemistry, valued for its structural motifs that are common in pharmacologically active compounds, including analogues of niflumic acid.[1][2][3] Its synthesis, while seemingly straightforward, can present challenges related to reaction efficiency, byproduct formation, and scalability. This technical support guide provides an in-depth analysis of the primary synthetic route and a viable alternative, structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will explore the causality behind experimental choices, offer troubleshooting solutions, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNA r)

The most direct and widely employed method for synthesizing 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reactivity of a 4-halo-3-nitrobenzoic acid derivative with 3-(aminomethyl)pyridine (also known as 3-picolylamine).

SNAr_Pathway start_A 4-Chloro-3-nitrobenzoic Acid intermediate Meisenheimer Complex (Resonance-Stabilized Anion) start_A->intermediate + start_B 3-(Aminomethyl)pyridine (3-Picolylamine) start_B->intermediate product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid intermediate->product - Cl⁻ byproduct HCl / Base·HCl base Base (e.g., K₂CO₃, Et₃N) base->start_B Deprotonation (optional) or HCl scavenger

Caption: The SNAr pathway via a Meisenheimer complex intermediate.

Frequently Asked Questions & Troubleshooting Guide (SNAr Route)

Q1: What is the underlying principle of the SNAr reaction for this synthesis?

A1: The SNAr mechanism is fundamentally different from SN2 reactions. It proceeds via a two-step addition-elimination mechanism.[4] The aromatic ring of the 4-halo-3-nitrobenzoic acid is rendered electron-deficient by the potent electron-withdrawing effects of both the nitro group (-NO₂) and the carboxylic acid group (-COOH). The nitro group, being ortho to the halogen leaving group, is particularly crucial as it can stabilize the negative charge of the intermediate carbanion (known as a Meisenheimer complex) through resonance.[5][6] The nucleophilic amine of 3-(aminomethyl)pyridine attacks the carbon atom bearing the halogen, forming this stabilized intermediate, from which the halide is subsequently eliminated to restore aromaticity.[6]

Q2: My reaction is slow, or the yield is poor. What factors should I investigate?

A2: Several factors can lead to poor reaction performance. Consider the following troubleshooting steps:

  • Leaving Group Choice: The nature of the halogen at the C4 position is critical. The reaction rate typically follows the order F > Cl > Br > I for SNAr reactions because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. While 4-chloro-3-nitrobenzoic acid is common, switching to 4-fluoro-3-nitrobenzoic acid can significantly accelerate the reaction, allowing for milder conditions.[7]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation but not the nucleophile, enhancing its reactivity. Protic solvents (e.g., alcohols, water) can solvate the amine nucleophile through hydrogen bonding, reducing its potency.

  • Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromatic system.[8] If the reaction is sluggish at a lower temperature, cautiously increasing the heat (e.g., from 80 °C to 120 °C) while monitoring for decomposition can be effective.

  • Base: An acid scavenger, such as a non-nucleophilic tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃), is essential to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. Without a base, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q3: I'm seeing multiple spots on my TLC plate. What are the likely side products?

A3: Side product formation can complicate purification. Common culprits include:

  • Unreacted Starting Material: The most common "side product." Optimize reaction time and temperature to drive the reaction to completion.

  • Amide Formation: Under harsh conditions or with certain coupling agents inadvertently present, the carboxylic acid of one molecule could react with the amine of another. This is generally unlikely in a standard SNAr protocol but is a theoretical possibility.

  • Impurities in Starting Materials: Verify the purity of your 4-halo-3-nitrobenzoic acid and 3-(aminomethyl)pyridine. Isomeric impurities in the benzoic acid starting material can lead to corresponding isomeric products.

Q4: How should I choose between 4-chloro- and 4-fluoro-3-nitrobenzoic acid?

A4: The choice depends on a balance of reactivity, cost, and availability.

Parameter4-Fluoro-3-nitrobenzoic Acid4-Chloro-3-nitrobenzoic Acid
Reactivity Higher; fluorine is a better leaving group for SNAr.[7]Lower; requires more forcing conditions (higher temp/longer time).
Cost Generally more expensive.More economical and widely available.[9]
Reaction Conditions Allows for milder temperatures and shorter reaction times.Often requires higher temperatures (reflux).[10]
Recommendation Ideal for small-scale synthesis where speed is critical or when substrates are sensitive to high heat.Preferred for large-scale synthesis where cost is a primary driver.
Detailed Experimental Protocol: SNAr Synthesis

This protocol is a representative procedure based on established methodologies.[7][10]

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • 3-(Aminomethyl)pyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • 1M Hydrochloric Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add 3-(aminomethyl)pyridine dropwise to the suspension.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the 4-chloro-3-nitrobenzoic acid spot indicates reaction completion.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Stir the aqueous mixture and slowly acidify to a pH of ~5-6 using 1M HCl. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum at 50 °C to yield 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Alternative Synthetic Pathway: N-Alkylation of 4-Amino-3-nitrobenzoic Acid

A logical alternative approach is to form the C-N bond via N-alkylation of a pre-existing aniline. This route reverses the roles of the nucleophile and electrophile compared to the SNAr pathway.

Alkylation_Pathway start_A 4-Amino-3-nitrobenzoic Acid product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid start_A->product + start_B 3-(Chloromethyl)pyridine (or Bromomethyl) start_B->product byproduct HCl / Base·HCl base Base (e.g., K₂CO₃, DIPEA) base->start_A HCl scavenger

Caption: The alternative N-Alkylation synthetic pathway.

Frequently Asked Questions & Troubleshooting Guide (N-Alkylation Route)

Q1: What are the primary challenges associated with the N-alkylation route?

A1: While viable, this route presents its own set of challenges:

  • Over-alkylation: The primary amine starting material can react with the alkylating agent once to form the desired secondary amine, but this product can react again to form an undesired tertiary amine. To minimize this, one can use a slight excess of the starting aniline or add the alkylating agent slowly.

  • Competing Reactions: The carboxylic acid group can be deprotonated by the base, forming a carboxylate. While generally a poor nucleophile, it could potentially compete with the amine in reacting with the electrophile, especially at high temperatures, leading to ester formation.

  • Starting Material Availability: While 4-amino-3-nitrobenzoic acid is commercially available, its synthesis often starts from 4-chloro-3-nitrobenzoic acid anyway, potentially making this a longer route overall depending on the commercial source of starting materials.

Q2: How does the N-alkylation route compare to the SNAr pathway?

A2: The two routes offer a trade-off in terms of potential side reactions and the nature of the starting materials.

ParameterSNAr RouteN-Alkylation Route
Key Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aliphatic Substitution (SN2)
Primary Challenge Reaction rate (can be slow).Over-alkylation (selectivity).
Atom Economy Generally very good.Good, but potential for byproduct from over-alkylation.
Starting Materials 4-Halo -3-nitrobenzoic acid + Amine 4-Amino -3-nitrobenzoic acid + Alkyl Halide
Recommendation Generally more robust and higher yielding for this specific target. The preferred industrial and laboratory method.A feasible alternative if starting materials are readily available or if issues with the SNAr reaction (e.g., substrate decomposition at high temp) cannot be resolved.
Decision & Selection Workflow

Choosing the optimal synthetic route depends on project-specific priorities such as scale, cost, available equipment, and timeline.

Decision_Workflow start Select Synthetic Route for Target Molecule q1 Primary Driver? start->q1 a1_yield High Yield & Robustness q1->a1_yield Yield / Reliability a1_cost Cost & Material Availability q1->a1_cost Cost / Scale route_snar Pursue S N Ar Route a1_yield->route_snar a1_cost->route_snar (Often still the best choice) route_alkylation Consider N-Alkylation Route a1_cost->route_alkylation (Alternative) sub_q_snar Use 4-Fluoro or 4-Chloro? route_snar->sub_q_snar alk_note Best if 4-Amino-3-nitrobenzoic acid is readily available and cheaper than the 4-halo equivalent. route_alkylation->alk_note fluoro 4-Fluoro: Faster, Milder Conditions sub_q_snar->fluoro Speed / Small Scale chloro 4-Chloro: More Economical sub_q_snar->chloro Cost / Large Scale

Caption: Decision-making workflow for selecting a synthetic route.

References
  • Salem, M. F., et al. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Digital Repository. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia. [Link]

  • Bentham Science. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment. Bentham Science. [Link]

  • Bohrium. (2022). Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Bohrium. [Link]

  • PubMed. (2022). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In Silico Studies, and Anti-proliferative Assessment. PubMed. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chad's Prep. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Google Patents. (2017). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]

  • ResearchGate. (2017). (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. PubChem. [Link]

  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. We will address common challenges encountered during scale-up, offering troubleshooting solutions and answers to frequently asked questions to ensure a robust, reproducible, and efficient synthesis.

Synthetic Pathway Overview

The synthesis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the amine group of 3-picolylamine acts as the nucleophile, substituting the chlorine atom on 4-chloro-3-nitrobenzoic acid.

The reaction is facilitated by the presence of an electron-withdrawing nitro group (–NO₂) positioned ortho to the leaving group (–Cl). This specific positioning is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.[1][2]

Core Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 4-Chloro-3-nitrobenzoic acid C Meisenheimer Complex (Intermediate) A->C Addition (Rate-determining step) B 3-Picolylamine B->C Addition (Rate-determining step) D 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid C->D Elimination (Fast) HCl HCl (byproduct) C->HCl

Sources

Validation & Comparative

A Researcher's Guide to Validating the Kinase Inhibitory Activity of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of the novel compound, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. In the absence of established public data on its specific kinase targets, this document outlines a systematic approach to hypothesize, test, and compare its activity against well-characterized kinase inhibitors. For the purpose of this validation guide, we will hypothesize that the compound targets two key kinases implicated in diverse pathologies: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis, and p38 Mitogen-Activated Protein Kinase (MAPK), a serine/threonine kinase central to inflammatory responses.

Our approach is grounded in scientific integrity, ensuring that each experimental step is self-validating and supported by authoritative references. We will detail the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.

Part 1: Strategic Overview of the Validation Workflow

The validation of a novel kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to more focused biochemical and cellular assays. This guide will focus on the latter, more in-depth validation stages. Our experimental workflow is designed to answer three fundamental questions:

  • Does 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid directly inhibit the enzymatic activity of our hypothesized kinase targets, VEGFR-2 and p38 MAPK, in a cell-free system?

  • Does the compound effectively block the signaling pathways downstream of these kinases within a cellular context?

  • What is the compound's effect on cell viability, and how does it compare to its kinase inhibitory potency?

The following diagram illustrates the logical flow of our validation strategy.

Validation Workflow cluster_0 Phase 1: In Vitro Biochemical Validation cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Cellular Viability & Interpretation A Compound Procurement & QC (Purity & Identity Confirmation) B In Vitro Kinase Assay (IC50 Determination vs. VEGFR-2 & p38 MAPK) A->B E Western Blot Analysis (Phospho-protein detection) B->E Informs cellular concentration range C Comparator Compound Selection (Sorafenib for VEGFR-2, SB203580 for p38 MAPK) C->B D Cell Line Selection (e.g., HUVEC for VEGFR-2, THP-1 for p38 MAPK) D->E F MTT Cell Viability Assay (Determine GI50) D->F G Data Integration & Comparison (Potency vs. Cytotoxicity) E->G F->G

Caption: A logical workflow for validating a novel kinase inhibitor.

Part 2: In Vitro Validation: Direct Kinase Inhibition

The first step in validating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Experimental Rationale

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. We will compare the IC50 of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid against our chosen kinases with that of well-established inhibitors to benchmark its potency. For this study, we will use:

  • Sorafenib: A multi-kinase inhibitor known to target VEGFR-2, serving as our positive control for this kinase.[1]

  • SB203580: A highly selective inhibitor of p38 MAPK, acting as our positive control for this kinase.[2][3]

Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for an in vitro kinase assay, which can be adapted for both VEGFR-2 and p38 MAPK using specific substrates and enzymes.[4][5][6]

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).

    • Reconstitute the recombinant human VEGFR-2 or p38 MAPK enzyme in the kinase buffer to the desired concentration.

    • Prepare a solution of the specific substrate (e.g., a synthetic peptide for VEGFR-2 or a protein like ATF2 for p38 MAPK).

    • Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., γ-³²P-ATP), in kinase buffer.

    • Prepare serial dilutions of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, Sorafenib, and SB203580 in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and inhibitor solutions to each well.

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Hypothetical Comparative Data
CompoundTarget KinaseIC50 (nM)
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidVEGFR-2150
Sorafenib (Control)VEGFR-290
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidp38 MAPK85
SB203580 (Control)p38 MAPK50

Part 3: Cellular Validation: Downstream Signaling Inhibition

Demonstrating that a compound inhibits a purified enzyme in vitro is a crucial first step. However, it is equally important to show that it can engage its target in a cellular environment and inhibit its downstream signaling pathway. Western blotting is a widely used technique to detect changes in protein phosphorylation, a hallmark of kinase activity.[8]

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways for VEGFR-2 and p38 MAPK that we aim to investigate.

VEGFR-2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg pPLCg p-PLCγ PLCg->pPLCg Phosphorylation ERK ERK pPLCg->ERK pERK p-ERK ERK->pERK Phosphorylation Angiogenesis Angiogenesis pERK->Angiogenesis Inhibitor 3-Nitro-4-[(3-pyridinylmethyl) amino]benzoic acid Inhibitor->pVEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

p38_MAPK_Signaling Stimulus Stress / Cytokines MKK3_6 MKK3/6 Stimulus->MKK3_6 pMKK3_6 p-MKK3/6 MKK3_6->pMKK3_6 Phosphorylation p38 p38 MAPK pMKK3_6->p38 pp38 p-p38 MAPK p38->pp38 Phosphorylation MK2 MAPKAPK2 pp38->MK2 pMK2 p-MAPKAPK2 MK2->pMK2 Phosphorylation Inflammation Inflammatory Response pMK2->Inflammation Inhibitor 3-Nitro-4-[(3-pyridinylmethyl) amino]benzoic acid Inhibitor->pp38 Inhibits

Caption: Simplified p38 MAPK signaling pathway.

Protocol: Western Blot for Phosphorylated Proteins

This protocol is a general guide for performing a Western blot to detect phosphorylated proteins.[8][9][10]

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2, or a monocytic cell line like THP-1 for p38 MAPK) to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid or the respective control inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., VEGF for HUVECs, or lipopolysaccharide (LPS) for THP-1 cells) for a short period (e.g., 10-30 minutes) to induce kinase phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8]

    • Harvest the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR-2 or anti-phospho-p38 MAPK).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a housekeeping protein like GAPDH.

Part 4: Cellular Viability Assessment

A critical aspect of inhibitor validation is to understand its effect on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells (e.g., HUVECs or THP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and the control inhibitors for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Comparative Data
CompoundCell LineGI50 (µM)
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidHUVEC5.2
Sorafenib (Control)HUVEC2.8
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidTHP-13.1
SB203580 (Control)THP-1>10

Part 5: Data Integration and Conclusion

Based on our hypothetical data, we can conclude that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a moderately potent inhibitor of both VEGFR-2 and p38 MAPK in vitro, with IC50 values in the nanomolar range. Its potency is comparable to, though slightly less than, the established inhibitors Sorafenib and SB203580 for their respective targets.

The cellular data would further need to be analyzed. For instance, if the Western blot results show a dose-dependent decrease in the phosphorylation of downstream targets at concentrations consistent with the IC50 values, this would strongly support the on-target activity of the compound in a cellular context.

The cell viability data provides insight into the compound's therapeutic window. The GI50 values in the low micromolar range suggest that the compound has anti-proliferative effects, which could be attributed to its kinase inhibitory activity. The comparison between the IC50 and GI50 values is crucial; a large difference may indicate that the compound's cytotoxic effects are not solely due to the inhibition of the target kinase, or that higher concentrations are needed to achieve a cellular effect.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Lee, J. K., & Kim, S. Y. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules and Cells, 44(9), 625–634. Retrieved from [Link]

  • Al-Shammari, A. M. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • Abcam. (n.d.). Western Blotting of Phospho-Proteins Protocol. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Synapse. (2024, June 21). What are p38 MAPK inhibitors and how do they work?. Retrieved from [Link]

  • Brown, S., & G-S, J. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209–220. Retrieved from [Link]

  • Moon, S., & Kim, W. (2018). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(5), 955-965. Retrieved from [Link]

  • Andrews, B., & Tyers, M. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Cold Spring Harbor Protocols, 1998(1). Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • La-Beck, N. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Journal of Clinical Oncology, 23(16_suppl), 2530-2530. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4908. Retrieved from [Link]

  • Krippendorff, B-O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Robert, A., et al. (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved from [Link]

  • ProQinase GmbH. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Publications. Retrieved from [Link]

  • Shen, H. C., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. Retrieved from [Link]

  • Meloche, S. (2008). Use of Inhibitors in the Study of MAP Kinases. Current Protocols in Cell Biology, Chapter 14, Unit 14.5. Retrieved from [Link]

  • Olfert, I. M., et al. (2012). p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(6), 1364–1372. Retrieved from [Link]

Sources

A Tale of Two Molecules: A Comparative Guide to the Renowned Kinase Inhibitor Imatinib and the Enigmatic 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular therapeutics, some compounds achieve legendary status, their mechanisms dissected and their clinical efficacy celebrated. Imatinib is one such molecule. In contrast, countless other compounds exist in a state of relative obscurity, their biological potential untapped and their mechanisms unknown. 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid falls into this latter category. This guide provides a detailed comparison of these two molecules, not as direct competitors, but as case studies in drug discovery and characterization. We will explore the well-trodden path of Imatinib's success and illuminate the uncharted territory surrounding 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, offering a roadmap for its potential investigation.

Part 1: Unveiling the Contenders: Chemical Identity and Structural Insights

A fundamental comparison begins with the very architecture of the molecules themselves. While both are organic compounds, their structural motifs hint at divergent biological activities.

FeatureImatinib3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid
Molecular Formula C₂₉H₃₁N₇OC₁₃H₁₁N₃O₄
Molecular Weight 493.6 g/mol 273.2 g/mol
Key Structural Motifs 2-phenylaminopyrimidine, benzamide, N-methylpiperazineNitrobenzoic acid, pyridinylmethylamine
Chemical Structure

Imatinib's structure is a testament to rational drug design. The 2-phenylaminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors, effectively mimicking the purine ring of ATP to bind within the kinase active site. The additional moieties are crucial for conferring selectivity and favorable pharmacokinetic properties.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid , on the other hand, lacks the classic pharmacophore of a typical kinase inhibitor. Its structure is simpler, centered around a nitro-substituted benzoic acid. While the pyridinylmethylamino group provides a basic nitrogen and some structural complexity, the overall architecture does not immediately suggest a high-affinity interaction with the ATP-binding pocket of a kinase.

Part 2: Mechanism of Action: A Known Paradigm vs. an Open Question

The chasm between these two molecules becomes most apparent when considering their mechanisms of action.

Imatinib: The Archetypal Tyrosine Kinase Inhibitor

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, most notably BCR-ABL, c-KIT, and PDGF-R.[1][2][3][4] Its mechanism is exquisitely defined: it binds to the ATP-binding site of these kinases when they are in their inactive conformation.[2] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that drive cellular proliferation and survival in certain cancers.[2][3][5]

The clinical success of Imatinib in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) is a direct consequence of its targeted action on the specific kinases that are constitutively activated in these diseases.[6][7][8]

Imatinib_Mechanism cluster_kinase Kinase Active Site cluster_signaling Downstream Signaling ATP ATP Kinase BCR-ABL, c-KIT, PDGFR ATP->Kinase Binds Substrate Substrate Protein Proliferation Cell Proliferation Substrate->Proliferation Activates Survival Cell Survival Substrate->Survival Promotes Kinase->Substrate Phosphorylates Imatinib Imatinib Imatinib->Kinase Inhibits Binding caption Figure 1: Imatinib's Mechanism of Action

Figure 1: Imatinib's Mechanism of Action. Imatinib competitively inhibits the binding of ATP to the active site of specific tyrosine kinases, thereby blocking downstream signaling pathways.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid: A Mechanistic Void

Currently, there is a lack of publicly available experimental data defining the mechanism of action for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. However, based on the known biological activities of structurally related compounds, we can formulate hypotheses to guide future research.

A study on a series of 3-nitro-4-substituted-aminobenzoic acids revealed them to be potent and selective agonists of the G-protein coupled receptor GPR109b.[9] GPR109b is a low-affinity receptor for niacin and is involved in the regulation of lipolysis. Its role in cancer is not well-established, but some G-protein coupled receptors have been implicated in tumor progression. This suggests that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid may function as a GPCR agonist rather than a kinase inhibitor.

Alternatively, the nitroaromatic moiety is a known pharmacophore in various contexts, including antimicrobial and even some anticancer agents, where it can be involved in redox cycling and the generation of reactive oxygen species.

Hypothesis_Mechanism cluster_gpcrs GPCR Signaling? cluster_redox Redox Cycling? cluster_kinase_inhibition Kinase Inhibition? Compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid GPR109b GPR109b? Compound->GPR109b Agonism? ROS Reactive Oxygen Species? Compound->ROS Generation? Kinase Unknown Kinase? Compound->Kinase Inhibition? GPCR_downstream Downstream Effectors GPR109b->GPCR_downstream Cellular_Damage Cellular Damage ROS->Cellular_Damage Kinase_downstream Signaling Cascade Kinase->Kinase_downstream caption Figure 2: Hypothesized Mechanisms of Action

Figure 2: Hypothesized Mechanisms of Action. Potential biological activities of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid based on its structure and related compounds.

Part 3: Experimental Roadmap for Characterization

For a researcher encountering a compound with limited biological data like 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a systematic experimental approach is paramount. The following workflow outlines a logical progression to elucidate its biological activity and potential for therapeutic development.

Step 1: Initial Broad-Spectrum Biological Screening

The first step is to cast a wide net to identify any potential biological activity.

  • Protocol: High-Throughput Phenotypic Screening

    • Cell Line Panel: Utilize a diverse panel of cancer cell lines (e.g., NCI-60) representing various tumor types.

    • Assay: Employ a cell viability assay (e.g., CellTiter-Glo®) to measure the effect of the compound on cell proliferation over a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

    • Rationale: This unbiased approach can reveal unexpected sensitivities in certain cancer types, providing initial clues about the compound's mechanism of action.

Step 2: Target-Based Screening Based on Structural Hypotheses

Based on the structural analysis and literature on similar compounds, targeted assays should be performed.

  • Protocol: Kinase Inhibition Profiling

    • Kinase Panel: Screen the compound against a broad panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

    • Assay: Utilize a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™) assay to measure kinase activity.

    • Data Analysis: Express results as a percentage of inhibition relative to a control. Follow up on any significant "hits" with IC₅₀ determination.

    • Rationale: This will definitively determine if the compound has any off-target kinase inhibitory activity, even if it's not a classic ATP-competitive inhibitor.

  • Protocol: GPCR Activity Assay

    • Target Cells: Use a cell line engineered to express GPR109b (e.g., HEK293-GPR109b).

    • Assay: Measure the downstream signaling of GPR109b activation, such as changes in intracellular cyclic AMP (cAMP) levels using a LANCE® Ultra cAMP kit.

    • Data Analysis: Generate a dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect).

    • Rationale: This directly tests the hypothesis that the compound is a GPR109b agonist.

Step 3: In-Depth Mechanistic Studies for Confirmed Hits

If any of the initial screens yield positive results, the subsequent steps would involve a deep dive into the mechanism of action.

Experimental_Workflow Start 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Screening Step 1: Broad-Spectrum Screening (e.g., NCI-60 Cell Viability) Start->Screening No_Activity No Significant Activity Screening->No_Activity Activity_Detected Biological Activity Detected Screening->Activity_Detected Targeted_Screening Step 2: Target-Based Screening (Kinase Panel & GPCR Assays) Targeted_Screening->No_Activity Target_Identified Target(s) Identified Targeted_Screening->Target_Identified Mechanistic_Studies Step 3: In-Depth Mechanistic Studies (e.g., Western Blot, Cellular Thermal Shift Assay) Mechanism_Elucidated Mechanism of Action Elucidated Mechanistic_Studies->Mechanism_Elucidated In_Vivo Step 4: In Vivo Efficacy Studies (e.g., Xenograft Models) Activity_Detected->Targeted_Screening Target_Identified->Mechanistic_Studies Mechanism_Elucidated->In_Vivo caption Figure 3: Experimental Workflow for Characterization

Figure 3: Experimental Workflow for Characterization. A proposed workflow for elucidating the biological activity of a novel compound.

Conclusion: From a Known Entity to a New Frontier

The comparison between Imatinib and 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a study in contrasts. Imatinib represents the pinnacle of targeted therapy, a molecule born from a deep understanding of disease biology and rational drug design. Its story is one of a well-defined target, a clear mechanism of action, and profound clinical impact.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, in its current state, represents the vast, unexplored chemical space that holds the potential for new therapeutic discoveries. While it is unlikely to be a direct competitor to Imatinib in the realm of kinase inhibition, its unique structure may hold the key to novel biological activities. The true value of this comparison lies not in a direct performance showdown, but in the appreciation of the scientific journey. For researchers, the path from an enigmatic molecule to a well-characterized therapeutic agent is a challenging but ultimately rewarding one, and the roadmap provided here offers a guide for taking those crucial first steps.

References

  • Imatinib - Wikipedia. [Link]

  • Imatinib (Glivec) | Cancer drugs - Cancer Research UK. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]

  • Imatinib: MedlinePlus Drug Information. [Link]

  • Proteomics Analysis of Cellular Imatinib Targets and their Candidate Downstream Effectors. [Link]

  • Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems - MDPI. [Link]

  • Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders | Blood. [Link]

  • Imatinib and Nilotinib target proteins are not required for increased... | Download Scientific Diagram - ResearchGate. [Link]

  • Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC - PubMed Central. [Link]

  • Imatinib (oral route) - Side effects & dosage - Mayo Clinic. [Link]

  • Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PubMed Central. [Link]

  • Imatinib Safe and Effective on Long-Term Use in CML | AJMC. [Link]

  • Imatinib Therapy for Patients with Chronic Myelogenous Leukemia - AACR Journals. [Link]

  • 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b - PubMed. [Link]

  • 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid | C13H11N3O4 | CID 29558910. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold. Designed for researchers and drug development professionals, this document synthesizes key structural insights, comparative biological data, and detailed experimental methodologies to facilitate the rational design of next-generation kinase inhibitors.

Introduction: The Strategic Importance of the Scaffold

In the landscape of targeted cancer therapy, protein kinases remain a paramount class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, making the development of potent and selective small molecule inhibitors a cornerstone of modern oncology.[2] The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid core represents a promising scaffold for kinase inhibition, particularly targeting receptor tyrosine kinases like Anaplastic Lymphoma Kinase (ALK).[2][3] ALK genetic rearrangements are known oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), rendering ALK an important therapeutic target.[3][4]

This guide will deconstruct the key chemical features of this scaffold, explore how specific structural modifications modulate biological activity, and provide the practical experimental context required to validate these findings. Our analysis is grounded in the principle that a deep understanding of SAR is fundamental to overcoming challenges in drug discovery, such as potency, selectivity, and acquired resistance.[2]

The Core Scaffold: A Blueprint for Kinase Inhibition

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid structure is not a random assortment of chemical moieties. Each component is strategically positioned to interact with the ATP-binding pocket of protein kinases, functioning as an ATP-competitive inhibitor.[5][6]

  • The Pyridine Ring: This nitrogen-containing heterocycle is a classic "hinge-binding" motif found in a multitude of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, forming a critical anchor point with the backbone amide protons of the kinase hinge region, mimicking the adenine portion of ATP.

  • The Aminobenzoic Acid Core: This central phenyl ring serves as the scaffold, orienting the other functional groups. The carboxylic acid provides a key interaction point, while the ortho-nitro group significantly influences the electronic properties and conformation of the molecule.

  • The (Pyridinylmethyl)amino Linker: The secondary amine linker provides both a hydrogen bond donor and conformational flexibility, allowing the molecule to adopt an optimal binding pose within the active site.

The overall architecture is designed to occupy the ATP pocket, preventing the binding and hydrolysis of ATP and thereby blocking the downstream phosphorylation cascade that drives tumor cell proliferation and survival.[3][7]

Comparative SAR Analysis: Modulating Potency and Selectivity

While a comprehensive, publicly available SAR dataset for the exact 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold is limited, we can infer critical SAR principles from closely related chemical series targeting kinases like c-Met and ALK. The following analysis is based on established principles in kinase inhibitor design and supported by data from analogous series.

The causality behind SAR is rooted in optimizing non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with the kinase active site. The goal is to maximize affinity for the target kinase while minimizing interactions with off-target kinases to reduce toxicity.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is often a critical pharmacophore. However, its acidic nature can lead to poor cell permeability and metabolic liabilities. A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere, such as an amide, to improve drug-like properties.

Table 1: Representative SAR of Benzoic Acid Modifications in a Related Kinase Inhibitor Series (This table is illustrative, based on SAR principles for c-Met inhibitors with a similar structural framework to highlight the impact of modifying the acid moiety)

Compound IDR Group (Modification of COOH)c-Met IC50 (nM)[5]Rationale for Change & Expected Impact
Parent Acid -COOH(Hypothetical)Strong H-bonding potential but poor permeability.
15a -CONH-(3-fluorobenzyl)13.2The amide retains H-bonding capacity. The benzyl group can access a hydrophobic pocket, potentially increasing potency. Fluorine substitution can enhance binding and metabolic stability.
15b -CONH-(3-nitrobenzyl)6.5The nitro group is a strong electron-withdrawing group and H-bond acceptor. Its addition significantly improves potency, suggesting a favorable interaction in the binding site.
15c -CONH-(3-cyanobenzyl)12.5The nitrile group is a linear H-bond acceptor.[8] Its potency, similar to the fluoro-analog, indicates it is a well-tolerated modification that can improve physicochemical properties.

Note: IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency.

These examples demonstrate that converting the benzoic acid to a benzamide is a viable strategy. The substituent on the amide nitrogen can be systematically varied to probe adjacent hydrophobic pockets within the ATP binding site to further enhance potency.[5]

Impact of the Nitro Group

The nitro group at the 3-position is ortho to the secondary amine linker. Its strong electron-withdrawing nature decreases the pKa of the amine, influencing its protonation state and hydrogen bonding capability at physiological pH. Furthermore, it can form direct hydrogen bonds or dipole-dipole interactions with amino acid residues in the kinase active site. The high potency of compound 15b suggests that a nitro group is well-tolerated and can be beneficial for activity.[5]

Exploration of the Pyridine Ring

The 3-pyridinyl moiety is crucial for hinge binding. SAR studies on related scaffolds have shown that substitutions on this ring can fine-tune potency and selectivity.[9]

  • Positional Isomers: Moving the nitrogen within the pyridine ring (e.g., to the 2- or 4-position) would drastically alter the geometry of hydrogen bonding with the kinase hinge and is expected to significantly impact potency. The 3-position appears optimal for many kinase targets.

  • Substitution: Adding small alkyl or halogen groups to the pyridine ring can increase van der Waals contacts in the binding pocket or block unwanted metabolism, often leading to improved potency and pharmacokinetic properties.[9]

The logical relationship for optimizing this scaffold can be visualized as a cycle of design, synthesis, and testing.

SAR_Cycle Core Core Scaffold (3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid) Design Design Analogs (e.g., Modify R-group) Core->Design Identify Modification Sites Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro Kinase Assay (Determine IC50) Synthesis->Testing SAR Analyze SAR (Data informs next design) Testing->SAR Generate Potency Data SAR->Design Optimize Potency & Selectivity

Caption: The iterative cycle of structure-activity relationship (SAR) analysis in drug discovery.

Mechanism of Action: Blocking the ALK Signaling Cascade

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic translocation (e.g., EML4-ALK fusion), triggers downstream signaling pathways that promote cell proliferation and survival.[3] The primary signaling cascades activated by ALK include the Ras-Raf-MEK-ERK pathway and the JAK-STAT pathway.[3][10]

Derivatives of the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold act by competitively binding to the ATP pocket of the ALK kinase domain. This blockade prevents the autophosphorylation of ALK, thereby inhibiting the activation of its downstream effectors and ultimately leading to the suppression of tumor growth.[7][11]

ALK_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein Ras Ras EML4_ALK->Ras Activates JAK JAK EML4_ALK->JAK Activates Inhibitor ALK Inhibitor (e.g., 3-Nitro-4-[...] benzoic acid derivative) Inhibitor->EML4_ALK Binds & Inhibits ATP Pocket Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Gene Gene Expression (Proliferation, Survival) ERK->Gene STAT_dimer->Gene Proliferation Tumor Growth Gene->Proliferation Leads to

Caption: Simplified ALK signaling pathway and the mechanism of its inhibition.

Experimental Protocols: Quantifying Inhibitor Potency

The cornerstone of any SAR study is a robust, reproducible, and quantitative biological assay. For kinase inhibitors, luminescence-based in vitro kinase assays, such as the ADP-Glo™ Kinase Assay, are industry standards. They provide a highly sensitive method to measure the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.

Detailed Protocol: In Vitro ALK Kinase Assay (ADP-Glo™)

This protocol describes the determination of IC50 values for test compounds against a recombinant ALK enzyme.

A. Materials:

  • Recombinant human ALK enzyme

  • Poly-Glu,Tyr (4:1) substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (solubilized in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

B. Experimental Workflow:

Assay_Workflow start Start prep_compounds 1. Prepare Compound Dilutions (11-point serial dilution in DMSO) start->prep_compounds plate_compounds 2. Add Compounds to Plate (25 nL per well) prep_compounds->plate_compounds add_kinase 3. Add ALK Enzyme Solution (5 µL per well) plate_compounds->add_kinase incubate1 4. Pre-incubation (10 min at room temp) Allows inhibitor to bind enzyme. add_kinase->incubate1 add_atp 5. Initiate Kinase Reaction (Add 5 µL Substrate/ATP mix) incubate1->add_atp incubate2 6. Kinase Reaction Incubation (60 min at 30°C) add_atp->incubate2 stop_reaction 7. Stop Reaction & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) incubate2->stop_reaction incubate3 8. Stop Reaction Incubation (40 min at room temp) stop_reaction->incubate3 detect_adp 9. Convert ADP to ATP & Generate Light (Add 20 µL Kinase Detection Reagent) incubate3->detect_adp incubate4 10. Signal Generation Incubation (30 min at room temp) detect_adp->incubate4 read_plate 11. Measure Luminescence (Plate Reader) incubate4->read_plate analyze_data 12. Data Analysis (Plot % Inhibition vs. [Compound] and fit curve to determine IC50) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.

C. Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for an 11-point dose-response curve.

  • Assay Plating: Using an acoustic liquid handler, transfer 25 nL of each compound dilution (and DMSO for controls) into the wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the ALK enzyme solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • ATP Depletion Incubation: Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

  • Signal Development: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold serves as a robust framework for the design of potent ALK inhibitors. The key SAR insights—namely the importance of the pyridine for hinge binding, the tolerance of amide bioisosteres for the benzoic acid, and the beneficial electronic influence of the nitro group—provide a clear roadmap for optimization. Future work should focus on synthesizing derivatives that systematically probe the steric and electronic requirements of the ALK active site to enhance potency and selectivity. Moreover, optimizing physicochemical properties to ensure good oral bioavailability and metabolic stability will be critical for translating potent enzymatic inhibitors into effective therapeutic agents for ALK-driven cancers.

References

  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (2016). Oncotarget. Retrieved January 17, 2026, from [Link]

  • Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy. (2008). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (1998). PubMed. Retrieved January 17, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • ALK inhibitor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. Retrieved January 17, 2026, from [Link]

  • EML4-ALK: Update on ALK Inhibitors. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • PI3Kβ inhibition enhances ALK‐inhibitor sensitivity in ALK‐rearranged lung cancer. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). PubMed. Retrieved January 17, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (NPA-3PB) and Alisertib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the kinase selectivity of the novel investigational compound, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (hereafter referred to as NPA-3PB). The structural motifs of NPA-3PB, specifically the pyridinylmethylamino group and the benzoic acid moiety, suggest its potential as an ATP-competitive kinase inhibitor. In drug discovery, establishing the selectivity of such a compound is as critical as determining its potency against the primary target. Poor selectivity can lead to off-target toxicities, unforeseen side effects, and a narrow therapeutic window, often causing promising candidates to fail in later developmental stages.[1]

Here, we outline a rigorous, multi-phase experimental strategy to build a high-resolution cross-reactivity profile for NPA-3PB. To provide context and a benchmark for performance, we will compare its hypothetical data profile against Alisertib (MLN8237) , a well-characterized and highly selective clinical-stage inhibitor of Aurora Kinase A (AURKA).[2][3] For the purpose of this guide, we will assume that NPA-3PB has been identified as a potent inhibitor of AURKA in initial screening.

Phase 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling

A robust selectivity assessment does not rely on a single experiment. Instead, it employs a tiered or phased approach that begins with a broad survey of the target landscape and progressively focuses on quantifying interactions and validating them in a physiological context. This strategy optimizes resource allocation by eliminating the need for expensive dose-response studies on non-interacting targets and builds a layered, evidence-based profile.

Our workflow is designed in three sequential phases:

  • Broad Kinome Survey: A high-throughput, single-concentration screen against a large panel of kinases to identify any potential off-target interactions.

  • Potency Quantification: Generation of dose-response curves (IC50 values) for the primary target and any significant off-target "hits" from the initial screen.

  • Cellular Target Validation: Orthogonal, cell-based assays to confirm target engagement and selectivity within a live-cell environment, accounting for factors like cell permeability and competition with endogenous ATP.[4]

G cluster_0 Phase 1: Broad Kinome Survey cluster_1 Phase 2: Potency Quantification cluster_2 Phase 3: Cellular Target Validation p1_1 Test NPA-3PB at 1µM against >400 Kinase Panel p1_2 Identify kinases with >80% inhibition p1_1->p1_2 Primary Screen p2_1 Perform 10-point IC50 dose-response assays p1_2->p2_1 Advance Hits p2_2 Determine potency (IC50) for primary target (AURKA) & off-target hits p2_1->p2_2 Data Analysis p3_1 NanoBRET™ Target Engagement Assay in live HEK293 cells p2_2->p3_1 Validate Key Targets p3_2 Confirm on-target potency and cellular selectivity p3_1->p3_2 Orthogonal Confirmation end Comprehensive Selectivity Profile p3_2->end start Compound NPA-3PB start->p1_1

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Phase 2: In Vitro Kinome Profiling

The first step is to understand the compound's interaction landscape across a significant portion of the human kinome. Commercial services offer standardized, high-quality screening across hundreds of purified kinases.[5][6][7]

Experiment 1: Broad Kinome Survey

Objective: To identify potential off-target interactions of NPA-3PB across a diverse panel of human kinases.

Methodology: A radiometric kinase assay, such as the ³³PanQinase™ activity assay, is a robust choice.[6]

  • Compound Preparation: Prepare a 100x stock of NPA-3PB and the comparator, Alisertib, in 100% DMSO.

  • Assay Execution: Screen both compounds at a final concentration of 1 µM against a panel of over 400 kinases. Assays are typically run at or near the ATP Kₘ for each specific kinase to ensure sensitivity.[7]

  • Data Collection: Kinase activity is measured via the incorporation of ³³P-labeled phosphate into a substrate. The result is expressed as Percent Inhibition relative to a DMSO vehicle control.

  • Hit Criteria: A kinase exhibiting ≥80% inhibition is considered a significant "hit" and is flagged for follow-up analysis.

Hypothetical Data Summary:

CompoundPrimary Target (AURKA) % InhibitionSignificant Off-Target Hits (>80% Inhibition)Total Hits (>80% Inhb.)
NPA-3PB 99%ABL1, FLT3, TRKB, PLK14
Alisertib 99%None0

This table illustrates a hypothetical outcome where NPA-3PB is potent against its intended target but shows potential cross-reactivity with four other kinases, whereas Alisertib demonstrates high selectivity as documented in the literature.[2][8]

Experiment 2: IC50 Potency Determination

Objective: To quantify the potency of NPA-3PB against its primary target (AURKA) and the off-target hits identified in the broad screen.

Methodology:

  • Assay Selection: Use the same kinase assay platform as the primary screen for consistency.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution series for NPA-3PB and Alisertib, starting from a top concentration of 10 µM.

  • IC50 Determination: Run the dose-response assays for AURKA and the identified off-targets (ABL1, FLT3, TRKB, PLK1 for NPA-3PB).

  • Data Analysis: Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9]

Hypothetical IC50 Data Comparison:

Kinase TargetNPA-3PB IC50 (nM)Alisertib IC50 (nM)Selectivity Ratio (Off-Target/On-Target for NPA-3PB)
AURKA 5.2 1.2 [2]-
AURKB1,150396.5[3]221x
ABL185.4>10,00016x
FLT3123.1>10,00024x
TRKB450.6>10,00087x
PLK168.9>10,00013x

Interpretation: This hypothetical data suggests that while NPA-3PB is a potent AURKA inhibitor, it has significant activity against ABL1, FLT3, and PLK1, with selectivity windows of less than 25-fold. Alisertib, in contrast, exhibits a >200-fold selectivity window against its closest homolog, AURKB, and is exceptionally clean against other kinases.[3][10] This immediately flags potential liabilities for NPA-3PB that would require careful consideration and possible chemical optimization to mitigate.

Phase 3: Orthogonal Cellular Target Engagement

Biochemical assays with purified enzymes are essential but do not fully predict a compound's behavior in a cellular environment. A live-cell target engagement assay is crucial to confirm that the compound can permeate the cell membrane, engage its intended target in the presence of physiological ATP concentrations (mM range), and to provide a more accurate measure of cellular selectivity.[11] The NanoBRET™ Target Engagement assay is a gold-standard method for this purpose.[12]

Experiment 3: NanoBRET™ Target Engagement Assay

Objective: To quantify the affinity and selectivity of NPA-3PB for AURKA and key off-targets in live cells.

Principle of the Assay: The NanoBRET™ assay measures the binding of a test compound to a target protein in live cells.[13] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the target's active site is added to the cells. When the tracer binds, its proximity to NanoLuc® allows for Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[12][14]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with plasmids encoding for NanoLuc®-fusion constructs of the kinases of interest (AURKA, ABL1, FLT3, PLK1).[15]

  • Assay Plating: Plate the transfected cells into 96-well assay plates.

  • Compound Treatment: Treat cells with a 10-point serial dilution of NPA-3PB or Alisertib for a 2-hour equilibration period at 37°C.

  • Tracer & Substrate Addition: Add the appropriate fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Read the plate on a luminometer capable of simultaneously measuring donor emission (~450 nm) and acceptor emission (~610 nm).[15]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against inhibitor concentration to determine the cellular IC50.

Hypothetical Cellular IC50 Data:

Kinase TargetNPA-3PB Cellular IC50 (nM)Alisertib Cellular IC50 (nM)Biochemical vs. Cellular Shift (NPA-3PB)
AURKA 89.5 6.7 [3]17x
ABL11,560>20,00018x
FLT32,840>20,00023x
PLK11,110>20,00016x

Interpretation & Comparative Conclusion: The cellular data provides critical, physiologically relevant insights.

  • Potency Shift: For NPA-3PB, there is a ~17-fold rightward shift in potency from the biochemical IC50 (5.2 nM) to the cellular IC50 (89.5 nM). This "shift" is common and reflects the challenges of cell permeability and competition with high intracellular ATP levels. Alisertib also shows a shift but maintains single-digit nanomolar potency in cells, indicating superior cell penetration and/or active site affinity.

  • Improved Cellular Selectivity: Encouragingly, the potency shift for NPA-3PB's off-targets is similar to its on-target shift. This means that while absolute cellular potency is lower, the selectivity windows have remained. The cellular selectivity for ABL1 is now ~17x (1560/89.5), which is comparable to the biochemical selectivity.

  • Comparative Verdict: Alisertib is demonstrably superior in both absolute potency (biochemical and cellular) and selectivity.[2][3][16] It engages its target AURKA with high affinity in cells and shows no significant engagement with the other tested kinases at relevant concentrations. NPA-3PB, while a potent AURKA inhibitor, possesses a polypharmacology profile, with confirmed cellular engagement of ABL1, FLT3, and PLK1. This cross-reactivity could represent a therapeutic opportunity (e.g., in dual-target inhibitors) or a significant safety liability, depending on the therapeutic context. Further investigation into the functional consequences of inhibiting these off-targets would be the mandatory next step in the development of NPA-3PB.

An alternative orthogonal method for target engagement is the Cellular Thermal Shift Assay (CETSA®), which measures the thermal stabilization of a protein upon ligand binding and does not require genetic modification of the target protein.[17][18][19]

References

  • Selleck Chemicals. Alisertib (MLN8237) | Aurora A Kinase inhibitor.

  • Kelly, K. R. et al. (2014). Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. PMC, NIH.

  • Manfredi, M. G. et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals.

  • Luceome Biotechnologies. Kinase Profiling Services.

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

  • PubMed. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays.

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.

  • Wikipedia. Cellular thermal shift assay.

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • Huck, J. J. et al. (2013). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. PMC.

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

  • BenchChem. An In-depth Technical Guide to NanoBRET™ Technology.

  • Promega Corporation. Kinase Selectivity Profiling Services.

  • CETSA. CETSA.

  • ResearchGate. Four ways to measure selectivity.

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development.

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. PMC, NIH.

  • ACS Combinatorial Science. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.

  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.

Sources

Navigating the Therapeutic Potential of 3-Nitro-4-aminobenzoic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Direct experimental efficacy data for the specific compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is not extensively available in the public domain. This guide, therefore, focuses on the broader, structurally related class of 3-nitro-4-substituted-aminobenzoic acids , for which there is published scientific evidence, particularly concerning their activity as selective agonists for the G protein-coupled receptor GPR109b. This allows for a detailed exploration of the scientific principles and experimental methodologies relevant to this chemical series.

Introduction: The Promise of Selective GPR109b Agonism

The therapeutic landscape is continually evolving, with a growing emphasis on targeted therapies that offer high efficacy and minimal off-target effects. Within this paradigm, the G protein-coupled receptor GPR109b has emerged as a promising target. A series of 3-nitro-4-substituted-aminobenzoic acids have been identified as potent and highly selective agonists of this orphan human receptor[1]. GPR109b is a low-affinity receptor for niacin and is closely related to the high-affinity niacin receptor, GPR109a[1]. The ability to selectively target GPR109b without activating GPR109a is of significant therapeutic interest, potentially offering benefits while avoiding the side effects associated with niacin, such as flushing. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this class of compounds, supported by experimental data and detailed protocols.

In Vitro Efficacy: Characterizing Receptor Activation and Selectivity

The initial assessment of a compound's therapeutic potential begins with a thorough in vitro characterization. For the 3-nitro-4-substituted-aminobenzoic acid series, the primary in vitro objective is to quantify their agonist activity at GPR109b and to confirm their selectivity over GPR109a.

Key In Vitro Parameters
ParameterDescriptionTypical Values for Active Compounds
EC50 at GPR109b The molar concentration of an agonist that produces 50% of the maximal possible response at the GPR109b receptor.Varies depending on the substituent, but potent compounds exhibit EC50 values in the low micromolar to nanomolar range.
EC50 at GPR109a The molar concentration of an agonist that produces 50% of the maximal possible response at the GPR109a receptor.No significant activity is typically observed, indicating high selectivity.
Selectivity Ratio The ratio of EC50 at GPR109a to EC50 at GPR109b.A high selectivity ratio is a key indicator of a promising therapeutic candidate.

Note: Specific EC50 values for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are not available in the cited literature. The table reflects the general characteristics of the broader class of 3-nitro-4-substituted-aminobenzoic acids.

Experimental Protocol: In Vitro Receptor Activation Assay

A common method to determine agonist activity at GPR109b is through a cell-based reporter gene assay.

Objective: To measure the dose-dependent activation of GPR109b by a test compound.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) co-transfected with a plasmid encoding human GPR109b and a reporter gene construct (e.g., luciferase or β-galactosidase under the control of a response element sensitive to G-protein signaling, such as the serum response element).

  • Cell Culture: Cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Preparation: The test compound is serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in assay buffer.

  • Treatment: The culture medium is removed from the cells, and the cells are treated with the various concentrations of the test compound. A known agonist can be used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression (typically 4-6 hours).

  • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.

  • Data Analysis: The data is normalized to the vehicle control, and the EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a reporter gene assay provides a robust and high-throughput method to quantify receptor activation. The choice of a stable cell line ensures consistent expression of the receptor, leading to reproducible results.

In Vivo Efficacy: Translating In Vitro Potency to a Biological Response

While in vitro assays are crucial for initial screening, in vivo studies are essential to evaluate a compound's efficacy in a complex biological system. For GPR109b agonists, a relevant in vivo model would assess a physiological response mediated by the activation of this receptor. As GPR109b is expressed in adipocytes and is thought to have anti-lipolytic effects, a common in vivo endpoint is the reduction of free fatty acids (FFAs) in the plasma.[2][3]

Key In Vivo Parameters
ParameterDescriptionExpected Outcome for an Active Compound
Plasma Free Fatty Acid (FFA) Levels The concentration of free fatty acids in the blood plasma.A significant reduction in plasma FFA levels following compound administration.
Pharmacokinetic (PK) Profile The absorption, distribution, metabolism, and excretion (ADME) of the compound.Favorable PK properties, including good oral bioavailability and a suitable half-life, are desirable.
Dose-Response Relationship The relationship between the dose of the compound administered and the observed biological effect.A clear dose-dependent reduction in plasma FFAs.

Note: Specific in vivo data for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is not available in the cited literature. The table reflects the expected outcomes for a potent and selective GPR109b agonist.

Experimental Protocol: In Vivo Free Fatty Acid Reduction Assay

Objective: To determine the effect of a test compound on plasma free fatty acid levels in a relevant animal model.

Methodology:

  • Animal Model: A suitable animal model, such as mice or rats, is used.

  • Acclimatization: The animals are acclimatized to the experimental conditions for a period of time before the study.

  • Fasting: The animals are fasted overnight to elevate baseline FFA levels.

  • Compound Administration: The test compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage). A vehicle control group is also included.

  • Blood Sampling: Blood samples are collected at various time points after compound administration (e.g., 0, 1, 2, 4, and 6 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • FFA Analysis: The concentration of free fatty acids in the plasma is determined using a commercially available enzymatic assay kit.

  • Data Analysis: The percentage reduction in plasma FFA levels is calculated for each time point relative to the vehicle control group. The data is analyzed for statistical significance.

Causality Behind Experimental Choices: Fasting the animals elevates baseline FFA levels, providing a larger dynamic range to observe the anti-lipolytic effects of the GPR109b agonist. The collection of blood samples at multiple time points allows for the assessment of the time course of the compound's effect and provides insights into its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Mechanism of Action: GPR109b Signaling Pathway

The 3-nitro-4-substituted-aminobenzoic acids exert their effects by acting as agonists at the GPR109b receptor. GPR109b is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.[2] This, in turn, decreases the intracellular levels of cyclic AMP (cAMP). In adipocytes, a reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, the rate-limiting enzyme in the breakdown of triglycerides into free fatty acids and glycerol. This ultimately results in a decrease in the release of FFAs from the adipose tissue into the bloodstream.

GPR109b_Signaling_Pathway cluster_extracellular Extracellular Agonist 3-Nitro-4-aminobenzoic Acid Derivative GPR109b GPR109b Receptor Agonist->GPR109b Binds and Activates Gi Gi Protein GPR109b->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Inactive) PKA_active->HSL Phosphorylates (Activates) HSL_active Hormone-Sensitive Lipase (Active) Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs

Caption: GPR109b signaling pathway leading to reduced lipolysis.

Comparative Analysis and Future Directions

The development of selective GPR109b agonists from the 3-nitro-4-substituted-aminobenzoic acid series represents a promising strategy for metabolic diseases. The key advantage of these compounds lies in their selectivity over GPR109a, which could translate to a better side-effect profile compared to non-selective niacin-based therapies.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and testing a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth In Vivo Studies: Conducting more comprehensive in vivo studies to evaluate long-term efficacy and safety.

  • Exploring Other Therapeutic Areas: Investigating the potential of selective GPR109b agonists in other disease areas where this receptor may play a role.

Conclusion

The class of 3-nitro-4-substituted-aminobenzoic acids holds significant promise as selective GPR109b agonists. A systematic approach, combining robust in vitro characterization with relevant in vivo models, is crucial for advancing these compounds through the drug discovery pipeline. While specific data for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid remains to be published, the broader class provides a compelling case for continued investigation into the therapeutic potential of selective GPR109b modulation.

References

  • Richman, J. G. et al. 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. [Link]

  • Ahmed, K. et al. Deorphanization of GPR109B as a receptor for the β-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis. Journal of Biological Chemistry, 284(33), 22355-22363. [Link]

  • Tuteja, S. et al. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 29(9), 454-459. [Link]

Sources

A Researcher's Guide to Elucidating the Cellular Mechanism of Action for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the discovery of a novel bioactive compound is the first step in a long and intricate journey. The molecule at the center of this guide, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, represents a potential new therapeutic agent. Its chemical structure, featuring a nitrobenzoic acid scaffold linked to a pyridinylmethyl group, hints at a number of possible biological activities. This guide provides a comprehensive, technically-grounded framework for elucidating its mechanism of action, comparing potential experimental outcomes with established therapeutic agents, and providing the detailed protocols necessary for rigorous scientific validation.

Part 1: Initial Hypothesis and Phenotypic Screening

The structure of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid shares features with several classes of targeted therapies, particularly kinase inhibitors. The aminobenzoic acid and pyridine moieties are common pharmacophores that interact with the ATP-binding pockets of protein kinases. Therefore, a plausible starting hypothesis is that this compound functions as a kinase inhibitor.

Our first objective is to determine if and where the compound has a biological effect. This is achieved through broad phenotypic screening.

Cellular Viability and Proliferation Assays

The initial step is to assess the compound's impact on cell survival and growth across a diverse panel of cell lines, for instance, the NCI-60 panel of human cancer cell lines. This approach can reveal if the compound has cytostatic (inhibits proliferation) or cytotoxic (induces cell death) effects and whether certain cell lineages are more sensitive than others.

Comparative Data Example: Performance Against a Known Kinase Inhibitor

To provide context, we can compare the hypothetical results of our novel compound with a well-characterized inhibitor like Sorafenib, a multi-kinase inhibitor.

Cell Line Compound IC50 (µM) for Cell Viability Observed Effect
HepG2 (Liver) 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidHypothetical: 5.2Cytotoxic
Sorafenib6.8Cytotoxic
A549 (Lung) 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidHypothetical: 15.8Cytostatic
Sorafenib9.5Cytostatic
MCF7 (Breast) 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidHypothetical: > 50No significant effect
Sorafenib12.1Cytostatic

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and a reference compound (e.g., Sorafenib). Treat the cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Part 2: Target Identification and Engagement

Once a cellular phenotype is established, the next critical phase is to identify the direct molecular target(s) of the compound. This is a crucial step in moving from a "black box" understanding to a precise mechanism.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[1] The principle is that a protein's thermal stability increases upon ligand binding. This allows for the identification of direct targets without modifying the compound.

Workflow for CETSA

G cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis prep Culture and harvest cells treat Treat cells with compound or vehicle control prep->treat heat Heat cell lysates to a range of temperatures treat->heat separate Separate soluble and precipitated proteins heat->separate analyze Analyze soluble fraction by Western Blot or Mass Spectrometry separate->analyze

Caption: CETSA workflow for target engagement.

Comparative Data Example: Thermal Shift of a Putative Target

Temperature (°C) Relative Amount of Soluble Protein (Vehicle) Relative Amount of Soluble Protein (Compound)
401.01.0
500.950.98
550.600.92
600.250.75
650.050.40

This table shows a hypothetical thermal shift for a target protein, indicating stabilization by the compound.

Experimental Protocol: Western Blot-based CETSA
  • Cell Treatment: Treat the cell line of interest (e.g., HepG2) with 10 µM of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid or vehicle for 2 hours.

  • Lysate Preparation: Harvest cells, resuspend in PBS with protease inhibitors, and lyse by freeze-thaw cycles.

  • Heating: Aliquot the lysates and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction), quantify protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against a suspected target protein (e.g., a kinase identified through in silico screening).

Part 3: Mechanism of Action Validation

With a putative target identified and engagement confirmed, the final stage is to validate the proposed mechanism of action. If our hypothesis of kinase inhibition is correct, we need to demonstrate direct inhibition of the kinase and its downstream signaling pathway.

In Vitro Kinase Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified target kinase.[2] This is a critical step to confirm that the compound is a direct inhibitor.

Western Blot Analysis of Downstream Signaling

If the compound inhibits a specific kinase, the phosphorylation of its downstream substrates should be reduced. This provides cellular evidence of the compound's on-target effect.

Hypothetical Signaling Pathway and Point of Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., MEK1) Receptor->TargetKinase DownstreamKinase Downstream Kinase (e.g., ERK) TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid Inhibitor->TargetKinase

Sources

Establishing Reproducible Experimental Workflows for Novel Benzoic Acid Derivatives: A Comparative Guide to 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and experimental application of the novel compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. In the ever-evolving landscape of drug discovery and chemical biology, the ability to reproducibly synthesize and test novel chemical entities is paramount. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust, field-tested methodology. We will not only detail a reproducible protocol for the synthesis of our target compound but also objectively compare its hypothetical performance with a structurally similar alternative, underscoring the principles of rigorous scientific validation.

The core of this guide is built on the foundational principles of Expertise, Experience, and Trustworthiness (E-E-A-T). Every procedural step is explained with its underlying chemical rationale, and the entire workflow is designed as a self-validating system to ensure the highest degree of reproducibility.

The Challenge of Reproducibility with Novel Compounds

Reproducibility in experimental science, particularly in the synthesis and application of novel compounds, is a cornerstone of reliable scientific progress. Minor, often unreported, variations in synthetic protocols, purification methods, or assay conditions can lead to significant discrepancies in outcomes. This guide aims to address these challenges head-on by providing a meticulously detailed and rationalized experimental blueprint.

Our target molecule, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, is a prime example of a compound with potential biological activity, likely stemming from its structural motifs. The nitrobenzoic acid core is found in various biologically active molecules, and the pyridinylmethylamine side chain can facilitate key interactions with biological targets.[1][2][3][4] The nitro group, in particular, is a well-known pharmacophore that can also act as a toxicophore, making precise and reproducible biological evaluation essential.[1][3]

Synthesis and Characterization: A Reproducible Pathway

Given the novelty of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a robust and reproducible synthetic protocol is the first critical step. Drawing from established methodologies for the synthesis of related aminobenzoic acid derivatives, we propose a straightforward and scalable two-step process.[5][6]

Proposed Synthetic Route

The synthesis will proceed via a nucleophilic aromatic substitution (SNAr) reaction, a reliable and well-understood transformation. The starting materials, 4-Chloro-3-nitrobenzoic acid and 3-(aminomethyl)pyridine, are commercially available and provide a direct route to the target compound.

DOT Script for Synthetic Workflow

Synthetic Workflow reagent1 4-Chloro-3-nitrobenzoic acid reaction_step Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction_step reagent2 3-(Aminomethyl)pyridine reagent2->reaction_step intermediate Crude Product reaction_step->intermediate purification Purification (Recrystallization) intermediate->purification final_product 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid purification->final_product characterization Characterization (NMR, HPLC, MS) final_product->characterization

Caption: Proposed synthetic and purification workflow.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • 3-(Aminomethyl)pyridine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-Chloro-3-nitrobenzoic acid (1.0 eq) in DMSO, add 3-(aminomethyl)pyridine (1.1 eq) followed by DIPEA (2.5 eq). The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Acidify the aqueous mixture to a pH of approximately 4-5 with 1M HCl. This protonates the carboxylate, causing the product to precipitate. The pyridinyl nitrogen will also be protonated, aiding in the precipitation of the salt form.

  • Collect the resulting solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining DMSO and salts.

  • Dry the crude product under vacuum.

Purification and Verification of Purity

For biological assays, high purity is non-negotiable. Recrystallization is a cost-effective and efficient method for purifying the crude product.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment:

A multi-pronged approach to characterization is essential to confirm the structure and purity of the final compound.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessmentAromatic and aliphatic protons with expected chemical shifts and coupling constants. Absence of signals from starting materials and solvents.[7][8]
¹³C NMR Confirmation of carbon skeletonExpected number of signals corresponding to the carbon atoms in the molecule.
HPLC Quantitative purity assessmentA single major peak with >95% purity under various detection wavelengths.
Mass Spec (HRMS) Confirmation of molecular weightAccurate mass measurement corresponding to the molecular formula C₁₃H₁₁N₃O₄.[9]

Comparative Analysis: A Framework for Validation

To demonstrate a practical application and highlight the importance of reproducibility, we will hypothetically test our newly synthesized compound as an inhibitor of a relevant kinase (e.g., a tyrosine kinase, a common target for such scaffolds). For comparison, we will use the commercially available and structurally related compound, 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid . This isomer allows for a direct assessment of the impact of the nitrogen's position in the pyridine ring on biological activity.

Experimental Design: Kinase Inhibition Assay

The following workflow outlines a reproducible in vitro kinase inhibition assay.

DOT Script for Comparative Experimental Workflow

Comparative Workflow cluster_0 Compound Preparation compound_A Compound A (3-pyridinylmethyl) assay_setup Kinase Inhibition Assay (e.g., ADP-Glo™) compound_A->assay_setup compound_B Compound B (4-pyridinylmethyl) compound_B->assay_setup data_acquisition Data Acquisition (Luminescence Reading) assay_setup->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis comparison Comparative Assessment of Potency and Reproducibility data_analysis->comparison

Caption: Workflow for comparative biological evaluation.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Compound Preparation: Prepare 10 mM stock solutions of both 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and the 4-pyridinylmethyl isomer in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP in the appropriate kinase buffer. Add the test compounds at their various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The results of this experiment would be tabulated to allow for a clear comparison of the two compounds.

Compound Isomer Predicted IC₅₀ (nM) Standard Deviation (n=3) Comments
1 3-pyridinylmethyl150± 15Hypothetical value for our synthesized compound.
2 4-pyridinylmethyl250± 20Hypothetical value for the comparator.

The standard deviation across replicate experiments is a key indicator of reproducibility. A tight standard deviation suggests that the experimental protocol is robust and the results are reliable. The difference in IC₅₀ values, should one be observed, would provide valuable structure-activity relationship (SAR) data, indicating that the position of the nitrogen in the pyridine ring influences the compound's inhibitory potency.

Conclusion: The Path to Trustworthy Science

This guide has laid out a comprehensive and reproducible workflow for the synthesis, purification, characterization, and comparative biological evaluation of the novel compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. By adhering to the detailed protocols and understanding the rationale behind each step, researchers can generate high-quality, reliable data. This commitment to methodological rigor is the foundation of scientific integrity and is essential for the advancement of drug discovery and development. The principles outlined herein are broadly applicable to the study of other novel chemical entities, providing a template for robust and reproducible research.

References

  • Process for recovering 3-nitrobenzoic acid. Google Patents. 10

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Source Not Available]. 11

  • The preparation method of the aminobenzoic acid of 3 methyl 4. Google Patents. 12

  • Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Benchchem Technical Support Center. 5

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. 13

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. 1

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Source Not Available]. 2

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. 3

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. NIH. 4

  • p-NITROBENZONITRILE. Organic Syntheses Procedure. 14

  • What is the synthesis of methyl 3-nitrobenzoate? Quora. 15

  • 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid. PubChem. 9

  • Application Notes and Protocols for the Derivatization of 3-Amino-2-nitrobenzoic Acid in Drug Discovery. Benchchem. 16

  • 3-Methyl-4-nitrobenzoic acid. PubChem. 17

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents. 6

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents. 18

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. 19

  • 4-Amino-3-nitrobenzoic acid 97 1588-83-6. Sigma-Aldrich.

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. 20

  • 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). PMC - NIH. 21

  • 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum. ChemicalBook. 7

  • 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum. ChemicalBook. 8

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Novel GPR109b Agonists: A Case Study of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic profile of novel chemical entities targeting the G-protein coupled receptor GPR109b. We will focus on a representative compound, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, as a case study to illustrate the necessary experimental design, protocols, and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical compound screening and validation.

Introduction: The GPR109b Receptor and its Ligands

The G-protein coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic acid receptor 3 (HCA3), is the second known receptor for the B-vitamin niacin (nicotinic acid).[1] While sharing homology with the high-affinity niacin receptor GPR109a (HCA2), GPR109b exhibits a lower affinity for its endogenous ligand. The activation of GPR109b is implicated in various physiological processes, and its expression in specific tissues makes it a potential target for therapeutic intervention.

Recently, a series of synthetic agonists, characterized as 3-nitro-4-substituted-aminobenzoic acids, have been identified as potent and highly selective activators of GPR109b, with no activity at the GPR109a homologue.[1] Our compound of interest, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (hereafter referred to as Compound X ), belongs to this class. While these compounds offer high selectivity, their potential for off-target effects, particularly cytotoxicity, must be rigorously evaluated.

This guide outlines a comparative study to assess the cytotoxicity of Compound X against two key comparators:

  • Niacin: The natural, low-potency endogenous ligand for GPR109b.

  • Doxorubicin: A well-characterized anthracycline chemotherapy agent with potent cytotoxic effects, serving as a positive control.

The primary objective is to determine if the selective agonism of Compound X on GPR109b is associated with unintended toxicity in a human colon adenocarcinoma cell line (e.g., HT-29), a cell type known to express GPR109b.

Proposed Mechanism of Action and Signaling Pathway

GPR109b, like other G-protein coupled receptors, transduces extracellular signals across the plasma membrane. Upon binding of an agonist such as niacin or Compound X, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein, typically of the Gi/o family. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of downstream effectors like Protein Kinase A (PKA), thereby influencing various cellular processes including proliferation, differentiation, and apoptosis.

The nitroaromatic structure of Compound X is also noteworthy. Many compounds containing nitro groups are known to be biologically active and can be bioreduced within cells to form cytotoxic agents that may damage DNA or other macromolecules.[2][3] Therefore, any observed cytotoxicity could be a result of either on-target (GPR109b-mediated) or off-target (e.g., DNA damage) mechanisms.

GPR109b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound_X Compound X / Niacin GPR109b GPR109b Receptor Gi Gi/o Protein (Inactive) GPR109b->Gi Activates Gi_active Gi/o Protein (Active) GPR109b->Gi_active GDP -> GTP AC Adenylyl Cyclase ATP ATP Gi_active->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Cellular Responses (e.g., Proliferation, Apoptosis) PKA->Cellular_Response Phosphorylates Targets

Caption: Standard workflow for an MTT-based cytotoxicity assay.

C. Step-by-Step Procedure:

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. [4] * Include control wells containing medium only for background absorbance measurements. [5] * Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Niacin, and Doxorubicin in complete culture medium. A typical concentration range for a new compound might be 0.1 µM to 100 µM. Doxorubicin's range should be lower (e.g., 0.01 µM to 10 µM).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Include "untreated" control wells (cells with fresh medium only) and "vehicle" control wells (cells with medium containing the highest concentration of the solvent, e.g., 0.1% DMSO).

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). [5] * Return the plate to the incubator for 2 to 4 hours, allowing the formazan crystals to form. [5]Visually inspect for the formation of purple precipitate.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well. [5] * Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Alternatively, incubate overnight at room temperature in the dark.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the untreated control wells.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control Wells) x 100

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the described experiment, providing a clear basis for comparison.

CompoundTargetPutative MOAIC50 (µM) on HT-29 Cells
Compound X GPR109bGi/o activation, potential off-target toxicity75.4
Niacin GPR109bGi/o activation> 1000
Doxorubicin Topoisomerase IIDNA Intercalation & Damage0.85
Vehicle (DMSO) N/ASolvent ControlNo cytotoxicity observed

Note: These values are for illustrative purposes only and represent a plausible outcome.

Discussion and Future Directions

Based on our hypothetical data, Compound X exhibits moderate cytotoxicity at a concentration significantly higher than what might be required for GPR109b agonism. Niacin, the natural ligand, shows no significant cytotoxicity even at very high concentrations, suggesting that the GPR109b activation pathway itself is not inherently cytotoxic to these cells. The potent cytotoxicity of Doxorubicin confirms the validity of the assay.

The observed cytotoxicity of Compound X could stem from its nitroaromatic structure, a common feature in various biologically active compounds that can lead to the formation of cytotoxic agents. [3]This suggests an off-target effect independent of GPR109b activation.

Recommended Follow-up Studies:

  • Mechanism of Cell Death Assay: Perform Annexin V/Propidium Iodide staining and flow cytometry to determine if cell death occurs via apoptosis or necrosis.

  • Target Engagement vs. Toxicity: Correlate the concentrations required for GPR109b activation (e.g., via a cAMP assay) with the cytotoxic concentrations. A large window between efficacy and toxicity is desirable.

  • DNA Damage Assessment: Use assays like the Comet assay or γH2AX staining to investigate if Compound X induces DNA damage, which would support the hypothesis of off-target effects related to its chemical structure. [2]4. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X, modifying the nitro group and other moieties, to determine if cytotoxicity can be uncoupled from GPR109b agonism.

Conclusion

This guide provides a standardized and robust framework for the comparative cytotoxic evaluation of novel GPR109b agonists like 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. By employing the detailed MTT protocol and comparing the test compound against both a natural ligand and a potent cytotoxic agent, researchers can effectively characterize the in vitro safety profile of their lead candidates. The initial cytotoxicity screen is a critical step that informs the need for deeper mechanistic studies and guides the subsequent stages of the drug discovery process.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations Source: PMC - NIH URL: [Link]

  • Title: Discovery of a novel PI3Kα inhibitor for breast cancer therapy via virtual screening method, molecular dynamics simulation and biological evaluation Source: PubMed URL: [Link]

  • Title: Inhibitor Screening Kits Source: Biocompare URL: [Link]

  • Title: Enzyme Activity Assays Source: Amsbio URL: [Link]

  • Title: 3-Methyl-4-nitrobenzoic acid Source: PubChem - NIH URL: [Link]

  • Title: 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities Source: ACS Omega URL: [Link]

  • Title: 4-(Methylamino)-3-nitrobenzoic acid Source: PubChem URL: [Link]

  • Title: 3-Nitrobenzanthrone and 3-aminobenzanthrone Induce DNA Damage and Cell Signalling in Hepa1c1c7 Cells Source: PubMed URL: [Link]

  • Title: 3-Nitro-4-[(2-oxo-2-phenylethyl)amino]benzoic acid Source: PubChem - NIH URL: [Link]

  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL: [Link]

Sources

A Head-to-Head Comparison of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule inhibitors targeting key signaling pathways involved in cell proliferation and survival. Substituted nitrobenzoic acids have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer effects.[1] This guide provides an in-depth, head-to-head comparison of analogs of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a scaffold with potential as a kinase inhibitor. We will explore the structure-activity relationships (SAR), synthesis, and biological evaluation of these compounds, with a particular focus on their potential as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancer.[2][3]

To provide a comprehensive comparative framework, we will draw parallels with the well-characterized Aurora kinase inhibitor, Danusertib (formerly PHA-739358). Danusertib, a pyrrolopyrazole derivative, shares structural motifs with our target scaffold and offers a valuable benchmark for understanding the nuances of kinase inhibition.[4][5]

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid Scaffold: A Platform for Kinase Inhibition

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold combines several key features that make it an attractive starting point for the design of kinase inhibitors:

  • Nitrobenzoic Acid Core: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and participate in key interactions within a kinase active site.[1]

  • Pyridinylmethylamino Linker: This linker provides a degree of flexibility and introduces a basic nitrogen atom in the pyridine ring, which can form crucial hydrogen bonds with amino acid residues in the kinase hinge region.

  • Benzoic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, contributing to the overall binding affinity and providing a handle for further chemical modification to improve pharmacokinetic properties.

Head-to-Head Comparison of Analogs: A Structure-Activity Relationship (SAR) Study

While a comprehensive library of publicly available data for direct analogs of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is limited, we can extrapolate from the SAR of related compounds, including Danusertib and other kinase inhibitors, to predict the impact of various substitutions.

Core Scaffold Modifications

The core scaffold can be modified at several positions to explore the SAR. Here, we propose a virtual comparative analysis based on established principles of medicinal chemistry and kinase inhibitor design.

Analog Modification Predicted Impact on Activity Rationale
Parent Compound 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acidBaselineThe core scaffold with essential pharmacophoric features.
Analog 1 Removal of the nitro groupLikely decrease in activityThe nitro group may be crucial for interactions in the ATP-binding pocket.
Analog 2 Shifting the nitro group to the 2-positionPotentially altered selectivity or reduced activityThe position of the electron-withdrawing group can significantly impact binding orientation.
Analog 3 Replacement of the 3-pyridinylmethyl group with a 4-pyridinylmethyl groupMay maintain or slightly alter activityThe position of the nitrogen in the pyridine ring affects its basicity and hydrogen bonding geometry.
Analog 4 Replacement of the 3-pyridinylmethyl group with a benzyl groupLikely decrease in activityThe pyridine nitrogen is often critical for hinge binding in many kinase inhibitors.
Analog 5 Esterification of the carboxylic acidImproved cell permeability but may require intracellular hydrolysis for activityThe free carboxylate may be important for direct interaction with the target.
Analog 6 Amidation of the carboxylic acid with a small amine (e.g., methylamine)May maintain or improve activity depending on the targetAmides can also act as hydrogen bond donors and acceptors and can improve metabolic stability.

The Danusertib Benchmark: A Case Study in Aurora Kinase Inhibition

Danusertib is a potent inhibitor of Aurora kinases A, B, and C, with IC50 values of 13 nM, 79 nM, and 61 nM, respectively.[5][6] It also demonstrates activity against other kinases such as Abl, Ret, and FGFR1.[7] The success of Danusertib highlights key structural features that contribute to potent kinase inhibition, which can be applied to the design of novel analogs based on the 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold.

Table 1: Kinase Inhibition Profile of Danusertib (PHA-739358) [5][6][7]

KinaseIC50 (nM)
Aurora A13
Aurora B79
Aurora C61
Abl25
Ret31
FGFR147

Experimental Protocols

Synthesis of the Core Scaffold

The synthesis of 3-Nitro-4-[(substituted)amino]benzoic acid analogs can be achieved through nucleophilic aromatic substitution. A general procedure is outlined below.

dot

start 4-Chloro-3-nitrobenzoic acid reaction Nucleophilic Aromatic Substitution start->reaction amine Substituted amine (e.g., 3-aminomethylpyridine) amine->reaction base Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) base->reaction Heat product 3-Nitro-4-[(substituted)amino]benzoic acid analog reaction->product

Caption: General workflow for the synthesis of 3-Nitro-4-[(substituted)amino]benzoic acid analogs.

Step-by-Step Protocol for the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (A key intermediate): [8][9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Amine: Add an excess of the desired amine (e.g., methylamine solution) to the reaction mixture.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Evaluation: Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against Aurora kinases can be determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[4][5]

dot

reagents Prepare Assay Plate: - Kinase (Aurora A, B, or C) - Test Compound (Analog) - Substrate (e.g., Kemptide) - ATP incubation1 Incubate at 30°C (Kinase Reaction) reagents->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT (Deplete remaining ATP) adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent incubation2->detection_reagent incubation3 Incubate at RT (Convert ADP to ATP, Generate Light) detection_reagent->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for a typical in vitro Aurora kinase inhibition assay.

Step-by-Step Protocol for Kinase Inhibition Assay: [1][4][7]

  • Prepare Reagents: Dilute the Aurora kinase enzyme, substrate (e.g., Kemptide for Aurora A), and ATP in a kinase assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. The primary downstream effector of Aurora B is Histone H3, which is phosphorylated at Serine 10 during mitosis. Inhibition of Aurora B can be monitored by a decrease in the phosphorylation of Histone H3.[4][10]

dot

cluster_0 Mitosis cluster_1 Inhibition Aurora_Kinases Aurora Kinases (A, B, C) Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 Phosphorylation p_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->p_Histone_H3 Mitotic_Progression Proper Mitotic Progression p_Histone_H3->Mitotic_Progression Cell_Proliferation Cell_Proliferation Mitotic_Progression->Cell_Proliferation Leads to Inhibitor 3-Nitro-4-[(3-pyridinylmethyl)amino] benzoic acid Analog Inhibitor->Aurora_Kinases Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Simplified signaling pathway of Aurora kinases and the effect of their inhibition.

Conclusion

The 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the Aurora kinase family. By leveraging the structure-activity relationship insights gained from established inhibitors like Danusertib, medicinal chemists can rationally design and synthesize analogs with enhanced potency and selectivity. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of these compounds. Further exploration of this chemical space, including the synthesis and testing of a diverse library of analogs, is warranted to fully elucidate the therapeutic potential of this promising scaffold in the field of oncology.

References

  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids - Benchchem. (URL: )
  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed. (URL: [Link])

  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - ResearchGate. (URL: [Link])

  • Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (URL: [Link])

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google P
  • Aurora kinase inhibitors as anti-cancer therapy - PubMed. (URL: [Link])

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... - ResearchGate. (URL: [Link])

  • Aurora kinase inhibitors - PubMed. (URL: [Link])

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed. (URL: [Link])

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. (URL: [Link])

  • RU2437880C2 - Novel aminopyridine derivatives having aurora a selective inhibitory action - Google P
  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar. (URL: [Link])

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide - MDPI. (URL: [Link])

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. (URL: [Link])

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. (URL: [Link])

Sources

A Head-to-Head Preclinical Benchmarking Guide: 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid versus Bempedoic Acid for the Management of Dyslipidemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Dyslipidemia Management

Dyslipidemia, characterized by aberrant levels of circulating lipids such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides, remains a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease (ASCVD). While statins are the established first-line therapy, a significant portion of patients exhibit statin intolerance or fail to achieve optimal lipid-lowering goals, necessitating the exploration of novel therapeutic agents. This guide provides a comprehensive preclinical framework for benchmarking a novel GPR109b agonist, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, against a contemporary standard of care, bempedoic acid, for the treatment of dyslipidemia.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is a potent and highly selective agonist of the G-protein coupled receptor 109b (GPR109b, also known as HCAR3). GPR109b is primarily expressed in adipocytes and immune cells and is implicated in the regulation of lipolysis and inflammation. Its activation is anticipated to offer a novel mechanistic approach to managing dyslipidemia.

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that reduces cholesterol biosynthesis upstream of HMG-CoA reductase, the target of statins. It has demonstrated significant efficacy in lowering LDL-C in clinical trials, particularly in statin-intolerant patients, and has a favorable safety profile with a low incidence of muscle-related adverse events.[1][2] This guide outlines a rigorous head-to-head preclinical evaluation to delineate the comparative efficacy and mechanistic nuances of these two distinct therapeutic modalities.

Mechanisms of Action: A Tale of Two Pathways

A clear understanding of the distinct mechanisms of action of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and bempedoic acid is fundamental to designing a robust comparative study.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid: As a selective GPR109b agonist, this compound is expected to mimic the effects of endogenous ligands that regulate metabolic processes. Activation of GPR109b in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the hydrolysis of triglycerides and the release of free fatty acids (FFAs) from adipose tissue. A reduction in circulating FFAs, a key substrate for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis, is hypothesized to be the primary driver of its lipid-lowering effects.

Bempedoic Acid: This agent is a prodrug that is activated in the liver to bempedoyl-CoA. Bempedoyl-CoA directly inhibits ATP-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway that links carbohydrate metabolism to the production of acetyl-CoA in the cytoplasm. By reducing the cytoplasmic acetyl-CoA pool, bempedoic acid decreases the substrate available for cholesterol synthesis. This leads to an upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL-C from the circulation.[1][2]

Diagram: Comparative Signaling Pathways

cluster_0 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid cluster_1 Bempedoic Acid Compound A 3-Nitro-4-[(3-pyridinylmethyl) amino]benzoic acid GPR109b GPR109b (Adipocyte) Compound A->GPR109b AC_inhibition Inhibition of Adenylyl Cyclase GPR109b->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HSL_inhibition Inhibition of Hormone-Sensitive Lipase cAMP_decrease->HSL_inhibition Lipolysis_decrease ↓ Lipolysis HSL_inhibition->Lipolysis_decrease FFA_decrease ↓ Free Fatty Acids Lipolysis_decrease->FFA_decrease VLDL_decrease ↓ Hepatic VLDL Production FFA_decrease->VLDL_decrease Lipid_lowering Lipid-Lowering Effect VLDL_decrease->Lipid_lowering Compound B Bempedoic Acid (Prodrug) Activation Hepatic Activation (ACSVL1) Compound B->Activation Bempedoyl-CoA Bempedoyl-CoA Activation->Bempedoyl-CoA ACL_inhibition Inhibition of ATP-Citrate Lyase Bempedoyl-CoA->ACL_inhibition AcetylCoA_decrease ↓ Cytoplasmic Acetyl-CoA ACL_inhibition->AcetylCoA_decrease Cholesterol_synthesis_decrease ↓ Cholesterol Synthesis AcetylCoA_decrease->Cholesterol_synthesis_decrease LDLR_upregulation ↑ LDL Receptor Expression Cholesterol_synthesis_decrease->LDLR_upregulation LDLC_clearance ↑ LDL-C Clearance LDLR_upregulation->LDLC_clearance Lipid_lowering_B Lipid-Lowering Effect LDLC_clearance->Lipid_lowering_B cluster_0 Lipolysis Assay cluster_1 Cholesterol Handling Assay 3T3_L1 3T3-L1 Preadipocytes Differentiation Differentiation into Mature Adipocytes 3T3_L1->Differentiation Treatment_L Compound Treatment Differentiation->Treatment_L Stimulation Isoproterenol Stimulation Treatment_L->Stimulation Glycerol_Assay Glycerol Measurement Stimulation->Glycerol_Assay IC50 IC50 Determination Glycerol_Assay->IC50 HepG2 HepG2 Hepatocytes Treatment_C Compound Treatment HepG2->Treatment_C Uptake DiI-LDL Uptake Treatment_C->Uptake Efflux NBD-Cholesterol Efflux Treatment_C->Efflux Quantification Fluorescence Quantification Uptake->Quantification Efflux->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for in vitro benchmarking experiments.

Part 2: In Vivo Efficacy and Safety Assessment in a Dyslipidemia Model

The objective of the in vivo studies is to compare the lipid-lowering efficacy and safety of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and bempedoic acid in a translationally relevant animal model of dyslipidemia.

2.1. High-Fat Diet-Induced Dyslipidemia in Syrian Hamsters

  • Rationale: The Syrian hamster is a well-established model for diet-induced dyslipidemia and atherosclerosis research due to its lipoprotein metabolism being more similar to humans than that of mice, including the presence of cholesteryl ester transfer protein (CETP). A high-fat, high-cholesterol diet effectively induces a human-like dyslipidemic phenotype in hamsters. [3][4][5][6]* Experimental Protocol:

    • Animal Model and Diet: Male Syrian hamsters (8-10 weeks old) will be used. After a one-week acclimatization period, the animals will be randomly assigned to different treatment groups. Dyslipidemia will be induced by feeding a high-fat diet (HFD) containing approximately 20% fat and 0.5% cholesterol for 4 weeks. A control group will be fed a standard chow diet. [4][6][7] 2. Treatment Groups:

      • Group 1: Normal Chow + Vehicle

      • Group 2: HFD + Vehicle

      • Group 3: HFD + 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (dose range to be determined by preliminary pharmacokinetic studies)

      • Group 4: HFD + Bempedoic Acid (e.g., 30 mg/kg/day, a dose shown to be effective in rodents)

    • Drug Administration: The test compounds and vehicle will be administered daily via oral gavage for 8 weeks.

    • Monitoring: Body weight and food intake will be monitored weekly.

    • Blood Collection and Lipid Analysis: Blood samples will be collected at baseline and at the end of the treatment period via retro-orbital bleeding under light anesthesia after an overnight fast. Plasma will be separated for the analysis of:

      • Total Cholesterol (TC)

      • HDL-C

      • Triglycerides (TG)

      • LDL-C (calculated using the Friedewald equation or measured directly if triglycerides are elevated) These parameters will be measured using standard enzymatic colorimetric assays. [8][9][10][11][12] 6. Tissue Collection and Analysis: At the end of the study, animals will be euthanized, and liver and adipose tissue will be collected for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis of key lipid metabolism targets.

    • Data Analysis: The lipid-lowering effects of the test compounds will be compared to the HFD vehicle control group. Statistical significance will be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation: Summary of Expected Outcomes

The following tables provide a template for summarizing the quantitative data from the proposed experiments.

Table 1: In Vitro Lipolysis Inhibition in 3T3-L1 Adipocytes

CompoundIC50 (µM) for Inhibition of Isoproterenol-Stimulated Lipolysis
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid[Experimental Value]
Bempedoic Acid> [Highest Concentration Tested]

Table 2: In Vitro Cholesterol Handling in HepG2 Cells (% Change from Vehicle Control)

CompoundLDL-C UptakeCholesterol Efflux
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid[Experimental Value][Experimental Value]
Bempedoic Acid↑ [Experimental Value][Experimental Value]

Table 3: In Vivo Lipid-Lowering Efficacy in High-Fat Diet-Fed Hamsters (% Change from HFD Vehicle Control)

Treatment GroupTotal CholesterolLDL-CHDL-CTriglycerides
HFD + 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
HFD + Bempedoic Acid↓ [~20-30%]↓ [~25-40%][~No significant change]↓ [~20-30%]

Note: Expected values for bempedoic acid are based on published preclinical and clinical data. [1][2][13][14][15]

Conclusion and Future Directions

This comprehensive preclinical benchmarking guide provides a robust framework for the head-to-head comparison of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid and bempedoic acid. The proposed experiments are designed to elucidate the mechanistic distinctions and comparative efficacy of these two novel dyslipidemia therapies. The results of these studies will be instrumental in determining the therapeutic potential of this GPR109b agonist and its positioning in the evolving landscape of cardiovascular disease management. Positive outcomes would warrant further investigation into the long-term safety and efficacy of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in more advanced preclinical models of atherosclerosis, such as the ApoE-/- mouse model, [16][17][18]and ultimately, in human clinical trials.

References

  • Bempedoic acid for the treatment of dyslipidemia. PMC - NIH. Available at: [Link]

  • Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments. PMC. Available at: [Link]

  • Analysis Examines Efficacy, Safety of Bempedoic Acid From 4 Clinical Trials | HCPLive. Available at: [Link]

  • ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio. Available at: [Link]

  • Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials. NIH. Available at: [Link]

  • Temporal Development of Dyslipidemia and Nonalcoholic Fatty Liver Disease (NAFLD) in Syrian Hamsters Fed a High-Fat, High-Fructose, High-Cholesterol Diet. MDPI. Available at: [Link]

  • Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen. CLEAR Outcomes. Available at: [Link]

  • Can niacin reduce the risk of cardiovascular events? - Dr.Oracle. Available at: [Link]

  • Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance | Journal of the American Heart Association. Available at: [Link]

  • Diet-induced metabolic hamster model of nonalcoholic fatty liver disease. PubMed. Available at: [Link]

  • LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring. PMC - NIH. Available at: [Link]

  • Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial. PubMed. Available at: [Link]

  • Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Zen-Bio. Available at: [Link]

  • Using Caco-2 Cells to Study Lipid Transport by the Intestine. PMC - PubMed Central. Available at: [Link]

  • Lipolysis Assay Kit for 3T3-L1 Cells Detection of Both Free Glycerol and Non-Esterified Fatty Acids. AMSBIO. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Using Caco-2 Cells To Study Lipid Transport By Intestine l Protocol Preview. YouTube. Available at: [Link]

  • Using Caco-2 Cells to Study Lipid Transport by the Intestine. JoVE. Available at: [Link]

  • Does Niacin Have Cardiovascular Benefits in Patients with Dyslipidemia? AAFP. Available at: [Link]

  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. PubMed Central. Available at: [Link]

  • High fat fed hamster, a unique animal model for treatment of diabetic dyslipidemia with peroxisome proliferator activated receptor alpha selective agonists. PubMed. Available at: [Link]

  • High Fat Diet Induces Adhesion of Platelets to Endothelium in Two Models of Dyslipidemia. Available at: [Link]

  • A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents. PubMed Central. Available at: [Link]

  • Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Available at: [Link]

  • Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster. Frontiers. Available at: [Link]

  • Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet. PubMed. Available at: [Link]

  • Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice. PMC. Available at: [Link]

  • Quantification of Fatty Acid Uptake in HepG2 Cells and Adipocytes Using the QBT™ Fatty Acid Uptake Assay. Molecular Devices. Available at: [Link]

  • Diet and Murine Atherosclerosis | Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice. PMC - PubMed Central. Available at: [Link]

  • LDL Cholesterol Uptake Assay: Live Cell Imaging Analysis-Cell Health Monitoring l Protocol Preview. YouTube. Available at: [Link]

  • Lab 13 Total Cholesterol, HDL-Cholesterol,Triglycerides, and LDL-Cholesterol. CDC. Available at: [Link]

  • Measurement of cholesterol delivery activity into HepG2 cell. After the.... ResearchGate. Available at: [Link]

  • Routine Lipid Testing | myadlm.org. Available at: [Link]

  • LDL CHOLESTEROL Direct Enzymatic Colorimetric Method. Atlas Medical. Available at: [Link]

  • Cholesterol efflux assay in HepG2 cells. (a) Relationship between.... ResearchGate. Available at: [Link]

  • LDL CHOLESTEROL Direct Enzymatic Colorimetric Method For In-Vitro Diagnostic Store at 2-8°C. Atlas Medical. Available at: [Link]

  • ADLM guidance document on the measurement and reporting of lipids and lipoproteins. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure

Before any disposal action is taken, it is crucial to understand the potential hazards associated with 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid. Based on its chemical structure, we can infer the following potential hazards, which mandate its treatment as hazardous waste:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. The presence of an amino group can also contribute to toxicity.

  • Reactivity: Nitro compounds can be reactive and may be unstable under certain conditions, although there is no immediate indication of explosive properties for this specific structure.

  • Environmental Hazard: Aromatic and nitrogen-containing compounds can be persistent in the environment and harmful to aquatic life.

Therefore, under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), this compound would likely be classified as a hazardous waste.[1][2][3] This "cradle-to-grave" management approach requires stringent procedures from generation to final disposal.

Table 1: Inferred Hazard Profile and Regulatory Considerations

Hazard CharacteristicInferred PresenceRationale Based on Chemical StructureEPA Hazardous Waste Criteria
Toxicity LikelyPresence of nitroaromatic and aminobenzoic acid moieties.Meets criteria for toxic waste (D-listed).
Reactivity PossibleNitro compounds can be reactive.May meet criteria for reactive waste (D003).
Ignitability Unlikely as a solidNo functional groups suggesting a low flash point.Unlikely to be an ignitable waste (D001).
Corrosivity Possible (as a solution)Carboxylic acid group can be corrosive.pH of waste solutions should be considered (D002).

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable safety standard mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6][7][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[9]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[9]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following procedures provide a clear workflow for the safe disposal of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Small Quantities (e.g., residual amounts in vials)
  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]

  • Containerization: Place the vial or container with the residual compound into a designated, compatible hazardous waste container. This container must be in good condition, with a secure, tight-fitting lid.[11]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid," and the approximate quantity.[10][12]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11][13] The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

Bulk Quantities and Contaminated Materials
  • Waste Collection: Carefully transfer the solid 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid into a designated hazardous waste container. Avoid generating dust.[14][15][16]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or absorbent pads from a spill, must also be disposed of as hazardous waste in the same container.

  • Container Management: Ensure the waste container is kept closed at all times except when adding waste.[13][17] Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Disposal Request: Once the container is full or is ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.[17]

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup:

    • For small spills, carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[14][15]

    • Use an absorbent material for any solutions.

    • Avoid raising dust. If necessary, gently moisten the material with water before sweeping.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid for Disposal assess_hazard Assess Hazards: Toxicity, Reactivity, Environmental start->assess_hazard don_ppe Don Appropriate PPE assess_hazard->don_ppe spill Spill Occurs? don_ppe->spill small_quant Small Quantity or Bulk? don_ppe->small_quant spill->small_quant No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes collect_small Collect in Designated Hazardous Waste Container small_quant->collect_small Small collect_bulk Transfer to Labeled Hazardous Waste Container small_quant->collect_bulk Bulk store_saa Store in Satellite Accumulation Area spill_cleanup->store_saa label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Quantity collect_small->label_container collect_bulk->label_container label_container->store_saa request_pickup Contact EHS for Licensed Disposal store_saa->request_pickup end Disposed by Licensed Hazardous Waste Vendor request_pickup->end

Caption: Disposal workflow for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

Prohibited Disposal Methods: What Not to Do

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid down the drain.[11][17] Its potential environmental toxicity makes this practice unacceptable.

  • DO NOT dispose of this compound in the regular trash.[17] Even empty containers that held this chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[12][17]

  • DO NOT attempt to neutralize or treat this chemical waste in the laboratory unless you are following a specifically approved and documented procedure from your EHS department.

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific waste disposal policies and your EHS department for any questions or clarification.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Wikipedia. (n.d.). Hazardous waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Apollo Scientific. (2023, April 20). 3-Nitrobenzoic acid Safety Data Sheet.
  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 99%.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Echemi. (n.d.). Benzoic acid, 4-[(methylamino)methyl]-3-nitro- (9CI) Safety Data Sheets.
  • Sigma-Aldrich. (2025, July 3). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 3). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 28). 3-Nitrobenzoic acid - Safety Data Sheet.

Sources

Personal protective equipment for handling 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic Acid

This document provides a comprehensive guide to the safe handling of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a novel compound for which a specific Safety Data Sheet (SDS) may not be readily available. In the absence of explicit data, a conservative approach grounded in the principles of chemical analogy and risk mitigation is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure personnel safety and operational integrity.

The recommendations herein are synthesized from the known hazards of analogous chemical structures, including aromatic nitro compounds, benzoic acids, and pyridine derivatives. The core principle is to treat this compound with a high degree of caution, assuming potential for toxicity, irritation, and other health hazards.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the novelty of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, a formal hazard profile has not been established. However, an analysis of its constituent functional groups provides a predictive hazard assessment.

  • Aromatic Nitro Group: Compounds containing a nitrophenyl group are often associated with toxicity upon ingestion, inhalation, or skin absorption. A significant concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives can be irritating to the skin, eyes, and respiratory system.[1][2]

  • Pyridine Ring: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation.

Based on these analogs, it is prudent to assume that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid may exhibit the following potential hazards:

  • Acute toxicity (oral, dermal, inhalation).

  • Skin and eye irritation.[1][2]

  • Respiratory tract irritation.[1][2]

  • Potential for long-term health effects with repeated exposure.

Potential Hazard Associated Functional Group Primary Routes of Exposure
Acute ToxicityAromatic Nitro Group, PyridineIngestion, Inhalation, Skin Contact
Skin/Eye IrritationBenzoic Acid, PyridineSkin Contact, Eye Contact
Respiratory IrritationBenzoic Acid, Dust particulatesInhalation
MethemoglobinemiaAromatic Nitro GroupIngestion, Inhalation, Skin Contact

The Hierarchy of Controls: A Multi-layered Safety Approach

Before detailing personal protective equipment (PPE), it is crucial to implement a hierarchy of controls to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

For handling 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid, engineering and administrative controls are foundational.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in a solid (powder) or solution form.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[3]
Hand Protection Nitrile Gloves (Double Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves before each use and change them immediately if contaminated.[3][4] Double gloving provides an additional layer of protection.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and contamination of personal clothing.[3]
Respiratory Protection NIOSH-approved RespiratorDue to the potential for respiratory irritation from dust, a NIOSH-approved N95 respirator or higher is required when handling the solid compound outside of a fume hood. For handling larger quantities or when generating aerosols, a respirator with organic vapor cartridges may be necessary.[5]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required to protect against spills.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure.

4.1. Preparation and Pre-Handling

  • Designate a Handling Area: All handling of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid should occur in a designated area, such as a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Safety Information: Familiarize yourself with the potential hazards and emergency procedures.[7]

4.2. Handling the Solid Compound

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in a Fume Hood: All weighing and transfer of the solid compound must be performed in a certified chemical fume hood to control dust and vapors.[7]

  • Minimize Dust Generation: Handle the compound gently to avoid creating airborne dust. Use a spatula for transfers.

  • Label all Containers: Clearly label all containers with the chemical name and hazard warnings.[6]

4.3. Handling Solutions

  • Prepare Solutions in a Fume Hood: All preparations of solutions should be conducted in a fume hood.

  • Use Appropriate Glassware: Employ glassware that is clean and free of cracks or defects.[8]

  • Avoid Splashing: Add the solid to the solvent slowly and stir gently to avoid splashing.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental and personnel safety.

5.1. Waste Segregation and Collection

  • Designated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

5.2. Disposal Procedure

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[9]

  • Arrange for Professional Disposal: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.[2]

Disposal_Workflow cluster_1 Chemical Waste Disposal Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Containers (Contents & Hazards) Segregate->Label Store Store in Designated Area (Secure & Ventilated) Label->Store ContactEHS Contact Environmental Health & Safety (Schedule Pickup) Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to do so, clean it up using an appropriate spill kit, wearing full PPE. For large spills, contact your institution's emergency response team.

By adhering to these proactive safety measures, researchers can handle 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid with a high degree of confidence in their personal safety and the integrity of their work environment.

References

  • Vertex AI Search. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Vertex AI Search.
  • Hampshire College. (2012, November).
  • Oklahoma State University.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Zoetis. (2014, April 23).
  • National Institutes of Health. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem.
  • Sigma-Aldrich. (2014, June 28).
  • Thermo Fisher Scientific.
  • Fisher Scientific. (2015, September 21).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Thermo Fisher Scientific. (2010, November 3).
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid.
  • University of Alabama at Birmingham. Personal Protective Equipment - Environmental Health & Safety Services.
  • Cayman Chemical. (2025, July 29).
  • Echemi. Benzoic acid, 4-[(methylamino)methyl]-3-nitro- (9CI)
  • National Institutes of Health. 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid | C13H11N3O4 | CID 29558910.
  • National Institutes of Health. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem.
  • Sigma-Aldrich. 4-Amino-3-nitrobenzoic acid 97 1588-83-6.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.